3,4-Dimethylbenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPZFYZBTVVAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283395 | |
| Record name | 3,4-Dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-18-7 | |
| Record name | 3,4-Dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31194 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of 3,4-Dimethylbenzenesulfonamide in Modern Chemistry
This compound, a member of the aromatic sulfonamide family, represents a key structural motif in medicinal and materials chemistry. The strategic placement of the methyl groups on the benzene ring, coupled with the versatile sulfonamide functional group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering both established data and predictive insights. Understanding these properties is paramount for its effective application in drug design, synthesis, and materials science, enabling researchers to rationally design molecules with desired solubility, permeability, and reactivity profiles.
Molecular Structure and Identification
A thorough understanding of the molecular architecture is the foundation for interpreting its chemical behavior.
Molecular Structure of this compound
Caption: 2D structure of this compound.
| Identifier | Value | Source |
| CAS Number | 6326-18-7 | [1] |
| Molecular Formula | C₈H₁₁NO₂S | [1] |
| Molecular Weight | 185.24 g/mol | [1] |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)C | N/A |
| InChI | InChI=1S/C8H11NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | N/A |
| InChIKey | HSPZFYZBTVVAOC-UHFFFAOYSA-N | N/A |
Core Physicochemical Properties: A Tabulated Summary
Precise physicochemical data is the cornerstone of effective compound development and application. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Method | Source |
| Melting Point | Not available | Experimental | N/A |
| Boiling Point | 349.2 °C | Predicted | [2] |
| Flash Point | 165 °C | Predicted | [2] |
| Solubility | Soluble in polar solvents | Qualitative | [3][4] |
| Water Solubility | Not available | Experimental | N/A |
| pKa (acidic) | Not available | Experimental | N/A |
| LogP | 1.8 | Predicted (XlogP) | N/A |
In-Depth Analysis of Physicochemical Parameters
Melting and Boiling Points: Indicators of Intermolecular Forces
The predicted high boiling point of 349.2°C suggests strong intermolecular forces, primarily due to the polar sulfonamide group capable of hydrogen bonding.[2] The absence of an experimental melting point in readily available literature highlights a gap in the characterization of this specific isomer. For comparison, the related isomer, 2,4-Dimethylbenzenesulfonamide, has a reported melting point of 140-142 °C.[5] This difference underscores the significant impact of isomerism on crystal lattice packing and, consequently, the melting point.
Solubility Profile: A Key Determinant for Biological and Synthetic Applications
Qualitative assessments indicate that this compound is soluble in polar solvents.[3][4] This is attributed to the polarity of the sulfonamide moiety, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules. The lack of quantitative water solubility data is a critical missing piece of information for drug development, as aqueous solubility directly impacts bioavailability.
Acidity (pKa): The Ionization Behavior
The sulfonamide group (-SO₂NH₂) is acidic due to the strong electron-withdrawing nature of the two sulfonyl oxygens, which stabilizes the conjugate base. While an experimental pKa for this compound is not available, sulfonamides generally exhibit pKa values in the range of 9-11. The precise pKa is influenced by the substituents on the aromatic ring; the two electron-donating methyl groups in the 3 and 4 positions are expected to slightly increase the pKa compared to unsubstituted benzenesulfonamide by destabilizing the anionic conjugate base.
Experimental Protocols for Physicochemical Property Determination
To address the gaps in the experimental data for this compound, the following established protocols can be employed. The choice of these methods is guided by their reliability and relevance in a drug discovery and development setting.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for characterizing this compound.
Determination of Melting Point (Capillary Method)
-
Principle: This method relies on the visual observation of the temperature at which a crystalline solid transitions to a liquid.
-
Procedure:
-
Ensure the this compound sample is pure and dry.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Determination of Aqueous Solubility (Shake-Flask Method)
-
Principle: This equilibrium method determines the concentration of a saturated solution of the compound in a specific solvent.
-
Procedure:
-
Add an excess amount of this compound to a known volume of purified water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Determination of pKa (Potentiometric Titration)
-
Principle: This method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change to determine the half-equivalence point, which corresponds to the pKa.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low.
-
Place the solution in a thermostatted vessel and insert a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.
-
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR:
-
Aromatic Protons: Three protons on the benzene ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling constants between the protons at positions 2, 5, and 6.
-
Methyl Protons: Two sharp singlets, each integrating to three protons, would be expected for the two methyl groups. Their chemical shifts would be in the range of δ 2.2-2.5 ppm.
-
Amine Protons: A broad singlet corresponding to the two NH₂ protons would be observed. Its chemical shift is highly variable and depends on concentration and solvent, but typically appears between δ 4.0-6.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals would be expected in the aromatic region (δ 120-150 ppm). Two of these would be quaternary carbons (C-3 and C-4, attached to the methyl groups, and C-1, attached to the sulfur).
-
Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm) would correspond to the two methyl carbons.
-
Infrared (IR) Spectroscopy (Characteristic Absorptions)
The IR spectrum of this compound would be dominated by the characteristic vibrations of the sulfonamide group:
-
N-H Stretching: Two distinct bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.
-
S=O Stretching: Two strong absorption bands corresponding to the asymmetric (around 1350-1300 cm⁻¹) and symmetric (around 1160-1140 cm⁻¹) stretching of the S=O bonds.
-
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Predicted Fragmentation Pattern)
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 185. Key fragmentation pathways for sulfonamides include:
-
Loss of SO₂: A significant fragment at m/z 121 (M⁺ - 64) due to the elimination of sulfur dioxide.
-
Cleavage of the C-S bond: A fragment corresponding to the dimethylphenyl cation at m/z 105.
-
Cleavage of the S-N bond: A fragment corresponding to the dimethylbenzenesulfonyl cation at m/z 155.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation of this compound in MS.
Conclusion and Future Directions
This technical guide has synthesized the available and predicted physicochemical properties of this compound. While foundational data such as its molecular structure and predicted boiling point are established, there remains a critical need for experimental determination of its melting point, aqueous solubility, and pKa to facilitate its broader application, particularly in pharmaceutical development. The provided experimental protocols offer a clear pathway for obtaining this vital information. Future research should focus on these experimental characterizations and explore the structure-activity relationships of this compound and its derivatives in various biological and material science contexts.
References
-
LookChem. Cas 6326-18-7,Benzenesulfonamide, 3,4-dimethyl- (9CI). Available from: [Link]
-
CAS Common Chemistry. 2,4-Dimethylbenzenesulfonamide. Available from: [Link]
Sources
A Guide to the Synthesis and Characterization of 3,4-Dimethylbenzenesulfonamide
Introduction
3,4-Dimethylbenzenesulfonamide is an aromatic sulfonamide, a class of compounds that forms the backbone of numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of the sulfonamide functional group (-SO₂NH₂) imparts specific physicochemical properties that are crucial for biological activity and drug design. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of this compound, designed for researchers and professionals in drug development and organic chemistry. The methodologies detailed herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying rationale to ensure reproducibility and safety.
Part 1: Synthesis Pathway and Protocol
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the electrophilic aromatic substitution of o-xylene to introduce a chlorosulfonyl group, yielding the key intermediate, 3,4-dimethylbenzenesulfonyl chloride. The second step is a nucleophilic substitution reaction where this intermediate is treated with an ammonia source to form the final sulfonamide product.
Step 1: Chlorosulfonation of o-Xylene
The foundational step is the chlorosulfonation of 1,2-dimethylbenzene (o-xylene). This reaction leverages chlorosulfonic acid (ClSO₃H) as a powerful sulfonating agent. The electrophilic aromatic substitution is directed by the two methyl groups on the benzene ring. While sulfonation of o-xylene can produce a mixture of isomers, the 4-position is sterically accessible and electronically activated, leading to the desired 3,4-disubstituted product as a major component[1][2].
Causality Behind Experimental Choices:
-
Low Temperature: The reaction between o-xylene and chlorosulfonic acid is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to control the reaction rate, prevent excessive formation of side products, and minimize the decomposition of the desired sulfonyl chloride[3].
-
Excess Reagent: Using an excess of chlorosulfonic acid ensures the complete conversion of the starting o-xylene.
-
Controlled Addition: Slow, dropwise addition of o-xylene to the chlorosulfonic acid ensures that the heat generated can be effectively dissipated by the cooling bath, preventing a runaway reaction.
-
Ice Quenching: The reaction is quenched by pouring the mixture onto crushed ice. This serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble 3,4-dimethylbenzenesulfonyl chloride intermediate, facilitating its isolation[3].
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add chlorosulfonic acid (e.g., 3.0 molar equivalents).
-
Cooling: Place the flask in an ice-salt bath and cool the chlorosulfonic acid to 0-5 °C with continuous stirring.
-
Addition of o-Xylene: Add o-xylene (1.0 molar equivalent) dropwise from the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude 3,4-dimethylbenzenesulfonyl chloride will precipitate as a solid.
-
Purification: Isolate the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Dry the product under vacuum. Recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture can be performed for further purification.
Step 2: Amination of 3,4-Dimethylbenzenesulfonyl Chloride
The second step involves the conversion of the sulfonyl chloride intermediate into the corresponding sulfonamide. This is a classic nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group[4][5].
Causality Behind Experimental Choices:
-
Ammonia Source: Aqueous ammonium hydroxide is a convenient and effective source of ammonia for this transformation. An excess is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.
-
Solvent: A solvent like tetrahydrofuran (THF) or acetone can be used to dissolve the sulfonyl chloride and facilitate its reaction with the aqueous ammonia.
-
Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride spot.
-
Precipitation: Upon completion, the product is often isolated by adding the reaction mixture to water, which causes the less polar sulfonamide to precipitate.
-
Reaction Setup: Dissolve the crude or purified 3,4-dimethylbenzenesulfonyl chloride (1.0 molar equivalent) in a suitable solvent (e.g., acetone or THF) in a round-bottom flask with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Ammonia: Add concentrated aqueous ammonium hydroxide (e.g., 5.0 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the reaction is complete.
-
Isolation: Pour the reaction mixture into a beaker of cold water. The this compound will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Part 2: Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods and physical property analysis provides a self-validating system of proof.
Physicochemical and Spectroscopic Data Summary
The following table summarizes the expected characterization data for this compound.
| Property / Technique | Expected Value / Observation |
| Molecular Formula | C₈H₁₁NO₂S[6][7] |
| Molecular Weight | 185.24 g/mol [6][8] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6-7.8 (m, 2H, Ar-H), δ ~7.2 (d, 1H, Ar-H), δ ~4.8 (br s, 2H, -NH₂), δ ~2.3 (s, 6H, 2 x Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~143, 138, 137, 130, 128, 120 (Ar-C), δ ~20, 19 (Ar-CH₃) |
| IR Spectroscopy (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 3100-3000 (Ar C-H stretch), 1330-1310 (asymmetric S=O stretch), 1160-1140 (symmetric S=O stretch)[9][10][11] |
| Mass Spectrometry (EI) | [M]⁺ at m/z = 185 |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the sulfonamide N-H protons. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The two methyl groups, being chemically distinct, may appear as two separate singlets or a single singlet depending on the resolution and solvent. The N-H protons of the primary sulfonamide typically appear as a broad singlet which can be exchanged with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of eight distinct carbon atoms. Six signals are expected in the aromatic region (120-145 ppm), and two signals in the aliphatic region (~20 ppm) corresponding to the two methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The presence of two sharp peaks in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary sulfonamide. Strong absorption bands around 1330 cm⁻¹ and 1160 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, respectively[11].
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should exhibit a molecular ion peak ([M]⁺) at an m/z value of 185, corresponding to the molecular formula C₈H₁₁NO₂S[7].
Characterization Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - this compound (C8H11NO2S) [pubchemlite.lcsb.uni.lu]
- 8. Benzenesulfonamide, N,4-dimethyl- [webbook.nist.gov]
- 9. Benzenesulfonamide, N,4-dimethyl- [webbook.nist.gov]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 11. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 3,4-Dimethylbenzenesulfonamide
An In-Depth Technical Guide to the Solubility and Stability of 3,4-Dimethylbenzenesulfonamide
Introduction
This compound (3,4-DMBSA) is an arylsulfonamide, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The sulfonamide functional group is a key structural motif in numerous antibacterial drugs, diuretics, and anticonvulsants, acting as a bioisostere of carboxylic acids.[1] The efficacy, formulation, and overall lifecycle of any active pharmaceutical ingredient (API) are fundamentally dictated by its physicochemical properties. Among the most critical of these are solubility and chemical stability.
Understanding the solubility of 3,4-DMBSA is paramount for designing appropriate delivery systems, ensuring bioavailability, and developing robust purification and analytical methods. Similarly, its stability profile—how it behaves under stress conditions such as heat, light, humidity, and varying pH—determines its shelf-life, storage requirements, and potential degradation pathways.[2]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the . It details predictive assessments, outlines rigorous experimental protocols for quantitative determination, and explores potential degradation pathways under forced stress conditions, grounding all recommendations in established scientific principles and regulatory standards.
Physicochemical Profile
The molecular structure of this compound, featuring a substituted aromatic ring and a polar sulfonamide group, governs its physical and chemical behavior. A summary of its key properties is essential for predicting its solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂S | [3] |
| Molecular Weight | 185.24 g/mol | N/A |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 138-142 °C | N/A |
| LogP (Predicted) | 1.2 - 1.9 | [5][6] |
| Topological Polar Surface Area (TPSA) | 68.4 Ų | [6] |
Note: Some properties are based on closely related structures or computational predictions due to limited specific data for this exact compound.
Solubility Profile
Solubility dictates the rate and extent to which a compound can dissolve in a solvent to form a homogenous solution. This is a critical parameter for everything from reaction chemistry to pharmaceutical formulation.
Qualitative Solubility Assessment
The principle of "like dissolves like" provides a strong predictive framework for solubility. 3,4-DMBSA has both a nonpolar aromatic ring with two methyl groups and a highly polar sulfonamide group capable of hydrogen bonding. This amphiphilic nature suggests varied solubility across different solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The sulfonamide group can hydrogen bond with protic solvents. However, the nonpolar xylene ring limits extensive solubility in highly polar solvents like water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents effectively solvate the polar sulfonamide group through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks, while also accommodating the nonpolar aromatic portion.[7] |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF's polarity is sufficient to interact with the sulfonamide group, making it a better solvent than less polar ethers like diethyl ether.[8] |
| Halogenated | Dichloromethane (DCM) | Moderate | DCM's polarity can solvate the molecule, though it is less effective than highly polar aprotic solvents. |
| Nonpolar | Toluene, Hexanes | Very Low | These solvents cannot effectively solvate the polar sulfonamide functional group, leading to poor solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method is the gold standard. This protocol ensures that an equilibrium between the dissolved and undissolved solute is achieved at a constant temperature.[9]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected analytical-grade solvent. The presence of undissolved solid is essential.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection: Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle.
-
Filtration & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (PTFE or other compatible material) into a pre-weighed vial to remove all particulate matter. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Stability Profile and Degradation Pathways
Forced degradation studies are essential for identifying the likely degradation products of a drug substance, which in turn facilitates the development of stability-indicating analytical methods.[10] These studies expose the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[11] The industry-accepted target for degradation is typically between 5-20%.[10]
Hydrolytic Stability
Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base. The sulfonamide bond is susceptible to cleavage under these conditions.[12]
-
Acidic Conditions: Under acidic conditions (e.g., 0.1 M HCl, heated), the sulfonamide nitrogen is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the sulfur-nitrogen bond.[13]
-
Basic Conditions: Under basic conditions (e.g., 0.1 M NaOH, heated), the sulfonamide proton is removed, and hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom.[12]
-
Expected Degradation Product: The primary product of hydrolysis is expected to be 3,4-dimethylbenzenesulfonic acid and ammonia.[14]
Oxidative Stability
Oxidation is a common degradation pathway, often involving reactive oxygen species.
-
Conditions: A common stress agent is hydrogen peroxide (e.g., 3% H₂O₂ at room temperature).
-
Potential Degradation Pathways: While the sulfonamide group is relatively stable to oxidation, the aromatic methyl groups are potential sites of attack, which could be oxidized to carboxylic acids. Additionally, degradation of the aromatic ring itself can occur under harsh oxidative conditions, leading to ring-opened products.[15]
Thermal Stability
Thermal stress testing evaluates the effect of high temperatures on the compound in the absence of moisture.
-
Conditions: Samples are exposed to dry heat (e.g., 60-80 °C) in a calibrated oven.
-
Potential Degradation: Benzenesulfonamides are generally thermally stable.[16] Decomposition would likely occur at temperatures well above the melting point, involving the breakdown of the alkyl groups and potential desulfonation.
Photostability
Photostability testing determines if a compound is degraded by exposure to light.
-
Conditions: As per ICH Q1B guidelines, the sample should be exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18][19] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.
-
Potential Degradation: The aromatic ring is a chromophore that can absorb UV light. This energy can lead to the formation of reactive species and subsequent degradation, potentially involving cleavage of the sulfonamide bond or modification of the aromatic ring.
Analytical Method for Quantification
A validated, stability-indicating analytical method is required to accurately quantify this compound and separate it from any process impurities or degradation products. A reverse-phase HPLC method with UV detection is a robust and common choice.[20]
Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of 3,4-DMBSA (e.g., ~230 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dilute samples from solubility or stability studies with the mobile phase to fall within the linear range of the calibration curve.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradation products do not co-elute with the main compound peak.
-
Conclusion
This compound is a compound with moderate polarity, exhibiting high solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in polar protic and nonpolar solvents. Its stability is governed by the sulfonamide functional group, which is susceptible to hydrolytic cleavage under both acidic and basic conditions, likely yielding 3,4-dimethylbenzenesulfonic acid as the primary degradant. The aromatic methyl groups represent potential sites for oxidative degradation. The compound is expected to possess good thermal stability.
The protocols and predictive analyses provided in this guide offer a robust framework for researchers to quantitatively assess the . This foundational knowledge is critical for ensuring the compound's effective and reliable use in synthesis, analytical development, and as a potential scaffold in drug discovery programs.
References
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Applied Pharmaceutics. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]
-
Zhang, R., et al. (2022). Metabolic pathways for DMSP degradation. Research Square. Available at: [Link]
-
Gutiérrez-Cánovas, C., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
-
Kavita, K., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Patel, Y., & Shah, N. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
PubChem. (n.d.). 3,4-Dimethylbenzene-1-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Pobudkowska, A., et al. (2023). The solubility of benzenesulfonamide studied both experimentally and computationally. ResearchGate. Available at: [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Available at: [Link]
-
Let's Talk About... (2021). DMF section 3.2.S.7 - Stability. YouTube. Available at: [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of N-ethynyl-N,4-dimethylbenzenesulfonamide: A Key Amide Compound. Available at: [Link]
-
Unknown Source. (n.d.). 3,4~Dichlorobenzene sulfonic acid. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Baggi, G., et al. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed. Available at: [Link]
-
Ziyaev, A. A., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. Available at: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Gengenbacher, M., et al. (2015). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
-
Visual Learners. (2022). Hydrolysis of Amide under acidic and Basic Conditions. YouTube. Available at: [Link]
-
KEGG. (n.d.). Benzoate degradation. KEGG PATHWAY. Available at: [Link]
-
FDA. (n.d.). Stability – Why do we care?/Justifying your product!. Available at: [Link]
-
Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals. Available at: [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
Apelblat, A. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. Available at: [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Bioresource Technology. Available at: [Link]
-
Portilla, J., et al. (2007). This compound. ResearchGate. Available at: [Link]
-
Khan, A. A., et al. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 3,4-Dimethylbenzene-1-sulfonic acid | C8H10O3S | CID 14756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3,4-Dimethylbenzenesulfonamide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4-Dimethylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, a validated synthesis protocol, physicochemical characteristics, analytical methodologies, and explores its potential therapeutic applications based on the well-established bioactivity of the sulfonamide functional group.
Core Molecular Identifiers and Physicochemical Properties
This compound is a specific aromatic sulfonamide. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 6326-18-7 | [1] |
| Molecular Formula | C₈H₁₁NO₂S | [1] |
| Molecular Weight | 185.24 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)C | |
| Physical Form | Solid (predicted) | [2] |
| Storage Temperature | Inert atmosphere, room temperature (recommended for analogous compounds) | [2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through the chlorosulfonation of o-xylene followed by amination. This common and reliable method for preparing arylsulfonamides is detailed below.
Reaction Scheme
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
o-Xylene
-
Chlorosulfonic acid
-
Chloroform
-
Crushed ice
-
Aqueous ammonia
-
Dilute ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Beaker
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Chlorosulfonation: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve o-xylene (1 equivalent) in chloroform. Cool the flask in an ice bath to 0°C. Add chlorosulfonic acid (2.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Work-up of the Sulfonyl Chloride: Carefully pour the reaction mixture onto crushed ice. Separate the chloroform layer using a separatory funnel, wash it with cold water, and then dry it over anhydrous sodium sulfate. Evaporate the chloroform to obtain the crude 3,4-dimethylbenzenesulfonyl chloride.
-
Amination: To the crude 3,4-dimethylbenzenesulfonyl chloride, add an excess of cold aqueous ammonia with vigorous stirring. The sulfonamide will precipitate out of the solution.
-
Purification: Filter the solid product under suction and wash it thoroughly with cold water. Recrystallize the crude this compound from dilute ethanol to obtain the pure compound. The purity can be confirmed by measuring its melting point and by spectroscopic methods.[3]
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide moiety.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic or phosphoric acid) can be employed.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive quantification in biological matrices, LC-MS/MS in multiple reaction monitoring (MRM) mode is the method of choice. This involves sample extraction, often by solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection.[5]
Potential Applications in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented, the broader class of sulfonamides is a cornerstone in medicinal chemistry, suggesting several avenues for investigation.[6]
Conceptual Mechanism of Action: Enzyme Inhibition
Caption: Potential inhibitory action of this compound on a target enzyme.
-
Anticancer Agents: Many sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[7] By inhibiting CA IX, these compounds can disrupt the pH regulation in cancer cells, leading to apoptosis. The structural features of this compound make it a candidate for investigation as a CA inhibitor.
-
Antimicrobial Agents: The sulfonamide moiety is the defining feature of sulfa drugs, the first class of synthetic antibiotics. While resistance is an issue, the development of novel sulfonamides with antimicrobial properties continues to be an active area of research.
-
Central Nervous System (CNS) Drug Discovery: The versatility of the sulfonamide scaffold has led to its incorporation into a variety of CNS-active agents, including enzyme inhibitors and receptor ligands.[6]
-
Chemokine Receptor Antagonists: Certain benzenesulfonamides have been identified as inhibitors of chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammation.[8]
The dimethyl substitution pattern on the benzene ring of this compound provides a unique lipophilic character that can influence its binding to biological targets and its pharmacokinetic properties. Further structure-activity relationship (SAR) studies could optimize its potency and selectivity for various therapeutic targets.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in a multitude of clinically significant drugs. While its specific biological profile remains to be fully elucidated, its structural similarity to known bioactive molecules makes it a compelling candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides the foundational information necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.
References
-
Savitha, G., & Gowda, B. T. (2006). N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4969–o4970. [Link]
-
NIST. Benzenesulfonamide, N,4-dimethyl-. [Link]
-
Eurofins. Analytical Method Summaries. [Link]
-
PubMed Central. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26845–26863. [Link]
-
Gao, C., Wang, Y., Lu, Y., Liu, Y., Shim, H., & Snyder, J. P. (2012). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 933–937. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N-Ethynyl-N,4-dimethylbenzenesulfonamide | 1005500-75-3 [sigmaaldrich.com]
- 3. N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide, N,4-dimethyl- [webbook.nist.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benzenesulfonamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in a vast array of therapeutic agents.[1] Its remarkable versatility stems from the sulfonamide moiety's ability to act as a bioisostere of a carboxylate group and a potent zinc-binding group, enabling it to interact with a wide range of biological targets, most notably metalloenzymes.[1][2] This technical guide provides an in-depth exploration of benzenesulfonamide derivatives, moving beyond a simple recitation of facts to explain the causality behind experimental design and the logic of structure-activity relationships (SAR). We will traverse the key synthetic pathways, delve into the primary mechanisms of action, and survey the broad spectrum of therapeutic applications, from established roles as carbonic anhydrase inhibitors to emerging functions as anticancer, antimicrobial, and anti-inflammatory agents. This document is designed to be a functional resource, complete with detailed experimental protocols, comparative data tables, and mechanistic diagrams to empower researchers in their drug discovery and development endeavors.
Synthetic Strategies: From Classical Routes to Modern Innovations
The modular nature of the benzenesulfonamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1] The successful synthesis hinges on the availability of two key precursors: substituted benzenesulfonyl chlorides and various primary or secondary amines/anilines.[1]
Classical Synthesis: Sulfonyl Chloride and Amine Coupling
The most fundamental and widely used method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This robust reaction provides a direct and efficient route to a diverse library of derivatives.
Experimental Protocol: Representative Classical Synthesis of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylbenzyl)acetamides [3]
This protocol details the synthesis of a benzenesulfonamide derivative evaluated for carbonic anhydrase inhibitory and anticonvulsant activity.[3]
Step 1: Synthesis of Intermediate 3 (2-chloro-N-(4-sulfamoylbenzyl)acetamide)
-
Dissolve homosulfanilamide hydrochloride (1) in 30% aqueous NaOH solution.
-
Cool the solution in an ice bath.
-
Add 2-chloroacetyl chloride (2) dropwise while stirring vigorously.
-
Continue stirring at room temperature for 5 hours.
-
The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the intermediate 2-chloro-N-(4-sulfamoylbenzyl)acetamide (3).
Step 2: Synthesis of Final Benzenesulfonamide Derivatives (4-16)
-
Reflux a mixture of intermediate 3 (1 equivalent), the appropriate substituted piperazine (1.1 equivalents), and sodium carbonate (Na₂CO₃) as a base in dry dimethylformamide (DMF).
-
The reaction is typically heated to 80-100 °C for 8-12 hours.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the target benzenesulfonamide derivatives.
Modern Synthetic Approaches
While the classical approach is effective, modern chemistry has introduced more sophisticated methods for constructing the crucial C-N sulfonamide bond or for creating complex derivatives.
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination offers a powerful method for the palladium-catalyzed formation of the sulfonamide C-N bond, expanding the scope of accessible structures.[1]
-
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is increasingly used to synthesize complex sulfonamide-triazole conjugates.[4][5] This method is valued for its modularity, short reaction times, and high yields, allowing for the creation of novel derivatives with diverse "tails" that can probe the active sites of target enzymes.[4][5]
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Other Mechanisms of Action
Beyond CA inhibition, benzenesulfonamide derivatives have been shown to exert their effects through other important pathways:
-
Tubulin Polymerization Inhibition: Certain derivatives act as potent anticancer agents by targeting tubulin. They inhibit the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. [6]* Kinase Inhibition: The scaffold has been identified in inhibitors of various kinases, such as Tropomyosin receptor kinase A (TrkA), which is a potential target for glioblastoma treatment. [7]* Dihydropteroate Synthase (DHPS) Inhibition: This is the classic mechanism for sulfonamide antibacterial drugs. They act as competitive inhibitors of DHPS, an enzyme crucial for folic acid synthesis in bacteria. Since humans obtain folic acid from their diet, this pathway is selective for microorganisms. [8]
Therapeutic Applications & Biological Activities
The structural and mechanistic versatility of benzenesulfonamides has led to their development and investigation for a wide range of diseases.
Carbonic Anhydrase Inhibitors
-
Anticonvulsants: Several clinically used antiepileptic drugs, including zonisamide and topiramate, are CA inhibitors. [3]Inhibition of brain-specific isoforms like hCA II and hCA VII is a key strategy. [3][9]Novel derivatives have shown potent, long-lasting anticonvulsant effects in animal models with reduced neurotoxicity. [3][9]* Anticancer Agents: Hypoxic tumors often overexpress membrane-bound CAs, particularly hCA IX and XII, to regulate pH in the acidic tumor microenvironment, promoting survival and proliferation. [4][10]Selective inhibitors of these isoforms are a major focus of cancer drug discovery. [5][11][10][12]Compounds have been developed that show low nanomolar inhibition of hCA IX and XII and significant anti-proliferative activity. [4][5] Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of Benzenesulfonamide Derivatives Against Key hCA Isoforms
| Compound | Linker/Moiety | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA VII (CNS) | hCA IX (Tumor) | Reference |
| Acetazolamide (Standard) | - | 250 | 12 | 2.5 | 25 | [3][12] |
| Compound 26 [3] | Piperonyl | >10000 | 33.2 | 876 | 134 | [3] |
| Compound 31 [3] | Benzoate | >10000 | 41.5 | 985 | 165 | [3] |
| Triazole Derivative 4 [4] | Triazole | 41.5 - 1500 | 30.1 - 755 | - | 1.5 - 38.9 | [4] |
| Triazole Derivative 5 [4] | Triazole | 41.5 - 1500 | 30.1 - 755 | - | 1.5 - 38.9 | [4] |
| Thiazolone 4e [10] | Thiazolone | - | 1550 | - | 10.93 | [10] |
| Thiazolone 4g [10] | Thiazolone | - | 3920 | - | 25.06 | [10] |
Lower Kᵢ values indicate stronger inhibitory potential.
Anticancer Activity (Non-CA Mechanisms)
Benzenesulfonamides have demonstrated significant anticancer potential through mechanisms independent of CA inhibition.
-
Tubulin-Targeting Agents: A series of derivatives were synthesized that showed potent anti-proliferative activity against a range of cancer cell lines, including drug-resistant lines. [6]The most potent compound, BA-3b, exhibited IC₅₀ values in the low nanomolar range (0.007 to 0.036 µM). [6]* Kinase Inhibitors for Glioblastoma (GBM): Derivatives have been identified as potential inhibitors of TrkA for the treatment of GBM. [7]Compound AL106 was identified as a lead with an IC₅₀ value of 58.6 µM and showed less toxicity in non-cancerous cells compared to cisplatin. [7] Table 2: Selected Anticancer Activity (IC₅₀, µM) of Benzenesulfonamide Derivatives
| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| BA-3b | Tubulin Polymerization | Various Cancer Lines | 0.007 - 0.036 | [6] |
| AL106 | TrkA Inhibition | U87 (Glioblastoma) | 58.6 | [7] |
| 4e | CA IX Inhibition | MDA-MB-231 (Breast) | 1.52 | [10] |
| 4g | CA IX Inhibition | MDA-MB-231 (Breast) | 2.15 | [10] |
| 4e | CA IX Inhibition | MCF-7 (Breast) | 3.21 | [10] |
| 4c | Unknown | MCF-7 (Breast) | Potent Activity | [13] |
| 4e | Unknown | MCF-7 (Breast) | Potent Activity | [13] |
Antimicrobial Activity
Benzenesulfonamides form the basis of sulfa drugs, the first class of synthetic antimicrobial agents. [14]Research continues to produce novel derivatives with broad-spectrum activity.
-
Antibacterial Action: Derivatives have shown good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (E. coli, P. aeruginosa). [14][15][16][17]The mechanism often involves inhibiting bacterial folic acid synthesis, but CA inhibition in bacteria is also being explored as a target. [10][8][14]* Antifungal Action: Certain derivatives exhibit marked antimycotic action against fungi such as Madurella mycetomatis and dermatophytes. [15] Table 3: Minimum Inhibitory Concentration (MIC, mg/mL) of Selected Antimicrobial Derivatives [16]
Compound E. coli S. aureus P. aeruginosa B. subtilis C. albicans A. niger 4a 8.90 8.87 6.67 8.87 8.87 8.87 4d 6.72 8.87 8.90 8.87 8.87 8.87 4e 8.90 8.87 8.90 8.87 6.63 6.28 4f 8.90 8.87 8.90 6.63 8.87 8.87 4h 8.90 6.63 8.90 8.87 6.63 8.87 Ciprofloxacin 9.65 9.12 8.99 9.34 - - | Fluconazole | - | - | - | - | 8.39 | 9.21 |
Highlighted values indicate the most potent compound for each microorganism.
Anti-Inflammatory and Other Activities
-
Anti-Inflammatory: Some benzenesulfonamide-pyrazole hybrids have shown excellent anti-inflammatory activity, higher than the commercial drug celecoxib, with a favorable ulcer index. [18]Other derivatives have demonstrated potent inhibition of carrageenan-induced rat-paw edema. [16]* Anti-Influenza: Through structural optimization of a known inhibitor, benzenesulfonamide derivatives were identified as potent anti-influenza agents that inhibit the virus's fusion with the host cell membrane by binding to hemagglutinin (HA). [19]* Antidiabetic: Novel N-(4-phenylthiazol-2-yl) benzenesulfonamide derivatives have been synthesized and shown to have remarkable hypoglycemic properties in diabetic rat models. [20]* Neurodegenerative Disease: Fluorinated benzenesulfonamides have been found to slow the aggregation of amyloid-beta peptide, a key factor in Alzheimer's disease, and increase the survivability of cells affected by the peptide. [21]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is paramount for rational drug design.
-
The Sulfonamide Group (-SO₂NH₂): The primary (unsubstituted) sulfonamide group is generally considered essential for activity as a zinc-binding group, particularly in carbonic anhydrase inhibitors. [2][12]* Substitutions on the Benzene Ring: Modifications to the benzene ring significantly influence binding affinity and selectivity. [2] * For CA inhibitors, the "tail" attached to the ring explores different regions of the active site. The nature of these tails—their size, shape, and chemical properties—is critical for tuning isoform selectivity. [4][5] * For antimicrobial p-toluenesulfonamide derivatives, they were found to possess better antimicrobial properties than the unsubstituted benzenesulfonamide analogs, suggesting the importance of ring substitution. [16]* Linker Groups: Incorporating different linkers, such as the rigid 1,3,5-triazine ring, between the benzenesulfonamide core and other pharmacophores can enhance activity and selectivity for targets like hCA IX. [12]
Caption: Iterative drug discovery cycle for benzenesulfonamide derivatives.
Conclusion and Future Perspectives
The benzenesulfonamide scaffold continues to demonstrate its immense value in medicinal chemistry. Its synthetic tractability and ability to target a wide array of enzymes and proteins ensure its relevance in drug discovery. While its role as a carbonic anhydrase inhibitor is well-established, leading to treatments for epilepsy, glaucoma, and cancer, the future holds significant promise in other areas. The development of derivatives as specific kinase inhibitors, next-generation antimicrobial agents to combat resistance, and modulators of protein-protein interactions represents exciting frontiers. Future research will undoubtedly focus on designing compounds with greater isoform selectivity to minimize off-target effects and leveraging computational and structural biology insights to guide the rational design of novel benzenesulfonamide-based therapeutics with enhanced efficacy and safety profiles.
References
- Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem. (URL: )
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Public
- Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed. (URL: )
- Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (URL: )
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Public
- Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
- Anti-microbial activities of sulfonamides using disc diffusion method. (URL: )
- Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Deriv
- Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors - Benchchem. (URL: )
- The Biological Versatility of N-(2,3-dichlorophenyl)benzenesulfonamide Derivatives: A Technical Overview - Benchchem. (URL: )
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. (URL: )
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (URL: )
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. (URL: )
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (URL: )
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. (URL: )
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science Publishers. (URL: )
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH. (URL: )
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC - PubMed Central. (URL: )
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Structure–activity relationship (SAR)
- Synthesis and antibacterial screening of novel benzene sulfonamide derivatives through multicomponent Mannich reaction - AIP Publishing. (URL: )
- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (URL: )
- dichlorophenyl)benzenesulfonamide: A Technical Guide on its Core Characteristics and Postulated Mechanisms of Action - Benchchem. (URL: )
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflamm
- (PDF)
- Benzenesulfonamide - Carbonic Anhydrase Inhibitor - APExBIO. (URL: )
- Benzenesulfonamide = 98 98-10-2 - Sigma-Aldrich. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 11. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Modeling Guide to 3,4-Dimethylbenzenesulfonamide: From Quantum Mechanics to Biological Interactions
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3,4-Dimethylbenzenesulfonamide. Designed for researchers, medicinal chemists, and computational scientists, this document outlines a strategic, multi-faceted approach to characterizing the molecule's electronic structure, predicting its potential biological targets, and evaluating its drug-like properties. By integrating quantum mechanical calculations, molecular docking, molecular dynamics simulations, and in silico ADMET profiling, this guide offers a self-validating workflow to generate robust and actionable insights for drug discovery and development. Each section is grounded in established scientific principles and provides detailed, field-proven protocols to ensure technical accuracy and reproducibility.
Introduction: The Sulfonamide Scaffold and the Significance of this compound
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Their therapeutic applications are diverse, ranging from antibacterial and anticancer agents to diuretics and anticonvulsants. The core benzenesulfonamide moiety serves as a versatile pharmacophore, and its derivatization allows for the fine-tuning of pharmacological and pharmacokinetic properties. This compound, a specific derivative, presents an intriguing subject for computational analysis to unlock its therapeutic potential. This guide will systematically explore its properties through a rigorous in silico pipeline.
Foundational Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of any computational study. For this compound, these are summarized below.
| Property | Value | Source |
| CAS Number | 6326-18-7 | |
| Molecular Formula | C₈H₁₁NO₂S | |
| Molecular Weight | 185.24 g/mol | |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)C |
Computational Workflow: A Multi-Pillar Approach
Our investigation into this compound will be conducted through a multi-pillar computational workflow. This approach ensures a comprehensive analysis, from the electronic level to complex biological interactions.
Caption: A multi-pillar computational workflow for this compound.
Pillar I: Quantum Mechanical Characterization with Density Functional Theory (DFT)
Expertise & Experience: DFT calculations provide a quantum mechanical description of the molecule's electronic structure, offering insights into its geometry, stability, and reactivity. The choice of functional and basis set is critical for accuracy. For sulfonamides, the B3LYP functional with a 6-311G+(d,p) basis set has been shown to provide a good balance between computational cost and accuracy for geometric and electronic properties.[2]
Experimental Protocol: DFT Calculation
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311G+(d,p).
-
Solvation Model: Include a continuum solvation model (e.g., PCM or SMD) to simulate an aqueous environment, which is more biologically relevant.
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies). This step also yields thermodynamic properties.
-
Analysis of Results:
-
Optimized Geometry: Analyze bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions to understand reactivity.
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Mulliken and Natural Population Analysis (NPA): Calculate atomic charges to understand the charge distribution within the molecule.
-
Pillar II: Elucidating Biological Interactions
Expertise & Experience: To understand the potential therapeutic action of this compound, we must investigate its interactions with biological macromolecules. Molecular docking predicts the preferred binding orientation of a ligand to a protein, while molecular dynamics simulations provide insights into the stability and dynamics of the protein-ligand complex over time.
Target Identification
Sulfonamides are known to target several enzymes. Based on established literature, we will consider the following potential targets:
-
Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folate synthesis pathway, making it a primary target for antibacterial sulfonamides.[3]
-
Carbonic Anhydrase II: A zinc-containing metalloenzyme involved in various physiological processes. Its inhibition has therapeutic applications in glaucoma and other conditions.[4]
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation. Some sulfonamide derivatives are selective COX-2 inhibitors.[5]
Molecular Docking
Trustworthiness: The reliability of a docking study depends on the quality of the protein structure, the accuracy of the ligand's 3D conformation, and the appropriateness of the docking algorithm and scoring function. We will use crystal structures from the Protein Data Bank (PDB) and the widely validated AutoDock Vina software.[6][7]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structures of the target proteins from the PDB:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.
-
-
Docking Execution:
-
Grid Box Definition: Define the search space (grid box) to encompass the active site of each protein. The center and dimensions of the grid box should be determined based on the location of the co-crystallized ligand in the original PDB file or through literature analysis of the active site residues.
-
Exhaustiveness: Set the exhaustiveness parameter to a value of 32 to ensure a thorough search of the conformational space.
-
Analysis of Results:
-
Binding Affinity: Analyze the predicted binding affinities (in kcal/mol) for the top-ranked poses.
-
Binding Pose: Visualize the protein-ligand complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Molecular Dynamics (MD) Simulations
Authoritative Grounding: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes. GROMACS is a widely used and well-validated software package for performing MD simulations.[1]
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Use the best-ranked docked pose of this compound with the target protein as the starting structure.
-
Force Field: Use a suitable force field, such as CHARMM36 for the protein and CGenFF for the ligand.
-
Solvation: Place the complex in a cubic or dodecahedron box of water (e.g., TIP3P water model).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M NaCl).
-
-
Simulation Protocol:
-
Energy Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) for a short period (e.g., 1 ns).
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant temperature (300 K) and pressure (1 bar) for a longer period (e.g., 5 ns).
-
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational space.
-
-
Analysis of Results:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand over time.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
-
Pillar III: Drug Discovery and Development Considerations
Expertise & Experience: In the context of drug discovery, it is crucial to not only assess the potential efficacy of a compound but also its broader pharmacological profile. Quantitative Structure-Activity Relationship (QSAR) modeling can help in designing more potent analogs, while ADMET prediction provides an early assessment of a compound's drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Trustworthiness: A robust QSAR model is built on a high-quality dataset of compounds with well-defined biological activities and is rigorously validated. We will outline the steps for building a QSAR model for DHPS inhibitors.
Experimental Protocol: QSAR Model Development
-
Dataset Collection:
-
Obtain a dataset of sulfonamide derivatives with their experimentally determined inhibitory activities (e.g., IC50 values) against a specific target, such as DHPS. The ChEMBL database is a valuable resource for such data.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) using software like PaDEL-Descriptor or Mordred.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest or Support Vector Machines to build a QSAR model that correlates the molecular descriptors with the biological activity.
-
-
Model Validation:
-
Rigorously validate the model using internal and external validation techniques to assess its predictive power. Key statistical parameters include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set.
-
Caption: A streamlined workflow for developing a QSAR model.
In Silico ADMET Prediction
Authoritative Grounding: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. Several freely available web-based tools provide reliable predictions of these properties.
Experimental Protocol: ADMET Prediction using Web Tools
-
Pharmacokinetic and Drug-Likeness Prediction:
-
Tool: SwissADME ([Link]).
-
Input: The SMILES string of this compound.
-
Analysis:
-
Lipinski's Rule of Five: Assess drug-likeness.
-
Gastrointestinal (GI) Absorption: Predict oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeation: Predict central nervous system penetration.
-
CYP450 Inhibition: Predict potential drug-drug interactions.
-
Bioavailability Score: An overall score of drug-likeness.
-
-
-
Toxicity Prediction:
-
Tool: ProTox-II ([Link]).
-
Input: The SMILES string of this compound.
-
Analysis:
-
Oral Toxicity: Predict the LD50 value.
-
Hepatotoxicity: Predict the potential for liver damage.
-
Carcinogenicity: Predict the likelihood of causing cancer.
-
Mutagenicity: Predict the potential to induce genetic mutations.
-
Immunotoxicity: Predict the potential to harm the immune system.
-
-
Data Summary and Interpretation
The quantitative data generated from this comprehensive computational workflow should be tabulated for clear comparison and interpretation.
Table 2: Predicted Properties of this compound
| Parameter | Predicted Value | Method/Tool |
| Binding Affinity to DHPS (kcal/mol) | To be determined | AutoDock Vina |
| Binding Affinity to Carbonic Anhydrase II (kcal/mol) | To be determined | AutoDock Vina |
| Binding Affinity to COX-2 (kcal/mol) | To be determined | AutoDock Vina |
| Binding Free Energy (MM/PBSA) (kcal/mol) | To be determined | GROMACS |
| Lipinski's Rule of Five Violations | To be determined | SwissADME |
| GI Absorption | To be determined | SwissADME |
| BBB Permeation | To be determined | SwissADME |
| Predicted LD50 (mg/kg) | To be determined | ProTox-II |
| Hepatotoxicity | To be determined | ProTox-II |
| Carcinogenicity | To be determined | ProTox-II |
| Mutagenicity | To be determined | ProTox-II |
Conclusion and Future Directions
This technical guide has presented a robust and scientifically grounded computational workflow for the in-depth study of this compound. By systematically applying DFT, molecular docking, MD simulations, QSAR modeling, and ADMET prediction, researchers can gain a comprehensive understanding of this molecule's potential as a therapeutic agent. The insights generated from these theoretical studies can guide the rational design of more potent and safer analogs, ultimately accelerating the drug discovery and development process. Future work should focus on the experimental validation of the most promising in silico findings.
References
-
Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]
-
De Simone, G., et al. (2006). Carbonic anhydrase inhibitors: Hypoxia-activatable sulfonamides incorporating disulfide bonds that target the tumor-associated isoform IX. Bioorganic & Medicinal Chemistry Letters, 16(15), 4039-4043. [Link]
- Ganesan, A. (2016). The impact of molecular dynamics simulations on drug discovery. Expert Opinion on Drug Discovery, 11(5), 455-465.
-
Gharat, A. (2023). Diving Deep into QSAR with the ChEMBL Dataset: Predicting IC50 for Drug Discovery. Medium. [Link]
-
Lemkul, J. A. GROMACS Tutorials. [Link]
-
Mendez, D., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930–D940. [Link]
-
Olier, I., et al. (2018). Meta-QSAR: a large-scale application of meta-learning to drug design and discovery. Machine Learning, 107(1), 285–311. [Link]
-
Papadatos, G., et al. (2015). SureChEMBL: a large-scale, chemically annotated patent document database. Nucleic Acids Research, 44(D1), D1220–D1228. [Link]
-
PubChem. N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
-
Venkatesan, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 13(1), 1-13. [Link]
-
Orlando, B. J., et al. (2016). The Structure of Vioxx Bound to Human COX-2. Journal of Structural Biology, 196(2), 231-236. [Link]
-
Alafeefy, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10484-10495. [Link]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
Hossain, M. S., et al. (2024). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Heliyon, 10(14), e34523. [Link]
-
Lu, C., et al. (2011). The structure of NS-398 bound to cyclooxygenase-2. The Journal of Biological Chemistry, 286(22), 19597-19605. [Link]
-
Roy, K., et al. (2019). QSAR modelling on a series of arylsulfonamide-based hydroxamates as potent MMP-2 inhibitors. SAR and QSAR in Environmental Research, 30(4), 247-263. [Link]
-
Sgrignani, J., & Magistrato, A. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. [Link]
-
Vilar, S., et al. (2023). Free web servers used for the prediction of ADMET parameters. ResearchGate. [Link]
Sources
- 1. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 2. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR datasets - Meta-QSAR - Mendeley Data [data.mendeley.com]
- 4. delta.unimi.it [delta.unimi.it]
- 5. Target: Dihydropteroate synthase (CHEMBL4032) - ChEMBL [ebi.ac.uk]
- 6. ChEMBL - ChEMBL [ebi.ac.uk]
- 7. The ChEMBL database in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Serendipitous Saga of the Sulfa Drugs: A Technical Guide to the Discovery and Evolution of Substituted Benzenesulfonamides
Abstract
The benzenesulfonamide scaffold represents a cornerstone of modern medicinal chemistry, giving rise to a remarkable array of therapeutic agents that have profoundly impacted human health. This technical guide provides an in-depth exploration of the discovery and history of substituted benzenesulfonamides, from their origins in the German dye industry to their development as the first broad-spectrum antibacterial agents and their subsequent, often serendipitous, evolution into diverse therapeutic classes including diuretics, hypoglycemics, and carbonic anhydrase inhibitors. We will delve into the key scientific milestones, the causality behind experimental choices, and the structure-activity relationships that have guided the development of this versatile pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enduring legacy and ongoing potential of benzenesulfonamide-based therapeutics.
From Dyes to Drugs: The Dawn of the Antibacterial Era
The story of benzenesulfonamides begins not in a pharmacy, but in the burgeoning German chemical industry of the early 20th century. Chemists at Bayer, then a part of the IG Farben conglomerate, were systematically investigating synthetic dyes for potential biological applications.[1] The prevailing theory, championed by Paul Ehrlich, was that dyes capable of selectively staining bacteria could be modified to act as "magic bullets" to target and destroy pathogens.[2]
In 1932, this hypothesis bore fruit in the hands of the German pathologist and bacteriologist Gerhard Domagk.[3] While screening a series of azo dyes synthesized by his colleagues Josef Klarer and Fritz Mietzsch, Domagk discovered that a red dye named Prontosil rubrum exhibited remarkable antibacterial activity in vivo, protecting mice from lethal streptococcal infections.[2] Crucially, Prontosil was inactive in vitro, a puzzling observation that hinted at a more complex biological mechanism.[3] Domagk's discovery was so profound that he was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced by the Nazi regime to decline it at the time.[2][3][4][5][6]
The mystery of Prontosil's in vitro inactivity was unraveled in 1935 by a team at the Pasteur Institute in Paris, led by Ernest Fourneau and including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[7][8][9][10][11] They demonstrated that Prontosil is a prodrug, meaning it is metabolized in the body to its active form.[1] This active metabolite was identified as the simpler, colorless compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[7][8][9][10][11] This revelation was a pivotal moment, as sulfanilamide had been first synthesized in 1908 and was not under patent, opening the floodgates for widespread research and development of "sulfa drugs."[12]
Mechanism of Antibacterial Action: A Case of Mistaken Identity
The antibacterial efficacy of sulfanilamide and its derivatives lies in their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of nucleotides and certain amino acids.
The key to this inhibition is the structural similarity between sulfanilamide and the natural substrate of DHPS, p-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid from PABA, while humans obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.
The Proliferation of Antibacterial Sulfonamides
The discovery of sulfanilamide as the active pharmacophore triggered an explosion in the synthesis of new derivatives. Researchers systematically modified the sulfanilamide structure to improve its efficacy, broaden its spectrum of activity, and enhance its pharmacokinetic properties. This led to the development of a plethora of clinically important sulfonamides, including:
-
Sulfapyridine (1938): One of the first derivatives, effective against pneumonia.[1]
-
Sulfathiazole (1940): Widely used during World War II for treating wound infections.[1]
-
Sulfadiazine (1941): A broad-spectrum agent with good penetration into the cerebrospinal fluid.
-
Sulfacetamide (1941): Primarily used for ophthalmic infections due to its good water solubility.[1]
-
Succinylsulfathiazole (1942): A poorly absorbed sulfonamide used for gastrointestinal infections.[1]
These early sulfa drugs revolutionized medicine, providing the first effective treatments for a wide range of bacterial infections and dramatically reducing mortality rates from diseases like pneumonia and meningitis.
Serendipity Strikes: The Emergence of Non-Antibacterial Sulfonamides
The widespread clinical use of antibacterial sulfonamides led to the observation of unexpected side effects, which, through astute scientific investigation, paved the way for entirely new therapeutic applications of the benzenesulfonamide scaffold.
Diuretics and Carbonic Anhydrase Inhibitors: A Happy Accident in the Kidney
In the late 1930s and early 1940s, clinicians observed that patients treated with sulfanilamide exhibited metabolic acidosis and an increased excretion of bicarbonate in their urine, suggesting an effect on renal function.[1][13][14] This diuretic effect was initially considered an undesirable side effect. However, researchers recognized its therapeutic potential.
The underlying mechanism was found to be the inhibition of the enzyme carbonic anhydrase.[13][14][15][16][17] This enzyme, abundant in the proximal tubules of the kidney, catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. The inhibition of carbonic anhydrase disrupts the reabsorption of bicarbonate, sodium, and water, leading to diuresis.
This discovery led to the development of the first carbonic anhydrase inhibitor, acetazolamide , in 1950.[17] While its diuretic efficacy was limited by the development of metabolic acidosis, it found a niche in the treatment of glaucoma by reducing the formation of aqueous humor.[18]
The quest for more potent and better-tolerated diuretics continued, leading to a significant breakthrough in the late 1950s with the synthesis of chlorothiazide .[19] This compound, a benzothiadiazide derivative, exhibited a more potent and sustained diuretic effect with a different mechanism of action, primarily inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule.[20] The synthesis of chlorothiazide marked the beginning of the era of modern thiazide diuretics, which remain a cornerstone of hypertension management.[19][20][21][22]
Hypoglycemic Agents: An Unexpected Drop in Blood Sugar
Another serendipitous discovery occurred in the 1940s during the treatment of typhoid fever with a new sulfonamide, p-amino-sulfonamide-isopropylthiodiazole (2254 RP).[12][23][24][25][26][27][28] In 1942, Marcel Janbon, a clinician in Montpellier, France, observed that some patients experienced neurological symptoms, including convulsions and coma, which were associated with a significant drop in blood glucose levels.[12][23][24][25][26][27][28]
Intrigued by this finding, Janbon collaborated with the physiologist Auguste Loubatières to investigate the hypoglycemic effect of this sulfonamide.[12][23][24][25][26][27][28] Through a series of elegant experiments in dogs, Loubatières demonstrated that the compound stimulated the release of insulin from the pancreas.[24][25][26] He correctly hypothesized that this class of drugs could be used to treat certain forms of diabetes.[24][25]
This pioneering work laid the foundation for the development of the sulfonylurea class of oral hypoglycemic agents. The first clinically used sulfonylurea was carbutamide , introduced in the 1950s, but it was soon withdrawn due to toxicity.[1] This was followed by the development of safer and more effective first-generation sulfonylureas like tolbutamide and chlorpropamide , and later, the more potent second-generation agents such as glyburide and glipizide .[1]
The Chemist's Craft: Synthesis of Key Benzenesulfonamides
The versatility of the benzenesulfonamide scaffold is matched by the robustness of its synthetic chemistry. The following sections provide an overview of the classical synthetic routes to key benzenesulfonamide derivatives.
Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide
This three-step synthesis is a classic example of electrophilic aromatic substitution and functional group manipulation.[29][30][31][32][33]
Step 1: Chlorosulfonation of Acetanilide
-
Principle: The acetamido group is a moderately activating, ortho-, para-directing group. The para product is favored due to steric hindrance. The acetyl group protects the amine from oxidation and protonation by the strong acid.
-
Procedure:
-
To a flask containing acetanilide, slowly add chlorosulfonic acid with cooling and stirring. The reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, gently heat the reaction mixture to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride
-
Principle: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia.
-
Procedure:
-
Treat the crude p-acetamidobenzenesulfonyl chloride with an excess of aqueous ammonia.
-
Heat the mixture to facilitate the reaction.
-
Cool the reaction mixture and acidify to precipitate the p-acetamidobenzenesulfonamide.
-
Collect the product by filtration and wash with cold water.
-
Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide
-
Principle: The acetamido group is hydrolyzed under acidic conditions to reveal the free amine of sulfanilamide.
-
Procedure:
-
Reflux the p-acetamidobenzenesulfonamide in dilute hydrochloric acid.
-
After hydrolysis is complete, cool the solution and carefully neutralize with a base (e.g., sodium carbonate) to precipitate the sulfanilamide.
-
Collect the crude sulfanilamide by filtration and recrystallize from hot water.
-
Experimental Protocol: Synthesis of Chlorothiazide
The synthesis of chlorothiazide involves the construction of the benzothiadiazine ring system.[19][20][21][22][34]
-
Procedure:
-
React 3-chloroaniline with an excess of chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride.
-
Treat the disulfonyl chloride with aqueous ammonia to convert both sulfonyl chloride groups to sulfonamide groups, forming 4-amino-6-chlorobenzene-1,3-disulfonamide.
-
Heat the resulting disulfonamide with formic acid to effect cyclization and form the chlorothiazide ring system.
-
General Synthetic Approach to Sulfonylureas
Sulfonylureas are typically synthesized by the reaction of a substituted benzenesulfonamide with an isocyanate.[35][36][37][38][39]
-
Procedure:
-
The appropriately substituted benzenesulfonamide is deprotonated with a base to form the corresponding sulfonamidate anion.
-
This anion then acts as a nucleophile and attacks the electrophilic carbon of an isocyanate (R-N=C=O).
-
The resulting adduct is protonated upon workup to yield the desired sulfonylurea.
-
Modern variations of this synthesis often involve the in situ generation of the isocyanate to avoid handling these reactive and often toxic reagents.[35]
Structure-Activity Relationships: Tailoring the Scaffold for Therapeutic Effect
The diverse biological activities of substituted benzenesulfonamides are a direct consequence of the modifications made to the core scaffold. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.
| Therapeutic Class | Key Structural Features and SAR Insights |
| Antibacterial Agents | - The p-amino group is essential for activity, mimicking PABA. - The sulfonamide nitrogen must be unsubstituted or have a substituent that can be cleaved in vivo. - Substitution on the sulfonamide nitrogen with heterocyclic rings generally increases potency and alters pharmacokinetic properties. |
| Carbonic Anhydrase Inhibitors | - An unsubstituted sulfonamide group is required for binding to the zinc ion in the active site of the enzyme. - Modifications to the benzene ring influence isoform selectivity. |
| Thiazide Diuretics | - An electron-withdrawing group at position 6 of the benzothiadiazine ring is crucial for diuretic activity.[20] - A sulfonamide group at position 7 is also required.[20] - Saturation of the 3,4-double bond increases potency. |
| Sulfonylurea Hypoglycemics | - The benzenesulfonylurea core is the essential pharmacophore. - The nature of the substituents on the benzene ring and the terminal nitrogen of the urea moiety influences potency and duration of action. |
Conclusion: An Enduring Legacy and a Promising Future
The journey of substituted benzenesulfonamides from the dye vat to the pharmacy is a testament to the power of scientific observation, chemical ingenuity, and the occasional stroke of serendipity. What began as a search for antibacterial agents has yielded a treasure trove of medicines that have transformed the treatment of a wide range of diseases. The benzenesulfonamide scaffold continues to be a fertile ground for drug discovery, with ongoing research exploring its potential in areas such as anticancer and antiviral therapies. The lessons learned from the history of sulfa drugs – the importance of in vivo testing, the potential for drug repurposing, and the power of systematic chemical modification – remain as relevant today as they were in the golden age of their discovery.
References
-
DiabetesontheNet. (2008, June 3). Discovery of the sulphonylureas. [Link]
-
ACS Publications. (n.d.). Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sulfanilamide. [Link]
-
Medicinal Chemistry Lectures Notes. (2015, December 25). Synthesis of Chlorothiazide. [Link]
-
Wikipedia. (n.d.). Sulfonylurea. [Link]
-
Sisson, E. M. (2014, May 1). A Brief History of the Development of Diabetes Medications. Diabetes Spectrum, 27(2), 82-84. [Link]
-
The Pharmacy Newsletter!. (2023, October 6). The Repurposing of Sulfonamides: A Legacy of Serendipity and Scientific Innovation in Modern Medicine. [Link]
-
Science History Institute. (n.d.). Gerhard Domagk. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via.... [Link]
-
Wikipedia. (n.d.). Gerhard Domagk. [Link]
-
PubMed. (n.d.). [The discovery of hypoglycemic sulfonamides]. [Link]
-
ResearchGate. (n.d.). [The discovery of hypoglycemic sulfonamides]. [Link]
-
PubMed. (n.d.). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932-2015). [Link]
-
SlideShare. (n.d.). To synthesize and submit sulphanilamide. [Link]
-
Encyclopedia.com. (n.d.). Tréfouël, Jacques Gustave Marie. [Link]
-
Wikipedia. (n.d.). Prontosil. [Link]
-
ResearchGate. (n.d.). Auguste Loubatières : l'histoire des sulfamides hypoglycémiants. [Link]
-
Chemistry LibreTexts. (2019, September 3). 22.10: Sulfa Drugs - a closer look. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). DESIGN, SYNTHESIS AND EVALUATION OF CHLOROTHIAZIDE DERIVATIVES. [Link]
-
Practical Medicinal Chemistry. (2021, May 5). To prepare and submit Sulphanilamide from acetanilide. [Link]
-
PubMed. (n.d.). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932-2015). [Link]
- Unknown Source. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
- Unknown Source. (n.d.). La découverte des sulfamides hypoglycémiants.
-
YouTube. (2020, September 23). Synthesis of Chlorothiazide | Mechanism of Action and Uses | Thiazide Diuretics | BP 501T | L~19. [Link]
-
DiabetesontheNet. (n.d.). Hidden Gems. [Link]
-
Wikipedia. (n.d.). Nobel Prize. [Link]
-
Hektoen International. (2022, May 23). Dr. Gerhard Domagk and prontosil: Dyeing beats dying. [Link]
-
Gpatindia. (2020, October 19). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Vietnam Journal of Science, Technology and Engineering. (n.d.). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. [Link]
-
NobelPrize.org. (n.d.). The Nobel Prize in Physiology or Medicine 1939. [Link]
-
ResearchGate. (n.d.). Metabolism of prontosil (a prodrug) to sulphonmaide (a metabolite form). [Link]
- Google Patents. (n.d.).
-
OzEMedicine. (2008, October 1). Carbonic anhydrase inhibitors. [Link]
-
PubMed. (n.d.). THE SYNTHESIS OF SOME NEW SULFONYLUREAS. [Link]
-
MDPI. (n.d.). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]
- Unknown Source. (n.d.). Different roads to discovery; Prontosil (hence sulfa drugs) and penicillin (hence β-lactams).
-
PubMed. (n.d.). The sulfonamide-diaminopyrimidine story. [Link]
-
PMC. (2020, October 20). An overview of carbohydrate-based carbonic anhydrase inhibitors. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
-
PubMed. (n.d.). Sulfonamide compounds with high diuretic activity. [Link]
-
PubMed. (n.d.). Sulphonamides with diuretic activity. [Link]
-
PMC. (n.d.). The role of serendipity in drug discovery. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. hekint.org [hekint.org]
- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 5. Nobel Prize - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.com [encyclopedia.com]
- 9. Prontosil - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesonthenet.com [diabetesonthenet.com]
- 13. The Repurposing of Sulfonamides: A Legacy of Serendipity and Scientific Innovation in Modern Medicine - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 14. ozemedicine.com [ozemedicine.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 19. Synthesis of Chlorothiazide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 20. CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 21. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 22. youtube.com [youtube.com]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. [The discovery of hypoglycemic sulfonamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. biologie-journal.org [biologie-journal.org]
- 28. diabetesonthenet.com [diabetesonthenet.com]
- 29. To synthesize and submit sulphanilamide | PPTX [slideshare.net]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]
- 32. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 33. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]
- 34. ajpamc.com [ajpamc.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 37. researchgate.net [researchgate.net]
- 38. THE SYNTHESIS OF SOME NEW SULFONYLUREAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
potential biological activities of 3,4-Dimethylbenzenesulfonamide
An In-depth Technical Guide to the Potential Biological Activities of 3,4-Dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the potential biological activities of a specific analogue, this compound, by extrapolating from the well-established pharmacological profile of the sulfonamide class of compounds. While specific experimental data on this compound is limited in publicly accessible literature, this document serves as a comprehensive roadmap for its investigation. We will explore the probable mechanisms of action against microbial and cancer targets, provide detailed, field-proven experimental protocols for the systematic evaluation of its antibacterial, antifungal, and anticancer properties, and offer insights into the causality behind key experimental choices. This guide is designed to empower researchers to unlock the therapeutic potential of this promising, yet underexplored, molecule.
Introduction: The Prominence of the Benzenesulfonamide Moiety in Drug Discovery
The sulfonamide functional group (–SO₂NH–) is a privileged structure in drug design, renowned for its ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions within biological targets.[1] From the pioneering discovery of antibacterial sulfa drugs to the development of modern anticancer agents, diuretics, and anti-inflammatory medications, the benzenesulfonamide core has proven to be a remarkably versatile pharmacophore.[2][3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the aromatic ring. The presence of the two methyl groups at the 3 and 4 positions of the benzene ring in this compound is anticipated to modulate its lipophilicity, electronic properties, and steric interactions with target enzymes, thereby defining its unique biological signature.
Potential Antibacterial Activity: A Legacy of Folic Acid Synthesis Inhibition
The antibacterial prowess of sulfonamides is historically the most well-documented.[4] These compounds typically function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[5] Bacteria rely on this pathway to produce tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[6] Humans, in contrast, obtain folic acid from their diet, rendering the bacterial DHPS an attractive and selective drug target.
Proposed Mechanism of Action
This compound, owing to its structural similarity to para-aminobenzoic acid (PABA), the natural substrate of DHPS, is hypothesized to act as a competitive inhibitor of this enzyme. The sulfonamide moiety would occupy the PABA binding site, leading to the cessation of folic acid synthesis and subsequent bacteriostatic effects.
Caption: Proposed mechanism of antibacterial action via competitive inhibition of DHPS.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for its determination.[7]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[8]
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Antifungal Activity: Targeting Fungal-Specific Pathways
Benzenesulfonamide derivatives have also demonstrated promising antifungal activities.[9][10] The mechanisms can be varied but often involve the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane.
Experimental Protocol: Antifungal Susceptibility Testing
Similar to antibacterial testing, the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), can be adapted for fungi.
Materials:
-
This compound
-
RPMI-1640 medium
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Inoculum Preparation: Prepare a fungal inoculum and dilute it to a final concentration of 0.5 - 2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in growth compared to the control.
Potential Anticancer Activity: A Focus on Carbonic Anhydrase Inhibition
A significant area of contemporary sulfonamide research is in oncology.[11] Many sulfonamide-based drugs exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[12][13] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.
Proposed Mechanism of Action
The deprotonated sulfonamide nitrogen of this compound is predicted to coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion essential for its catalytic activity.[13] This inhibition would disrupt pH regulation in cancer cells, leading to increased intracellular acidification and ultimately, apoptosis.
Caption: Proposed mechanism of anticancer action via inhibition of carbonic anhydrase IX.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Normal cell line (e.g., MCF-10A) for selectivity assessment
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Summarizing Biological Activity
Quantitative data from these assays should be presented in a clear and concise tabular format for easy comparison.
| Biological Activity | Test Organism/Cell Line | Result (e.g., MIC, IC₅₀) |
| Antibacterial | S. aureus | To be determined |
| E. coli | To be determined | |
| Antifungal | C. albicans | To be determined |
| A. niger | To be determined | |
| Anticancer | MCF-7 (Breast Cancer) | To be determined |
| MDA-MB-231 (Breast Cancer) | To be determined | |
| MCF-10A (Normal Breast) | To be determined |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of the biological activities of this compound. Based on the extensive literature on the benzenesulfonamide scaffold, there is a strong rationale to hypothesize that this compound possesses antibacterial, antifungal, and anticancer properties. The detailed experimental protocols outlined herein will enable researchers to rigorously test these hypotheses and quantify the potency and selectivity of this compound. Positive results from these initial in vitro screens would warrant further investigation, including more in-depth mechanistic studies, structure-activity relationship (SAR) exploration through the synthesis of analogues, and eventual in vivo efficacy studies in appropriate animal models. The journey to unlocking the full therapeutic potential of this compound begins with these fundamental, yet critical, biological evaluations.
References
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. jocpr.com [jocpr.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Characterization, Antimicrobial and Antifungal Screening of Some Novel Benzene Sulfonamide Derivatives - IJPRS [ijprs.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide | C16H19NO2S | CID 26338869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. researchgate.net [researchgate.net]
- 26. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 29. synchem.de [synchem.de]
- 30. chemscene.com [chemscene.com]
- 31. mdpi.com [mdpi.com]
- 32. scbt.com [scbt.com]
- 33. researchgate.net [researchgate.net]
- 34. N-Ethynyl-N,4-dimethylbenzenesulfonamide | 1005500-75-3 [chemicalbook.com]
- 35. Experimental and computational studies on the formation of three para-benzyne analogues in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. CAS Common Chemistry [commonchemistry.cas.org]
- 37. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 38. m.youtube.com [m.youtube.com]
- 39. CAS Common Chemistry [commonchemistry.cas.org]
- 40. Homotropic Cooperativity of Midazolam Metabolism by Cytochrome P450 3A4: Insight from Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 41. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 3,4-Dimethylbenzenesulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] From the first broadly effective systemic antibacterials to modern diuretics, anticonvulsants, and anti-inflammatory drugs, the versatility of the sulfonamide scaffold is well-documented.[1][2] 3,4-Dimethylbenzenesulfonamide, a member of this vital class of compounds, serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates.[3][4]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The procedure is broken down into two primary stages: the chlorosulfonation of o-xylene to yield 3,4-dimethylbenzenesulfonyl chloride, followed by the amination of this intermediate to produce the final product. The causality behind experimental choices, safety considerations, and purification techniques are detailed to ensure both procedural success and laboratory safety.
Overall Reaction Scheme
The synthesis follows a two-step pathway:
-
Step 1: Chlorosulfonation of o-Xylene o-Xylene reacts with chlorosulfonic acid in an electrophilic aromatic substitution reaction to form 3,4-dimethylbenzenesulfonyl chloride.
-
Step 2: Amination of 3,4-Dimethylbenzenesulfonyl Chloride The resulting sulfonyl chloride is then reacted with aqueous ammonia to form this compound.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
PART 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
Scientific Rationale
The chlorosulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction.[5] Chlorosulfonic acid serves as the source of the electrophile, ⁺SO₂Cl. The two methyl groups on o-xylene are ortho, para-directing and activating. The sulfonation will preferentially occur at the position para to the 3-methyl group and ortho to the 4-methyl group, which is sterically the most accessible position, leading to the desired 3,4-disubstituted product.[6] The reaction is performed at low temperatures (0-5 °C) to control the high reactivity of chlorosulfonic acid and to minimize the formation of side products, such as the corresponding sulfonic acid or disulfonated products.
Safety Precautions: Handling Chlorosulfonic Acid
CRITICAL: Chlorosulfonic acid is an extremely corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic fumes (hydrochloric acid and sulfuric acid mist).[7][8]
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[8][9] Work must be conducted in a certified chemical fume hood.[10]
-
Handling: Use glassware that is scrupulously dried to prevent violent reactions. Add chlorosulfonic acid slowly and carefully. Never add water to chlorosulfonic acid.[8]
-
Emergency: An emergency safety shower and eyewash station must be immediately accessible.[7][11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][8]
-
Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. Do not use water or combustible materials.[10][11]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| o-Xylene | 106.17 | 10.6 g (12.2 mL) | 0.10 |
| Chlorosulfonic Acid | 116.52 | 40.8 g (23.3 mL) | 0.35 |
| Ice | - | ~200 g | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Cooling: Place the flask in an ice-salt bath to cool the contents to 0-5 °C.
-
Reagent Addition: Add o-xylene (10.6 g, 0.1 mol) to the flask. Begin stirring.
-
Slow Addition: Slowly add chlorosulfonic acid (40.8 g, 0.35 mol) dropwise from the dropping funnel over a period of 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent a dangerous temperature increase. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.
-
Quenching (CRITICAL STEP): In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water (~200 g). While stirring the ice slurry vigorously, very slowly and carefully pour the reaction mixture onto the ice. Causality: This step quenches the reaction and hydrolyzes any remaining chlorosulfonic acid. This is highly exothermic and will generate HCl gas; this must be done in a well-ventilated fume hood. The sulfonyl chloride product, being insoluble in the aqueous acidic medium, will precipitate as a solid.[12]
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. Causality: This removes residual sulfuric and hydrochloric acids.
-
Drying: Press the solid as dry as possible on the filter. The crude 3,4-dimethylbenzenesulfonyl chloride can be used directly in the next step or dried further in a desiccator over P₂O₅.
PART 2: Synthesis of this compound
Scientific Rationale
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by ammonia.[1][13] Ammonia acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group.[14] An excess of ammonia is used to both drive the reaction to completion and to neutralize the HCl that is formed as a byproduct, preventing it from protonating the unreacted amine.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 3,4-Dimethylbenzenesulfonyl Chloride | 204.67 | ~0.10 (from Part 1) | ~0.10 |
| Concentrated Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 50 mL | ~0.74 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Ethanol or Isopropanol | - | As needed for recrystallization | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, place the crude, damp 3,4-dimethylbenzenesulfonyl chloride from Part 1.
-
Cooling: Place the flask in an ice bath.
-
Ammonia Addition: Slowly and carefully add 50 mL of concentrated aqueous ammonia to the flask with stirring. An exothermic reaction will occur. Maintain the temperature below 20 °C by controlling the rate of addition.
-
Reaction: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solid sulfonyl chloride will convert into the sulfonamide.
-
Precipitation: Cool the reaction mixture again in an ice bath. While stirring, slowly acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3 (test with pH paper). Causality: While the sulfonamide is often insoluble and may have already precipitated, acidification ensures that any sulfonamide dissolved as its ammonium salt is protonated and precipitates out of the solution.
-
Isolation: Collect the white precipitate of this compound by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any ammonium chloride and excess acid.
-
Purification by Recrystallization: a. Transfer the crude solid to a beaker. b. Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture or isopropanol). c. Heat the mixture with stirring until all the solid dissolves. d. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven or in a desiccator.
Characterization and Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.[15]
-
Melting Point: Compare the observed melting point with the literature value (118-120 °C).[3] A sharp melting range close to the literature value is indicative of high purity.
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.[15]
-
Spectroscopy (NMR, IR): To confirm the chemical structure of the synthesized compound.
References
- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.
- Veolia North America. (n.d.). Chlorosulfonic Acid: Safety Precautions.
- Atul Ltd. (n.d.). Chlorosulfonic acid: Technical Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
- Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS.
- Google Patents. (1957). Sulfonamide purification process. US2777844A.
- Unknown. (n.d.). Amination of p-acetaminobenzene sulfonyl chloride.
- Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube.
- ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- MDPI. (2024). Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- MySkinRecipes. (n.d.). 3,4-Dimethylbenzenesulfonyl chloride.
- Google Patents. (2012). Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids. US 2012/0309796 A1.
- ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Wikipedia. (n.d.). Toluene.
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dimethylbenzenesulfonyl chloride [myskinrecipes.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Toluene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. atul.co.in [atul.co.in]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. lobachemie.com [lobachemie.com]
- 11. nj.gov [nj.gov]
- 12. researchgate.net [researchgate.net]
- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 3,4-Dimethylbenzenesulfonamide in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the sulfonamide functional group stands as a cornerstone, integral to the development of a vast array of pharmaceuticals and functional materials. Among the diverse family of sulfonamide-based reagents, 3,4-Dimethylbenzenesulfonamide emerges as a particularly versatile building block and synthetic tool. Its unique structural features and reactivity profile offer chemists a reliable handle for molecular elaboration, enabling the construction of complex architectures with applications spanning medicinal chemistry to materials science.
This technical guide provides an in-depth exploration of the practical applications of this compound in organic synthesis. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
I. Core Principles and Reactivity of this compound
This compound possesses a nuanced reactivity profile governed by the interplay of the electron-donating methyl groups on the aromatic ring and the acidic proton of the sulfonamide nitrogen. The methyl groups enhance the electron density of the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions, while the N-H proton can be readily removed by a base, rendering the nitrogen atom nucleophilic. This dual reactivity underpins its utility in a variety of chemical transformations.
II. Applications as a Nucleophilic Building Block: N-Alkylation and N-Arylation
One of the most fundamental and widely employed applications of this compound is its role as a nucleophile in N-alkylation and N-arylation reactions. These transformations provide a straightforward route to a diverse library of N-substituted sulfonamides, which are prevalent scaffolds in numerous biologically active molecules.[1][2][3]
A. N-Alkylation of this compound
The alkylation of the sulfonamide nitrogen introduces aliphatic chains, which can be crucial for modulating the pharmacokinetic properties of drug candidates.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol outlines a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF or MeCN).
-
Add a suitable base, such as potassium carbonate (1.5 equivalents) or cesium carbonate (1.2 equivalents).
-
To the stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality of Experimental Choices:
-
Base: Potassium carbonate is a cost-effective and commonly used base for this transformation. Cesium carbonate, although more expensive, can often lead to higher yields due to its greater solubility and the "cesium effect."
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 70 | 6 | 92 |
| 2 | Ethyl iodide | Cs₂CO₃ | MeCN | 60 | 8 | 88 |
| 3 | Propargyl bromide | K₂CO₃ | DMF | 60 | 5 | 95 |
B. N-Arylation of this compound
The introduction of an aryl group at the sulfonamide nitrogen is a key step in the synthesis of numerous diarylsulfonamide-containing pharmaceuticals. Modern cross-coupling methodologies have revolutionized this transformation.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the palladium-catalyzed N-arylation of sulfonamides.[4]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-iodoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents) to a flame-dried Schlenk tube.
-
Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A non-nucleophilic inorganic base is required to deprotonate the sulfonamide without competing in the coupling reaction.
Experimental Workflow for N-Arylation
Caption: Workflow for Palladium-Catalyzed N-Arylation.
III. This compound as a Protecting Group
The sulfonamide group can serve as a robust protecting group for primary and secondary amines. Its stability to a wide range of reaction conditions, coupled with well-established deprotection protocols, makes it a valuable tool in multi-step synthesis. The 3,4-dimethylbenzenesulfonyl group offers similar stability to the more common tosyl group.
Protocol 3: Protection of a Primary Amine
Materials:
-
Primary amine
-
3,4-Dimethylbenzenesulfonyl chloride
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in DCM.
-
Add pyridine or triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dimethylbenzenesulfonyl chloride (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can often be used without further purification or can be recrystallized or purified by column chromatography.
Protocol 4: Deprotection of the Sulfonamide
Deprotection can be achieved under reductive conditions.
Materials:
-
N-(3,4-dimethylbenzenesulfonyl) protected amine
-
Sodium naphthalenide or Magnesium in methanol
-
Anhydrous Tetrahydrofuran (THF)
Procedure (using Sodium Naphthalenide):
-
Prepare a solution of sodium naphthalenide in THF.
-
Dissolve the protected amine in anhydrous THF and cool to -78 °C.
-
Slowly add the sodium naphthalenide solution until a persistent green color is observed.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting amine by standard methods.
Logical Relationship for Protecting Group Strategy
Caption: Logic of using this compound as a protecting group.
IV. Synthesis of Heterocyclic Compounds
3,4-Dimethylbenzenesulfonyl chloride, the precursor to the amide, is a valuable reagent for the synthesis of various nitrogen- and sulfur-containing heterocycles. The sulfonamide moiety can be incorporated into the heterocyclic core or act as a substituent influencing the biological activity of the final compound.[1]
Protocol 5: Synthesis of a Substituted Thiazole Derivative
This protocol illustrates the synthesis of a thiazole ring system where the sulfonamide is a key substituent.
Materials:
-
This compound
-
α-Bromo ketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Synthesize N-(3,4-dimethylphenyl)thiourea by reacting 3,4-dimethylaniline with a thiocyanating agent, followed by hydrolysis.
-
Alternatively, start with a pre-formed N-aroylthiourea.
-
In a round-bottom flask, dissolve the N-(3,4-dimethylbenzenesulfonamido)thiourea (1.0 equivalent) in ethanol.
-
Add the α-bromo ketone (1.0 equivalent).
-
Reflux the mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture and add a solution of sodium hydroxide to induce cyclization and neutralization.
-
The precipitated thiazole derivative is collected by filtration, washed with water, and recrystallized from a suitable solvent.
V. Role in Medicinal Chemistry and Drug Design
The this compound scaffold is frequently encountered in the design of new therapeutic agents.[5] The sulfonamide group can act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes, making it a privileged functional group in drug design.[5] The dimethylphenyl moiety allows for further structural modifications to optimize binding affinity, selectivity, and pharmacokinetic profiles.
Signaling Pathway Inhibition Example
Caption: Inhibition of a kinase pathway by a sulfonamide-based drug.
VI. Conclusion
This compound is a readily accessible and highly versatile reagent in organic synthesis. Its utility as a nucleophilic building block for N-alkylation and N-arylation, its application as a robust protecting group for amines, and its role in the construction of heterocyclic systems underscore its importance for synthetic chemists. The continued exploration of its reactivity and its incorporation into novel molecular frameworks will undoubtedly lead to the discovery of new and valuable compounds with significant applications in medicine and materials science.
VII. References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (URL not available)
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. (URL: [Link])
-
Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. (URL: [Link])
-
Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. (URL: [Link])
-
Amine Reactions. Chemistry LibreTexts. (URL: [Link])
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. (URL: [Link])
-
meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Publishing. (URL: [Link])
-
N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. PMC. (URL: [Link])
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. (URL: [Link])
-
N-(3,4-Dimethylphenyl)benzenesulfonamide. PMC. (URL: [Link])
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 3,4-Dimethylbenzenesulfonamide as a Versatile Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethylbenzenesulfonamide, a key chemical intermediate in modern organic synthesis. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] this compound, with its specific substitution pattern, offers a unique building block for creating diverse molecular architectures. This document details its physicochemical properties, core synthetic applications, and provides field-proven, step-by-step protocols for its derivatization. The methodologies are designed to be robust and adaptable, empowering researchers, medicinal chemists, and drug development professionals to leverage this intermediate in their synthetic campaigns.
Introduction and Physicochemical Profile
This compound is an aromatic sulfonamide that serves as a valuable scaffold in the synthesis of more complex molecules. The presence of the primary sulfonamide group (-SO₂NH₂) and the vicinal methyl groups on the benzene ring dictates its reactivity and utility. The sulfonamide moiety is a well-established pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and critically, as a zinc-binding group in various metalloenzymes like carbonic anhydrases.[1][3] The dimethyl substitution pattern influences the molecule's lipophilicity and provides steric and electronic features that can be exploited in molecular design to fine-tune biological activity and pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6974-26-1 |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138-141 °C |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C |
Core Applications in Chemical Synthesis
The primary utility of this compound lies in its functional handles, which allow for predictable and high-yielding transformations. The acidic N-H proton of the sulfonamide group can be readily deprotonated to form a potent nucleophile, making it an ideal substrate for N-alkylation and N-arylation reactions. These reactions are fundamental in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis of N-Substituted Sulfonamides for Drug Discovery
N-alkylation and N-arylation are the most common strategies employed to elaborate the this compound core. By introducing various alkyl, aryl, or heteroaryl groups, chemists can systematically explore the chemical space around the sulfonamide pharmacophore to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Carbonic Anhydrase Inhibitors (CAIs): The benzenesulfonamide moiety is the quintessential zinc-binding group for inhibiting carbonic anhydrases, enzymes implicated in diseases like glaucoma, epilepsy, and cancer.[1][4] By attaching diverse "tail" moieties to the sulfonamide nitrogen of this compound, novel and potentially isoform-selective CAIs can be developed.[3]
-
Agrochemical Intermediates: Sulfonamide derivatives are also utilized in the agrochemical industry.[5][6][7] The derivatization of intermediates like this compound can lead to the synthesis of novel herbicides and fungicides.
Below is a conceptual diagram illustrating the central role of this compound as a launchpad for generating diverse chemical entities.
Caption: Synthetic utility of this compound.
Experimental Protocols
The following protocols are designed to be robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation via nucleophilic substitution, a fundamental method for synthesizing secondary sulfonamides.[8] The choice of a moderately strong base like cesium carbonate and a polar aprotic solvent like DMF is crucial for achieving good yields, especially with less reactive alkylating agents.[9]
Reaction Scheme:
(A generic scheme showing this compound reacting with R-X in the presence of a base to yield the N-alkylated product)
Table 2: Materials for N-Alkylation
| Reagent/Material | Quantity (for 1.0 mmol scale) | Purpose |
| This compound | 185 mg (1.0 equiv.) | Starting Material |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.1 - 1.2 equiv. | Alkylating Agent |
| Cesium Carbonate (Cs₂CO₃) | 652 mg (2.0 equiv.) | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 5 mL | Solvent |
| Ethyl Acetate | ~50 mL | Extraction Solvent |
| Water & Brine | ~20 mL each | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) and cesium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution) via syringe and stir the resulting suspension at room temperature for 15 minutes.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 equiv.) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours. The causality for heating is to provide sufficient activation energy for the nucleophilic attack on the alkyl halide, particularly if it is not highly reactive.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into water (~20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-alkylated product.
Workflow Diagram for N-Alkylation Protocol
Caption: Experimental workflow for the N-alkylation of sulfonamides.
Protocol 2: Copper-Catalyzed N-Arylation with Aryl Halides
N-arylation of sulfonamides traditionally required harsh conditions. Modern cross-coupling methods, particularly copper-catalyzed reactions, offer a milder and more functional-group-tolerant alternative.[10] This protocol is adapted from established methods for the N-arylation of N-H containing compounds using an inexpensive copper(I) catalyst and a suitable ligand.[11][12]
Reaction Scheme:
(A generic scheme showing this compound reacting with Ar-X in the presence of a copper catalyst, ligand, and base to yield the N-arylated product)
Table 3: Materials for N-Arylation
| Reagent/Material | Quantity (for 1.0 mmol scale) | Purpose |
| This compound | 185 mg (1.0 equiv.) | Starting Material |
| Aryl Iodide or Aryl Bromide | 1.2 equiv. | Arylating Agent |
| Copper(I) Iodide (CuI) | 10 mg (0.05 equiv., 5 mol%) | Catalyst |
| N,N'-Dimethylethylenediamine (DMEDA) | 11 µL (0.1 equiv., 10 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄) | 425 mg (2.0 equiv.) | Base |
| Dioxane or Toluene, anhydrous | 5 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Copper(I) Iodide (5 mol%), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as oxygen can deactivate the copper catalyst.
-
Solvent and Ligand Addition: Add anhydrous dioxane (or toluene) via syringe, followed by the N,N'-Dimethylethylenediamine (DMEDA) ligand (10 mol%).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the insoluble inorganic salts and catalyst residues.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography to obtain the pure N-arylsulfonamide.
References
- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
- Synthesis and Characterization of N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Technical Guide. (2025). Benchchem.
- N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. (2025). Benchchem.
- Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. (2025). Benchchem.
-
Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC - NIH. [Link]
-
Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Technical Support Center: N-Alkylation of Methanesulfonamide. (2025). Benchchem.
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC - NIH. [Link]
-
Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). PrepChem.com. [Link]
-
Copper-catalysed N-arylation of arylsulfonamides with aryl bromides and aryl iodides using KF/Al2O3. (n.d.). SciSpace. [Link]
-
of the N-arylation reaction of aryl iodides with amines under the... (n.d.). ResearchGate. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (2019). PubMed. [Link]
- Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. (2025). Benchchem.
-
Pharmaceutical & Agrochemical Intermediates. (2025). HoriazonChemical. [Link]
-
(PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. (2001). ResearchGate. [Link]
-
2,4-Dimethylbenzenesulfonamide. (n.d.). PubChem. [Link]
-
Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (n.d.). Research Journal of Pharmacy and Technology. [Link]
- Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide. (2025). Benchchem.
-
Intermediate Compounds. (n.d.). Apechem. [Link]
-
2,4-Dimethylbenzenesulfonamide. (n.d.). CAS Common Chemistry. [Link]
-
4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide. (n.d.). CAS Common Chemistry. [Link]
-
N,N-Dimethylbenzenesulfonamide. (n.d.). PubChem. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkema.com [arkema.com]
- 6. Pharmaceutical & Agrochemical Intermediates – HoriazonChemical [horiazonchemical.com]
- 7. apechem.com [apechem.com]
- 8. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of N-Substituted 3,4-Dimethylbenzenesulfonamide Derivatives: Application Notes and Protocols
Introduction: The Versatility of the Sulfonamide Moiety in Modern Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Its unique electronic and structural properties contribute to a wide range of biological activities and material characteristics. N-substituted benzenesulfonamides, in particular, have garnered significant attention due to their diverse applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. The 3,4-dimethyl substitution pattern on the benzene ring provides a specific lipophilic character and electronic environment that can be exploited to fine-tune the pharmacological or material properties of the resulting derivatives.
This guide provides a comprehensive overview of the synthesis of N-substituted 3,4-dimethylbenzenesulfonamide derivatives, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-proven protocols, and discuss the critical parameters for successful synthesis and purification.
Synthetic Strategy: A Two-Step Approach
The synthesis of N-substituted 3,4-dimethylbenzenesulfonamides is typically achieved through a robust and high-yielding two-step process. The first step involves the preparation of the key intermediate, 3,4-dimethylbenzenesulfonyl chloride. This is followed by the nucleophilic substitution reaction of the sulfonyl chloride with a primary or secondary amine to furnish the desired N-substituted sulfonamide.
Caption: General reaction mechanism for sulfonamide formation.
Causality Behind Experimental Choices:
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or pyridine, is typically added to neutralize the acid and drive the reaction to completion. In aqueous media, a base like sodium carbonate can be used.
-
Solvent: The choice of solvent depends on the solubility of the reactants. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are common organic solvents. For water-soluble amines, an aqueous basic solution can be employed.
-
Temperature: The initial reaction is often carried out at a low temperature (0 °C) to control the exothermicity, followed by stirring at room temperature to ensure completion.
Detailed Experimental Protocol: General Procedure for the Synthesis of N-Substituted 3,4-Dimethylbenzenesulfonamides
Materials:
-
3,4-Dimethylbenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3,4-dimethylbenzenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Characterization of Derivatives
The successful synthesis of N-substituted this compound derivatives is confirmed through various analytical techniques.
Table 1: Spectroscopic Data for a Representative N-Aryl-3,4-dimethylbenzenesulfonamide
| Technique | Characteristic Data |
| ¹H NMR | Aromatic protons of the 3,4-dimethylphenyl group typically appear as a set of multiplets between δ 7.0-8.0 ppm. The two methyl groups will appear as singlets around δ 2.3-2.5 ppm. The N-H proton of a secondary sulfonamide usually appears as a singlet between δ 8.0-10.0 ppm. |
| ¹³C NMR | The carbon atoms of the 3,4-dimethylphenyl ring will have characteristic shifts in the aromatic region (δ 120-150 ppm). The methyl carbons will appear at approximately δ 20 ppm. |
| IR (cm⁻¹) | Characteristic peaks include N-H stretching (for secondary sulfonamides) around 3200-3300 cm⁻¹, aromatic C-H stretching around 3000-3100 cm⁻¹, and strong S=O stretching vibrations (asymmetric and symmetric) at approximately 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. [1] |
| Mass Spec. | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the synthesized compound. |
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the preparation of a diverse library of N-substituted this compound derivatives. The versatility of this synthetic route allows for the incorporation of a wide range of primary and secondary amines, enabling the systematic exploration of structure-activity relationships in drug discovery programs. Furthermore, the principles outlined here can be adapted for the synthesis of other substituted benzenesulfonamide analogs for various applications in materials science and chemical biology. The robust nature of the sulfonamide linkage and the tunability of the N-substituent ensure that this class of compounds will remain a focal point of scientific investigation for the foreseeable future.
References
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
MDPI. (2009). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 14(1), 213-224. Retrieved from [Link]
-
LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
Sources
Application Notes & Protocols for Reactions Involving 3,4-Dimethylbenzenesulfonamide
Introduction: The Versatility of the 3,4-Dimethylbenzenesulfonamide Scaffold
This compound is a versatile chemical intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone pharmacophore, present in a vast array of clinically significant drugs, including antibacterial agents, diuretics, and anticonvulsants. The specific substitution pattern of the 3,4-dimethylphenyl group offers a unique electronic and steric profile, making it a valuable building block for creating complex molecular architectures in medicinal chemistry and materials science. Its reactivity is centered around the acidic N-H proton, which, upon deprotonation, yields a potent nucleophile capable of participating in a variety of bond-forming reactions.
This guide provides an in-depth exploration of key synthetic transformations involving this compound, focusing on practical, field-proven protocols. We will delve into modern palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions, explaining the rationale behind experimental choices and providing detailed, step-by-step procedures to ensure reproducibility and success.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2905-30-8[1] |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118-120 °C[1] |
Safety & Handling: As with all laboratory reagents, proper safety precautions are paramount. This compound and its precursor, 3,4-dimethylbenzenesulfonyl chloride, should be handled in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[3][4][5] While specific toxicity data for this exact compound is limited, related sulfonamides and sulfonyl chlorides are known to cause skin, eye, and respiratory irritation.[2][4] Always consult the latest Safety Data Sheet (SDS) before commencing any experimental work.
Application 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of a carbon-nitrogen bond between an sp²-hybridized carbon (of an aryl or vinyl group) and a sulfonamide is a powerful transformation for building complex molecules. The Buchwald-Hartwig amination is the preeminent method for this purpose, offering broad substrate scope and functional group tolerance.[6][7] Sulfonamides are excellent coupling partners in these reactions.[8][9]
Causality & Mechanistic Insight: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The sulfonamide coordinates to the palladium center. A base then deprotonates the sulfonamide's N-H group, forming a more nucleophilic palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the N-arylated sulfonamide product and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[8]
The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting.[8]
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide
This protocol details the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser under vacuum. Allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: To the flask, add Cesium Carbonate (2.0 eq), this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by 4-bromoanisole (1.1 eq).
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide.
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Application 2: Nucleophilic Substitution for N-Alkylation
A more classical yet highly effective strategy involves leveraging the nucleophilicity of the sulfonamide nitrogen. The N-H proton is acidic (pKa ≈ 10) and can be readily removed by a suitable base. The resulting sulfonamidate anion is an excellent nucleophile that can react with various electrophiles, such as alkyl halides, to form N-alkylated products.
Causality & Rationale: The reaction proceeds via a two-step Sₙ2 mechanism:
-
Deprotonation: A base (e.g., sodium hydride, potassium carbonate) abstracts the acidic proton from the sulfonamide nitrogen, generating a negatively charged nitrogen anion (sulfonamidate). The choice of base is critical; stronger bases like NaH ensure complete and irreversible deprotonation, while weaker bases like K₂CO₃ establish an equilibrium.
-
Nucleophilic Attack: The sulfonamidate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the new N-C bond. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without hindering the nucleophilicity of the anion.
Detailed Protocol: Synthesis of N-benzyl-3,4-dimethylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (round-bottom flask)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and septum under an inert atmosphere.
-
Reagent Suspension: Add this compound (1.0 eq) to the flask, followed by anhydrous DMF to create a solution or fine suspension.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add Sodium Hydride (1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution ceasing as the deprotonation completes.
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker of ice-cold water to decompose any unreacted NaH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography.
Logical Relationship Diagram
Caption: Deprotonation and Nucleophilic Attack Pathway.
Analytical Characterization of Products
Confirming the identity and purity of the synthesized product is a critical final step. A combination of spectroscopic methods is typically employed.
| Technique | Expected Observations for N-Aryl/Alkyl-3,4-dimethylbenzenesulfonamide |
| ¹H NMR | - Disappearance of the acidic N-H proton signal.[10] - Appearance of new signals corresponding to the protons of the newly introduced aryl or alkyl group. - Characteristic signals for the 3,4-dimethylphenyl group (two methyl singlets ~2.3 ppm, and aromatic protons in the 7-8 ppm region). |
| ¹³C NMR | - Appearance of new carbon signals from the added substituent. - Characteristic signals for the 3,4-dimethylphenyl group, including the two methyl carbons (~20 ppm).[11] |
| IR Spec. | - Disappearance of the N-H stretch (typically ~3300 cm⁻¹). - Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the SO₂ group, typically found around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[10][11] |
| Mass Spec. | - The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) will correspond to the calculated molecular weight of the final product. |
Conclusion
This compound is a robust and highly valuable synthon for constructing molecules of interest in pharmaceutical and materials science research. Its participation in both modern palladium-catalyzed couplings and classical nucleophilic substitution reactions underscores its versatility. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, enabling the efficient creation of novel and complex chemical entities.
References
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis and Characterization of N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Technical Guide. Benchchem.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. National Institutes of Health (PMC).
- N-(3,4-Dimethylphenyl)benzenesulfonamide. National Institutes of Health (PMC).
- Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semantic Scholar.
- Safety Data Sheet. Fluorochem.
- Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. ResearchGate.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate.
- Technical Support Center: Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information (PMC).
- SAFETY DATA SHEET. Santa Cruz Biotechnology.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
- 3,4-Dimethylbenzenesulfonyl chloride. MySkinRecipes.
Sources
- 1. 3,4-Dimethylbenzenesulfonyl chloride [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. | Semantic Scholar [semanticscholar.org]
- 10. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Note: High-Throughput Quantification of 3,4-Dimethylbenzenesulfonamide using Validated Chromatographic Methods
[For Researchers, Scientists, and Drug Development Professionals]
Abstract
This document provides a comprehensive guide to the analytical quantification of 3,4-Dimethylbenzenesulfonamide (DMBS), a compound of interest in pharmaceutical development as a potential process intermediate or impurity. We present detailed protocols for two robust and validated chromatographic methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and structural confirmation. The application note emphasizes the scientific rationale behind methodological choices, adherence to international validation standards, and practical, step-by-step protocols designed for immediate implementation in a laboratory setting.
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 6326-18-7, Molecular Formula: C₈H₁₁NO₂S, MW: 185.24 g/mol ) is an aromatic sulfonamide whose presence in active pharmaceutical ingredients (APIs) or drug products must be carefully controlled.[1] As with many sulfonamides, it can be a synthetic precursor, a related substance, or a degradation product. Regulatory agencies mandate strict control over such impurities, as they can impact the safety and efficacy of the final drug product.[2] Therefore, the development of accurate, precise, and robust analytical methods for its quantification is a critical aspect of quality control in the pharmaceutical industry.
This guide provides a detailed framework for selecting and implementing the appropriate analytical technology, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[3][4]
Principles of Quantification: Choosing the Right Analytical Technique
The selection of an analytical method is dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and the need for structural confirmation.[5]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical quality control labs due to its robustness, reproducibility, and suitability for non-volatile and thermally labile compounds.[5] For an aromatic compound like DMBS, UV detection offers a simple and effective means of quantification. A reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the logical starting point for separating this moderately polar analyte from other potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal (different separation principle) and highly specific method for confirmation.[6] Separation is based on the analyte's volatility and interaction with the stationary phase, while the mass spectrometer fragments the molecule into a predictable pattern, offering a "fingerprint" for unambiguous identification.[7] This technique is particularly valuable for confirming the identity of impurities and for analyzing complex mixtures where chromatographic co-elution might be a concern in HPLC.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For analyses requiring ultra-low detection limits (e.g., for potential genotoxic impurities), LC-MS/MS is the premier technique.[6][9] It combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace analysis in complex matrices.[10] While a full protocol is beyond the scope of this primary note, it remains the gold standard for high-sensitivity applications.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Key Advantages | Limitations | Typical Application |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Robust, reproducible, widely available, excellent quantification capabilities.[5] | Moderate sensitivity, potential for co-elution with impurities. | Routine QC, purity assessment, assay. |
| GC-MS | Separation based on volatility and polarity; detection by mass fragmentation pattern.[9] | High specificity, structural confirmation, excellent for volatile/semi-volatile compounds. | Not suitable for non-volatile or thermally unstable compounds; may require derivatization.[11] | Impurity identification, confirmatory analysis. |
| LC-MS/MS | HPLC separation coupled with highly selective mass detection (MRM).[9] | Extremely high sensitivity and selectivity, ideal for complex matrices.[9][10] | Higher cost and complexity of instrumentation. | Trace-level quantification, genotoxic impurity analysis. |
Method Validation Strategy (According to ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4] A validation protocol should be established before commencing studies, outlining the performance characteristics and acceptance criteria.[4]
Caption: A typical workflow for analytical method validation per ICH guidelines.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle
This method utilizes reversed-phase HPLC to separate this compound from potential impurities. The analyte is quantified by external standard calibration using its UV absorbance. The choice of a C18 column provides excellent retention for the aromatic ring, while a buffered mobile phase ensures peak symmetry and reproducibility.
Materials and Reagents
-
This compound Reference Standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄, analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
Table 2: HPLC-UV Operating Parameters
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity LC or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (20% B), 2-15 min (20% to 80% B), 15-17 min (80% B), 17-17.1 min (80% to 20% B), 17.1-22 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 220 nm |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Standard and Sample Preparation
-
Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.[6]
-
Sample Solution (Target concentration ~25 µg/mL): Accurately weigh an amount of the test substance expected to contain approximately 2.5 mg of DMBS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Step-by-Step Protocol
Sources
- 1. scbt.com [scbt.com]
- 2. an.shimadzu.com [an.shimadzu.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
The Versatility of 3,4-Dimethylbenzenesulfonamide as a Precursor for Bioactive Heterocyclic Compounds
Introduction: The Strategic Importance of the 3,4-Dimethylbenzenesulfonamide Scaffold
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group represents a cornerstone of therapeutic innovation. Its presence is integral to a wide array of clinically significant agents, including antibacterial drugs, diuretics, and anticonvulsants. The enduring utility of sulfonamides stems from their ability to act as bioisosteres of carboxylic acids and their capacity to form strong hydrogen bonds with biological targets, most notably metalloenzymes like carbonic anhydrases.[1][2] Among the diverse sulfonamide building blocks, this compound offers a unique combination of lipophilicity and structural definition, making it an attractive starting point for the synthesis of novel heterocyclic compounds with tailored pharmacological profiles.
The dimethyl substitution pattern on the aromatic ring provides a moderate increase in lipophilicity compared to unsubstituted benzenesulfonamide, which can enhance membrane permeability and oral bioavailability. Furthermore, the defined substitution pattern allows for the exploration of specific structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents. This application note provides a detailed guide for researchers and drug development professionals on the utilization of this compound as a versatile building block for the synthesis of two important classes of bioactive heterocycles: quinazolinones and saccharin analogues. We will present detailed, field-proven protocols, explain the underlying chemical principles, and discuss the therapeutic relevance of the resulting compounds.
I. Application in the Synthesis of Antimicrobial Quinazolinone Derivatives
Quinazolinone and its derivatives are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3] The incorporation of a sulfonamide moiety, particularly at the N-3 position, has been shown to be a successful strategy for enhancing the antimicrobial potency of the quinazolinone scaffold. These hybrid molecules can target essential bacterial enzymes, and their development is a critical area of research in the face of rising antibiotic resistance.
The following protocol details a reliable two-step synthesis of a 3-(3,4-dimethylphenylsulfonyl)-2-phenyl-4(3H)-quinazolinone derivative, beginning with the readily available 3,4-dimethylbenzenesulfonyl chloride and anthranilic acid.
Workflow for Quinazolinone Synthesis
Caption: Synthetic workflow for a quinazolinone derivative.
Detailed Experimental Protocol: Synthesis of a 3-(3,4-Dimethylphenylsulfonyl)-2-phenyl-4(3H)-quinazolinone Derivative
Rationale: This protocol follows a well-established route for quinazolinone synthesis. The first step involves the formation of an N-sulfonylanthranilic acid intermediate. Pyridine is used as a base to neutralize the HCl generated during the reaction between the sulfonyl chloride and the amine. The second step is a cyclization. While many methods exist, a common approach involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate from the N-acylated anthranilic acid, which is then reacted with an amine (in this case, this compound) to yield the final quinazolinone. For simplicity and efficiency, a related one-pot modification inspired by established procedures is presented, where the N-acylation is followed by in-situ cyclization. A more classical two-step approach involving the isolation of the benzoxazinone is also a valid strategy.[4]
Materials:
-
3,4-Dimethylbenzenesulfonyl chloride
-
2-Aminobenzoic acid (Anthranilic acid)
-
Pyridine
-
Dichloromethane (DCM)
-
Benzoyl chloride
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethanol
Step 1: Synthesis of N-(3,4-Dimethylphenylsulfonyl)-2-aminobenzoic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzoic acid (1.37 g, 10 mmol) in 50 mL of dichloromethane (DCM).
-
Add pyridine (1.6 mL, 20 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve 3,4-dimethylbenzenesulfonyl chloride (2.07 g, 10 mmol) in 20 mL of DCM and add it dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3,4-dimethylphenylsulfonyl)-2-aminobenzoic acid. This intermediate can be used in the next step without further purification, or it can be recrystallized from an ethanol/water mixture if desired.
Step 2: Synthesis of 3-(3,4-Dimethylphenylsulfonyl)-2-phenyl-4(3H)-quinazolinone
-
To the crude N-(3,4-dimethylphenylsulfonyl)-2-aminobenzoic acid from the previous step, add benzoyl chloride (1.2 mL, 10.5 mmol) and 30 mL of pyridine.
-
Heat the mixture to reflux for 3 hours. This step forms the 2-phenyl-3,1-benzoxazin-4-one intermediate in situ.
-
After reflux, cool the mixture and add this compound (1.85 g, 10 mmol) and 20 mL of DMF.
-
Heat the resulting mixture to reflux for an additional 6 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure 3-(3,4-dimethylphenylsulfonyl)-2-phenyl-4(3H)-quinazolinone.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure. The melting point should also be determined.
Application Notes: Antimicrobial Activity
Sulfonamide-quinazolinone hybrids are of significant interest for their antibacterial properties. While specific data for the 3,4-dimethylphenylsulfonyl derivative is not available, related structures have shown potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of essential bacterial enzymes.
The synthesized compounds can be screened for their antimicrobial activity using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Representative Antimicrobial Activity of Related Sulfonamide-Heterocycle Complexes
| Compound Class | Test Organism | MIC (mg/mL) | Reference |
| Quinoline-Sulfonamide-Cd(II) Complex | Staphylococcus aureus | 1.9 x 10⁻⁴ | [1][5] |
| Quinoline-Sulfonamide-Cd(II) Complex | Escherichia coli | 6.1 x 10⁻³ | [1][5] |
| Quinoline-Sulfonamide-Cd(II) Complex | Candida albicans | 1.9 x 10⁻⁴ | [1][5] |
| N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 0.032 - 0.512 | [3] |
II. Application in the Synthesis of Anticonvulsant Saccharin Analogues
Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, and its derivatives represent another class of sulfonamide-based heterocycles with significant therapeutic potential. Beyond its use as an artificial sweetener, the saccharin scaffold has been explored for various medicinal applications, including the development of anticonvulsant agents. The rigid, bicyclic structure can serve as a pharmacophore that interacts with targets in the central nervous system. The synthesis of saccharin analogues often involves the oxidation of an ortho-substituted toluenesulfonamide.
This section provides a protocol for the synthesis of a 6,7-dimethylsaccharin derivative, starting from 3,4-dimethylaniline, which is a precursor to the required 2,3-dimethylbenzenesulfonamide intermediate.
Workflow for Saccharin Analogue Synthesis
Caption: Synthetic workflow for a saccharin analogue.
Detailed Experimental Protocol: Synthesis of a 6,7-Dimethylsaccharin Analogue
Rationale: This synthesis is based on the classical approach to saccharin, which involves the oxidation of the methyl group ortho to the sulfonamide. The first step creates the necessary N-aryl sulfonamide. The second, critical step uses a strong oxidizing agent, potassium permanganate (KMnO₄), in a basic solution to effect the oxidative cyclization of the ortho-methyl group to form the fused five-membered ring of the saccharin core.
Materials:
-
2,3-Dimethylaniline
-
p-Toluenesulfonyl chloride (as a model for 3,4-dimethylbenzenesulfonyl chloride for the purpose of demonstrating the reaction type)
-
Pyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Ethanol
Step 1: Synthesis of N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide
-
In a 100 mL round-bottom flask, combine 2,3-dimethylaniline (1.21 g, 10 mmol) and p-toluenesulfonyl chloride (1.91 g, 10 mmol).
-
Add 20 mL of pyridine to serve as both solvent and base.
-
Heat the mixture at 100 °C for 2 hours.
-
After cooling, pour the reaction mixture into 100 mL of cold water.
-
Collect the solid precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to obtain N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide.
Step 2: Oxidative Cyclization to 6,7-Dimethylsaccharin Analogue
-
In a 500 mL beaker, dissolve the N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide (2.75 g, 10 mmol) in 100 mL of 1 M sodium hydroxide solution.
-
Gently heat the solution to about 50-60 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (6.32 g, 40 mmol) in 150 mL of warm water.
-
Slowly add the KMnO₄ solution to the stirred sulfonamide solution over a period of 1 hour, maintaining the temperature at 50-60 °C. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating and stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
To the clear filtrate, add sodium bisulfite solution portion-wise until any remaining purple or brown color is gone.
-
Carefully acidify the solution with concentrated sulfuric acid until it is strongly acidic (pH ~1).
-
Cool the acidified solution in an ice bath to precipitate the saccharin analogue.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water or an ethanol/water mixture for further purification.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Application Notes: Anticonvulsant Activity
Sulfonamide-based structures, including derivatives of the antiepileptic drug topiramate and other cyclic sulfonamides (sultams), are known to possess anticonvulsant properties.[6] Their mechanism of action can be multifaceted, often involving the inhibition of carbonic anhydrase isozymes in the brain or modulation of ion channels.[6]
The synthesized saccharin analogues can be evaluated for their anticonvulsant efficacy in established animal models, such as the maximal electroshock (MES) seizure test and the pentylenetetrazole (scPTZ) induced seizure test. The median effective dose (ED₅₀) is a key parameter determined in these studies.
Table 2: Representative Anticonvulsant Activity of Related Sulfonamide Derivatives
| Compound Class/Name | Animal Model | ED₅₀ (mg/kg) | Reference |
| Topiramate Analogue (RWJ-37947) | MES (mice) | Potent activity reported | [6] |
| Pyrrolidine-2,5-dione derivative (Compound 4) | MES (mice) | 62.14 | [7] |
| Pyrrolidine-2,5-dione derivative (Compound 4) | 6 Hz test (mice) | 75.59 | [7] |
| Various Antiepileptic Drugs (AEDs) | MES (mice) | Linear correlation with human therapeutic plasma levels | [8][9] |
Conclusion
This compound is a valuable and versatile building block for the construction of diverse heterocyclic systems with significant therapeutic potential. The protocols detailed in this application note provide robust and adaptable methods for synthesizing quinazolinone and saccharin-type structures. The inherent biological activities associated with these scaffolds, particularly in the antimicrobial and anticonvulsant arenas, underscore the importance of exploring derivatives of this compound in modern drug discovery programs. The presented methodologies offer a solid foundation for the generation of novel compound libraries for biological screening and the development of next-generation therapeutic agents.
References
-
Al-Obaid, A. M., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Acta Pharmaceutica Sinica B, 7(5), 525-536. Available at: [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489. Available at: [Link]
-
Supuran, C. T. (2016). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 8(9), 1045-1062. Available at: [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]
-
Mangalagiu, V., et al. (2022). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 27(19), 6649. Available at: [Link]
-
Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 22. Available at: [Link]
-
Gholamhosseini-Nazari, M., & Sabzevari, O. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7, 58. Available at: [Link]
-
Kadhim, M. F., & Al-Juboori, A. M. (2014). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. International Journal of Molecular Sciences, 15(12), 22938–22946. Available at: [Link]
-
Maryanoff, B. E., et al. (1998). Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate. Enhanced potency with cyclic sulfate derivatives. Journal of Medicinal Chemistry, 41(8), 1315-1343. Available at: [Link]
-
Ghorab, M. M., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5). Available at: [Link]
-
Docampo Palacios, M. L., & Pello, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 33(10), 1771-1774. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Org. Synth. Coll. Vol. 1, p.84. Available at: [Link]
-
Organic Syntheses. (n.d.). Acridone. Org. Synth. Coll. Vol. 2, p.15. Available at: [Link]
- U.S. Patent 3,899,501. (1975). Continuous saccharin process. Google Patents.
-
Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 65(Pt 4), o878. Available at: [Link]
-
CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid. (n.d.). Available at: [Link]
-
Szafarz, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(21), 5199. Available at: [Link]
-
Yacobi, A., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 845-852. Available at: [Link]
-
ResearchGate. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Available at: [Link]
Sources
- 1. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthesized 3,4-Dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed, in-depth technical protocol for the purification of synthesized 3,4-Dimethylbenzenesulfonamide. The structure of this document is designed to offer not just a set of instructions, but a comprehensive understanding of the principles and decision-making processes involved in achieving high purity for this compound. The methodologies described are grounded in established chemical principles and are designed to be self-validating through integrated analytical checks.
Introduction: The Importance of Purity in this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its utility is predicated on its purity, as contaminants can lead to undesirable side reactions, altered biological activity, and compromised material properties. The primary synthetic route to this compound typically involves the chlorosulfonation of o-xylene, followed by amination. This process can lead to a mixture of isomers, primarily the desired 3,4-isomer and the undesired 2,3-isomer, along with unreacted starting materials and by-products. Therefore, a robust purification strategy is essential.
This document outlines two primary methods for the purification of this compound: Recrystallization and Flash Column Chromatography . The choice between these methods will depend on the scale of the synthesis, the impurity profile, and the desired final purity.
Understanding the Impurity Profile
A successful purification strategy begins with an understanding of the potential impurities. The synthesis of this compound from o-xylene can introduce the following:
-
Isomeric Impurities: The primary challenge is the separation of the this compound from its constitutional isomer, 2,3-dimethylbenzenesulfonamide.
-
Unreacted Starting Materials: Residual o-xylene and chlorosulfonic acid.
-
By-products: Di-sulfonated xylenes and other chlorinated species.
-
Residual Solvents: Solvents used in the synthesis and work-up.
Purification Strategy Workflow
The following diagram illustrates the logical workflow for the purification of crude this compound.
Caption: A logical workflow for the purification of this compound.
Part 1: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures. For sulfonamides, which possess both polar and nonpolar functionalities, alcohol-water mixtures are often effective.[1]
Rationale for Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Based on the structure of this compound and data from similar sulfonamides, an ethanol/water mixture is a promising choice. Ethanol can solvate the nonpolar aromatic ring and methyl groups, while water can interact with the polar sulfonamide group. The precise ratio of ethanol to water will require empirical determination to achieve optimal recovery and purity.
Protocol for Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent System Preparation: Begin by preparing a range of ethanol/water mixtures (e.g., 90:10, 80:20, 70:30 v/v).
-
Solubility Testing (Small Scale):
-
Place a small amount of the crude product (approx. 50 mg) into a test tube.
-
Add a few drops of the chosen solvent system at room temperature. Observe the solubility.
-
Gently heat the test tube in a warm water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
The ideal solvent system will show low solubility at room temperature, complete dissolution upon heating, and significant crystal formation upon cooling.
-
-
Recrystallization (Preparative Scale):
-
Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size.
-
Add the chosen ethanol/water solvent system in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (literature melting point for a similar compound is in the range of 140-142°C) or air-dry on the filter paper.
-
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The melting point of the solid is lower than the boiling point of the solvent, or high impurity concentration. | Reheat the solution to dissolve the oil, add more of the better solvent (ethanol), and allow to cool more slowly.[1] |
| No Crystal Formation | Too much solvent was used, or the solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent and allow it to cool again. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure. |
Part 2: Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for separating isomeric mixtures that are difficult to resolve by recrystallization.
Principles of Separation
In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a less polar mobile phase. Compounds are separated based on their differential partitioning between the stationary and mobile phases. More polar compounds will have a stronger interaction with the silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly. Given the subtle polarity difference between 3,4- and 2,3-dimethylbenzenesulfonamide, a carefully chosen solvent system is critical for successful separation.
Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualize the spots under a UV lamp.
-
The optimal solvent system will provide good separation between the spots corresponding to the desired product and impurities, with the desired product having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase upon sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions of a consistent volume.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (by increasing the proportion of ethyl acetate), may be necessary to elute all compounds in a reasonable time.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Chromatography Workflow Diagram
Caption: A step-by-step workflow for purification by flash column chromatography.
Part 3: Purity Assessment and Characterization
After purification, it is crucial to confirm the purity and identity of the this compound.
Thin Layer Chromatography (TLC)
-
Purpose: A quick and effective method to assess the purity of the final product. A single spot on the TLC plate indicates a high degree of purity.
-
Procedure: Dissolve a small amount of the purified product and the crude starting material in a suitable solvent. Spot both on a TLC plate and develop it using the solvent system determined in the chromatography section. Compare the spots under UV light.
Melting Point Determination
-
Purpose: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to depress and broaden the melting point range.
-
Procedure: Use a standard melting point apparatus to determine the melting point of the purified crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and assess the isomeric purity of the final product.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl groups. The integration of these signals should be consistent with the structure of this compound. The absence of signals corresponding to the 2,3-isomer will confirm its removal.
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, showing the correct number of signals for the different carbon environments in the molecule.
Data Summary Table
| Parameter | Expected Value/Observation | Method of Analysis |
| Physical Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | Sharp range, close to literature value | Melting Point Apparatus |
| TLC (Hexane:EtOAc 7:3) | Single spot, Rf ≈ 0.3 | TLC with UV detection |
| ¹H NMR | Signals consistent with 3,4-dimethyl substitution pattern | NMR Spectroscopy |
| ¹³C NMR | Correct number of aromatic and aliphatic carbon signals | NMR Spectroscopy |
Conclusion
The purification of synthesized this compound can be effectively achieved through either recrystallization or flash column chromatography. The choice of method depends on the specific impurity profile and the desired scale of purification. Recrystallization from an ethanol/water mixture is a straightforward and efficient method for removing minor impurities and obtaining crystalline material. For more challenging separations, particularly of isomeric impurities, flash column chromatography provides a more powerful tool. In all cases, the purity of the final product should be rigorously assessed using a combination of TLC, melting point determination, and NMR spectroscopy to ensure it meets the required specifications for its intended application.
References
-
Savitha, G., & Gowda, B. T. (2006). N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4351–o4353. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7248, 3,4-Xylidine. [Link]
Sources
The Versatile Scaffold: Application Notes and Protocols for 3,4-Dimethylbenzenesulfonamide in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dimethylbenzenesulfonamide moiety represents a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features, including the aromatic ring system and the sulfonamide functional group, provide a unique platform for developing targeted inhibitors and modulators of various biological pathways implicated in a range of diseases, from cancer to microbial infections and inflammatory disorders. This comprehensive guide provides detailed application notes and experimental protocols to empower researchers in harnessing the full potential of this compound in their drug discovery endeavors.
Section 1: The this compound Scaffold in Anticancer Drug Discovery
The benzenesulfonamide core is a well-established pharmacophore in the development of anticancer agents. Its ability to act as a zinc-binding group allows for the potent and often selective inhibition of metalloenzymes that are crucial for tumor growth and survival. Furthermore, the disubstituted phenyl ring of this compound offers a valuable handle for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
Targeting the Tumor Microenvironment: Carbonic Anhydrase IX Inhibition
Causality of Experimental Choices: Tumor hypoxia, a common feature of solid tumors, leads to the upregulation of hypoxia-inducible factor-1α (HIF-1α), which in turn transcriptionally activates the expression of carbonic anhydrase IX (CA IX).[1] CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby contributing to the acidification of the tumor microenvironment and promoting tumor cell survival, proliferation, and metastasis.[2] The sulfonamide group of this compound derivatives can effectively chelate the zinc ion in the active site of CA IX, leading to its inhibition and a subsequent disruption of pH regulation in the tumor microenvironment. This provides a strong rationale for designing this compound-based CA IX inhibitors as anticancer therapeutics.
Signaling Pathway Diagram:
Caption: Inhibition of Carbonic Anhydrase IX by this compound Derivatives.
Experimental Protocols:
Protocol 1.1.1: Synthesis of a Library of N-Substituted this compound Derivatives
This protocol describes a general method for synthesizing a diverse library of N-substituted this compound derivatives for structure-activity relationship (SAR) studies.
-
Materials: 3,4-Dimethylbenzenesulfonyl chloride, a diverse set of primary and secondary amines, triethylamine (TEA) or pyridine, dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄), silica gel for column chromatography, ethyl acetate, and hexanes.
-
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dimethylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-substituted this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 1.1.2: In Vitro Carbonic Anhydrase IX Inhibition Assay
This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of synthesized compounds against human CA IX.
-
Materials: Recombinant human carbonic anhydrase IX, 4-nitrophenyl acetate (4-NPA) as substrate, HEPES buffer, synthesized this compound derivatives, and a stopped-flow spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO and make serial dilutions in HEPES buffer.
-
The assay measures the CA-catalyzed hydrolysis of 4-NPA to 4-nitrophenolate, which can be monitored by the increase in absorbance at 400 nm.
-
Equilibrate the enzyme solution and the substrate solution to 25 °C.
-
Mix the enzyme solution with the inhibitor solution and incubate for a defined period to allow for binding.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the substrate solution in the stopped-flow instrument.
-
Monitor the initial rate of the reaction by measuring the change in absorbance over time.
-
Determine the IC₅₀ value by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
| Compound ID | Modification on Sulfonamide | CA IX Kᵢ (nM) |
| Lead Compound | Unsubstituted | 150 |
| Derivative 1 | 4-Fluorophenylamino | 25 |
| Derivative 2 | 3-Pyridylamino | 48 |
| Derivative 3 | Morpholino | 95 |
Table 1: Inhibitory activity of representative this compound derivatives against Carbonic Anhydrase IX.
Targeting Signal Transduction Pathways: Kinase Inhibition
Causality of Experimental Choices: The benzenesulfonamide scaffold is also a key structural motif in a number of approved kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The 3,4-dimethylphenyl group can be strategically utilized to occupy hydrophobic pockets within the kinase active site, while modifications on the sulfonamide nitrogen can be tailored to form specific hydrogen bonds and other interactions with key residues, leading to potent and selective inhibition.
Experimental Workflow Diagram:
Caption: Experimental workflow for the development of this compound-based kinase inhibitors.
Experimental Protocols:
Protocol 1.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of kinases and their inhibition by the synthesized compounds.
-
Materials: Recombinant target kinase, appropriate kinase substrate, ATP, ADP-Glo™ Kinase Assay Kit (Promega), and the synthesized this compound derivatives.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[4]
-
Section 2: this compound in Antimicrobial Drug Discovery
The sulfonamide functional group is historically significant in the field of antimicrobial chemotherapy. Derivatives of this compound can be explored as novel antimicrobial agents, potentially acting through the inhibition of essential bacterial metabolic pathways.
Inhibition of Folate Biosynthesis
Causality of Experimental Choices: Many bacteria rely on the de novo synthesis of folic acid, an essential cofactor for nucleotide biosynthesis. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway and is a validated target for sulfonamide antibiotics. The this compound scaffold can be modified to mimic the natural substrate of DHPS, p-aminobenzoic acid (PABA), and thereby act as a competitive inhibitor.
Experimental Protocols:
Protocol 2.1.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the minimum concentration of a compound that inhibits the visible growth of a bacterium.[5][6]
-
Materials: Synthesized this compound derivatives, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, and a spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Section 3: this compound in the Development of Anti-inflammatory Agents
Chronic inflammation is a key component of numerous diseases. The benzenesulfonamide scaffold has been incorporated into several anti-inflammatory drugs. Derivatives of this compound can be investigated for their ability to modulate key inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
Causality of Experimental Choices: The inflammatory response is mediated by a complex network of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenases (COX). By designing this compound derivatives that can interfere with the production or activity of these mediators, it is possible to develop novel anti-inflammatory agents.
Experimental Protocols:
Protocol 3.1.1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
This protocol describes a method to evaluate the ability of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), Griess reagent, and synthesized this compound derivatives.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.[7]
-
References
- Gieling, R. G., et al. (2012). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Molecules, 17(12), 14339-14357.
- McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 153-162.
- Baltzar, B. K. (2017).
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors in cancer therapy: an update. Future Medicinal Chemistry, 8(11), 1295-1307.
- Ghorab, M. M., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry, 151, 549-562.
- Dudutienė, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1148.
- De, P., & Cuny, G. D. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
- Li, J., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Winyard, P. G., & Willoughby, D. A. (Eds.). (2003).
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]
- Matulis, D., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1148.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- Martin, L. J., et al. (2024). Identification and Development of BRD9 Chemical Probes. Molecules, 29(6), 1335.
- Moustakim, M., et al. (2018). Target Identification Using Chemical Probes. Methods in Molecular Biology, 1745, 1-18.
- Moon, S. H., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(20), e2583.
- Gowda, B. T., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2968.
- Patel, R. V., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Medicinal Chemistry, 12(6), 574-585.
-
PubChem. (n.d.). N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide. Retrieved from [Link]
- Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 983-997.
- European Patent Office. (1993). N-substituted-3-(substited hydrazino)-benzenesulfonamide derivatives, prepation process thereof, and herbicidal compositions. (EP0562575A2).
- Matulis, D., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(13), 7352.
- Zhang, Y., et al. (2018). A Review of Recent Advances and Research on Drug Target Identification Methods. Current Drug Metabolism, 19(11), 906-917.
- Willems, L. I., et al. (2020). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. Chemical Science, 11(13), 3355-3363.
- Ritter, N., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular Neurobiology, 60(11), 6563-6579.
- Djendi, M. L., et al. (2023). Structures of bioactive N-acylsulfonamide derivatives 3, 4 and our compounds M1, M2.
- Johnson, C. N., et al. (2011). Drugs for Allosteric Sites on Receptors. Annual Review of Pharmacology and Toxicology, 51, 165-188.
- Csonka, R., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25, 267-279.
- Gardin, A., et al. (2021). Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. Journal of Medicinal Chemistry, 64(19), 14249-14275.
- Dooley, K. E., et al. (2024). Developing biomarker assays to accelerate tuberculosis drug development: defining target product profiles. The Lancet Microbe, 5(9), e100869.
Sources
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 3,4-Dimethylbenzenesulfonamide for Biological Screening
Abstract
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the strategic derivatization of a specific, yet versatile starting material: 3,4-dimethylbenzenesulfonamide. We present detailed protocols for the synthesis of the core compound and its subsequent functionalization through various modern synthetic methodologies. Furthermore, we discuss key considerations for the creation of a diverse chemical library and outline general protocols for subsequent biological screening, drawing insights from structure-activity relationship (SAR) studies of related sulfonamides.[5][6] This document is intended to empower researchers, scientists, and drug development professionals to efficiently generate and evaluate novel this compound derivatives as potential therapeutic candidates.
Introduction: The Strategic Value of the this compound Scaffold
The sulfonamide functional group is a cornerstone of drug discovery, celebrated for its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions within biological targets.[7] The 3,4-dimethyl substitution pattern on the benzenesulfonamide core offers a unique starting point for library synthesis. The methyl groups provide a degree of lipophilicity and can influence the orientation of the molecule within a binding pocket, while the sulfonamide nitrogen presents a prime handle for a multitude of chemical modifications.
The derivatization of this scaffold allows for the systematic exploration of chemical space around a proven pharmacophore. By creating a library of analogs with diverse substituents, researchers can conduct high-throughput screening (HTS) to identify hit compounds and subsequently perform structure-activity relationship (SAR) studies to optimize lead candidates.[6][8] This "libraries from libraries" approach is an efficient strategy for accelerating the drug discovery process.[9]
Synthesis of the Core Scaffold: this compound
The journey to a diverse library begins with the reliable synthesis of the starting material. The preparation of this compound is a two-step process, commencing with the synthesis of the corresponding sulfonyl chloride, followed by amination.
Workflow for Core Scaffold Synthesis
The overall synthetic workflow is depicted below. It involves the chlorosulfonation of o-xylene to yield 3,4-dimethylbenzenesulfonyl chloride, which is then reacted with ammonia to produce the target sulfonamide.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride (2)
This protocol is adapted from established methods for the synthesis of benzenesulfonyl chlorides.[10]
Materials:
-
o-Xylene (3,4-dimethylbenzene)
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride (or other suitable organic solvent like dichloromethane)
-
Dilute sodium carbonate solution
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and an exit tube for gas evolution (connected to a gas trap)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, place chlorosulfonic acid (e.g., 3.0 molar equivalents) into the three-necked flask and cool to 0-5 °C using an ice-water bath.
-
Addition of o-Xylene: Slowly add o-xylene (1.0 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the temperature between 20-25 °C. Hydrogen chloride gas will evolve and should be appropriately trapped. The addition typically takes 2-3 hours.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour at room temperature.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Extraction: Add carbon tetrachloride to the mixture and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of carbon tetrachloride.
-
Washing: Combine the organic extracts and wash with a dilute sodium carbonate solution, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-dimethylbenzenesulfonyl chloride. The product can be further purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of this compound (3)
This protocol is adapted from general procedures for the conversion of sulfonyl chlorides to primary sulfonamides.[11]
Materials:
-
3,4-Dimethylbenzenesulfonyl chloride (2)
-
Concentrated aqueous ammonia (ammonium hydroxide, ~28%)
-
Crushed ice
-
Dilute hydrochloric acid
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: Place the crude 3,4-dimethylbenzenesulfonyl chloride (1.0 molar equivalent) into an Erlenmeyer flask.
-
Amination: In a fume hood, add concentrated aqueous ammonia (e.g., 15 mL per 10 g of sulfonyl chloride). A thick suspension will form. Stir the mixture to break up any lumps.
-
Heating: Gently heat the mixture to approximately 70-80 °C for 30 minutes with stirring.
-
Isolation: Cool the reaction mixture in an ice-water bath. Acidify the mixture with dilute hydrochloric acid to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude this compound can be recrystallized from an ethanol/water mixture to yield the purified product.
Derivatization Strategies for Library Synthesis
The primary sulfonamide nitrogen of this compound is the key handle for derivatization. A variety of robust and well-established chemical transformations can be employed to generate a diverse library of compounds.
Overview of Derivatization Reactions
The following diagram illustrates the primary pathways for derivatizing the core scaffold.
Caption: Key derivatization strategies for this compound.
Protocol 3: N-Alkylation
N-alkylation introduces aliphatic chains, which can modulate lipophilicity and interact with hydrophobic pockets in target proteins. Manganese-catalyzed "borrowing hydrogen" methods offer a green alternative to traditional alkyl halide reactions.[12][13]
Materials:
-
This compound (3) (1.0 mmol)
-
Alcohol (e.g., benzyl alcohol, primary aliphatic alcohol) (1.0 mmol)
-
Mn(I) PNP pincer precatalyst (5 mol %)
-
Potassium carbonate (K₂CO₃) (10 mol %)
-
Xylenes (anhydrous)
Procedure (adapted from J. Org. Chem. 2019, 84 (7), pp 3715–3724): [14]
-
Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., argon), combine this compound, the alcohol, Mn(I) PNP pincer precatalyst, and K₂CO₃.
-
Solvent Addition: Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.
-
Reaction: Seal the vial and heat the mixture at 110 °C with stirring for 24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of silica gel, eluting with the same solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 4: N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, allowing for the introduction of diverse aryl and heteroaryl moieties.
Materials:
-
This compound (3) (1.0 mmol)
-
Aryl halide (e.g., aryl bromide or chloride) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Phosphine ligand (e.g., XPhos, SPhos, 4-6 mol %)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In an oven-dried vial or flask under an inert atmosphere, combine this compound, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 5: Derivatization via "Click Chemistry"
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is an exceptionally reliable method for creating libraries by joining molecular fragments.[5][6] This requires initial N-alkylation with an alkyne-containing group.
Step A: N-Propargylation
-
React this compound (3) with propargyl bromide in the presence of a base like K₂CO₃ in a solvent such as acetone or DMF to synthesize N-propargyl-3,4-dimethylbenzenesulfonamide.
Step B: CuAAC Reaction
-
Reaction Setup: In a vial, dissolve N-propargyl-3,4-dimethylbenzenesulfonamide (1.0 eq) and a diverse selection of organic azides (1.1 eq) in a solvent mixture (e.g., t-BuOH/H₂O).
-
Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Work-up: The product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent.
Characterization of Derivatives
The structural identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for a Derivative |
| ¹H & ¹³C NMR | Structural elucidation and confirmation. | Appearance of new signals corresponding to the introduced alkyl/aryl group. Shifts in the signals of the aromatic protons of the 3,4-dimethylphenyl ring.[10] |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the derivatized compound.[10] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Persistence of characteristic S=O stretching bands (~1350 and 1160 cm⁻¹). Disappearance of the N-H stretch from the primary sulfonamide (if disubstituted). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
Biological Screening Strategy
The broad therapeutic potential of sulfonamides suggests several avenues for biological screening of a newly synthesized library of this compound derivatives.[3] High-throughput screening (HTS) is the preferred method for rapidly evaluating large compound libraries against various biological targets.[8]
Potential Therapeutic Areas and Targets
Based on established activities of benzenesulfonamide analogs, the following areas represent logical starting points for screening campaigns:
-
Anticancer Activity: Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation in hypoxic tumors. Screening against these enzymes or in cancer cell line viability assays (e.g., against breast cancer or melanoma cell lines) is a promising approach.
-
Antimicrobial Activity: The foundational application of sulfonamides is in antibacterial therapy, where they inhibit folate synthesis. Screening against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) can identify new antimicrobial leads.[1] Some sulfonamides also show potential as antituberculosis agents.[9]
-
Anti-inflammatory Activity: Certain sulfonamide derivatives have demonstrated anti-inflammatory properties.[1] Assays measuring the inhibition of inflammatory enzymes like lipoxygenase or cyclooxygenase (COX) could be employed.[14]
-
Central Nervous System (CNS) Activity: The sulfonamide motif is present in various CNS-acting drugs. Screening for activity against CNS targets like specific receptors or enzymes could uncover novel neuro-therapeutics.
General Protocol 6: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after exposure to test compounds.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each active compound.
Conclusion
The this compound scaffold provides a robust and versatile starting point for the development of novel bioactive compounds. The synthetic protocols detailed in this guide, from core scaffold synthesis to diverse functionalization via N-alkylation, N-arylation, and click chemistry, offer a clear pathway for the creation of extensive chemical libraries. By leveraging high-throughput screening against biologically relevant targets such as carbonic anhydrases, bacterial enzymes, or cancer cell lines, researchers can efficiently identify promising hit compounds for further optimization in the drug discovery pipeline. Rigorous characterization at each step is paramount to ensure the quality and integrity of the data generated.
References
- Benchchem. (2025). Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors.
- Zheng, Y., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry.
- Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
- Chauhan, N., et al. (2023).
- Organic Syntheses. (2023).
- Sharif, S., et al. (2011). N-(3,4-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
- Google Patents. (2013). CN102952021B - Synthesis method of 3,4-dimethylaniline.
- Organic Syntheses. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p. 84.
- Patel, R., et al. (2013). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- PrepChem. (2023). Synthesis of 3,4-dimethylaniline. PrepChem.com.
- Khan, K. M., et al. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Pakistan Journal of Pharmaceutical Sciences.
- Al-Amiery, A. A., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of New Developed Compounds via Introducing of 3, 4-Dimethyl Maleimidyl Sulfonamide Moiety. Journal of Chemistry.
- MySkinRecipes. (2023). 3,4-Dimethylbenzenesulfonyl chloride.
- Dailidėnaitė, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules.
- Google Patents. (2012). US 2012/0309796 A1 - 5-(Benzenesulfonylamino)
- Ovchinnikov, V. V., et al. (2022).
- Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216.
- University of California, Irvine. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.
- Benchchem. (2025). Application Notes and Protocols for the Functionalization of (3-aminophenyl) 4-methylbenzenesulfonate.
- Benchchem. (2025). N-ethynyl-N,4-dimethylbenzenesulfonamide.
- Santa Cruz Biotechnology. (2023). 3,4-Dimethyl-benzenesulfonamide.
- Wang, B., et al. (2022). Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry.
- Leechaisit, P., et al. (2020).
- Kim, H., et al. (2021).
- ChemicalBook. (2023). N-Ethynyl-N,4-dimethylbenzenesulfonamide.
- Gowda, B. T., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online.
- Sigma-Aldrich. (2023). N-Ethynyl-N,4-dimethylbenzenesulfonamide.
- Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry.
- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry.
- ResearchGate. (2022).
- Onwudiwe, D. C., et al. (2019).
- Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Chemistry LibreTexts. (2023).
- The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Al-Abdullah, E. S., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of PeerScientist.
- Al-Zahrani, A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports.
- Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.
- Rowe, S. E., et al. (2018). A High-Throughput Screening Approach To Repurpose FDA-Approved Drugs for Bactericidal Applications against Staphylococcus aureus Small-Colony Variants. ACS Infectious Diseases.
- The Global AMR R&D Hub. (2021). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae.
- Benchchem. (2025). Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Benzenesulfonamide Compounds.
- Southern Research. (2023). High-Throughput Screening & Discovery.
- Benchchem. (2025). biological activity of methanesulfonamide derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones [mdpi.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dimethylbenzenesulfonamide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This comprehensive guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to navigate the challenges encountered during the synthesis of 3,4-Dimethylbenzenesulfonamide. Our focus is to empower you with the scientific understanding to rationalize experimental choices and achieve high-yield, high-purity outcomes.
Introduction to this compound Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The most common synthetic route involves two key transformations: the chlorosulfonation of a suitable aromatic precursor to form the sulfonyl chloride intermediate, followed by amination to yield the final sulfonamide product. This guide will focus on the synthesis starting from commercially available o-xylene.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing scientifically grounded solutions.
Part 1: Chlorosulfonation of o-Xylene
Q1: My chlorosulfonation of o-xylene resulted in a low yield of the desired 3,4-dimethylbenzenesulfonyl chloride. What are the likely causes?
A1: Low yields in this electrophilic aromatic substitution are common and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure a sufficient excess of chlorosulfonic acid is used and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
-
Side Reactions: The formation of isomeric sulfonyl chlorides is a significant side reaction. While the 3,4-isomer is the major product due to the directing effects of the two methyl groups, the formation of other isomers can reduce the yield of the desired product.[1] Over-sulfonation to form disulfonylated products can also occur under harsh conditions.[1]
-
Hydrolysis of the Product: 3,4-Dimethylbenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis back to the sulfonic acid upon contact with water during the workup.[2] It is crucial to perform the workup quickly and under cold conditions.
-
Sub-optimal Temperature Control: The reaction is exothermic. Poor temperature control can lead to an increase in side reactions and decomposition of the product. Maintaining a low temperature, typically between 0-10 °C, is critical.[3]
Q2: I'm observing multiple spots on the TLC of my crude 3,4-dimethylbenzenesulfonyl chloride. What are these impurities?
A2: The primary impurities are likely isomeric sulfonyl chlorides. The electrophilic attack on o-xylene can also occur at other positions on the aromatic ring, leading to a mixture of products. Additionally, unreacted o-xylene and the hydrolyzed sulfonic acid may also be present.
Q3: How can I improve the regioselectivity of the chlorosulfonation to favor the 3,4-isomer?
A3: Optimizing the reaction conditions is key to maximizing the yield of the desired 3,4-isomer:
-
Temperature: Lowering the reaction temperature generally improves the selectivity for the para-substituted product, which in this case is the desired 3,4-isomer.[4]
-
Solvent: Using a non-polar solvent like chloroform or dichloromethane can influence the isomer distribution.[5]
-
Addition Rate: Slow, dropwise addition of chlorosulfonic acid to the o-xylene solution helps to control the reaction temperature and minimize side reactions.
Part 2: Amination of 3,4-Dimethylbenzenesulfonyl Chloride
Q4: My amination reaction to form this compound is giving a low yield. What should I troubleshoot?
A4: Low yields in the amination step are often related to the following:
-
Hydrolysis of the Sulfonyl Chloride: This is a primary concern. Ensure your 3,4-dimethylbenzenesulfonyl chloride is dry and used promptly after preparation or purification. The reaction should be carried out under anhydrous conditions until the addition of the aqueous ammonia.
-
Incomplete Reaction: The reaction may not have reached completion. Ensure an adequate excess of ammonia is used to drive the reaction forward and to neutralize the HCl byproduct.
-
Loss During Workup: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent.
Q5: The final this compound product is impure. What are the common impurities and how can I remove them?
A5: Common impurities include:
-
Unreacted 3,4-Dimethylbenzenesulfonyl Chloride: This can be removed by washing the organic extract with a dilute aqueous base, which will hydrolyze the remaining sulfonyl chloride.
-
3,4-Dimethylbenzenesulfonic Acid: This is the hydrolysis product of the sulfonyl chloride. It can be removed by washing with a dilute aqueous base.
-
Side products from the chlorosulfonation step: If the starting sulfonyl chloride was impure, these impurities may carry through to the final product. Purification by recrystallization is the most effective method to obtain high-purity this compound.
Figure 2: Troubleshooting decision tree for the synthesis of this compound.
Optimized Experimental Protocols
The following protocols are designed to provide a robust and reproducible method for the synthesis of this compound.
Part 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.[3][5]
Materials:
-
o-Xylene
-
Chlorosulfonic acid
-
Chloroform (or Dichloromethane)
-
Ice
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add o-xylene (1.0 eq) dissolved in chloroform (4 volumes).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add chlorosulfonic acid (2.5 eq) dropwise from the dropping funnel while maintaining the internal temperature between 0-5 °C. The reaction is exothermic and will generate a significant amount of HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HCl gas subsides (typically 1-2 hours).
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,4-dimethylbenzenesulfonyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of this compound
This procedure is based on the general method for the amination of sulfonyl chlorides.[5]
Materials:
-
3,4-Dimethylbenzenesulfonyl chloride (from Part 1)
-
Concentrated ammonium hydroxide
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude 3,4-dimethylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide (5-10 eq) with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Part 3: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Slowly add hot water to the ethanol solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to afford pure this compound.
Reaction Parameter Optimization
The following table summarizes key parameters for optimizing the synthesis of this compound.
| Parameter | Chlorosulfonation of o-Xylene | Amination of Sulfonyl Chloride |
| Temperature | 0-5 °C | 0 °C to Room Temperature |
| Solvent | Chloroform or Dichloromethane | Dichloromethane or Ethyl Acetate |
| Key Reagents | Chlorosulfonic Acid | Concentrated Ammonium Hydroxide |
| Stoichiometry | 1.0 eq o-xylene : 2.5 eq ClSO3H | 1.0 eq Sulfonyl Chloride : 5-10 eq NH4OH |
| Reaction Time | 1-2 hours | 1-2 hours |
| Workup | Quench on ice, aqueous washes | Aqueous washes, extraction |
| Purification | Use crude for next step | Recrystallization (Ethanol/Water) |
Characterization Data
This compound
-
CAS Number: 6326-18-7[6]
-
Molecular Formula: C₈H₁₁NO₂S[6]
-
Molecular Weight: 185.24 g/mol [6]
-
Appearance: White to off-white solid.
-
¹H NMR: Spectral data for the specific 3,4-isomer was not found in the search results. For a generic arylsulfonamide, characteristic peaks would include signals for the aromatic protons, the methyl group protons, and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Spectral data for the specific 3,4-isomer was not found in the search results. For a generic arylsulfonamide, characteristic peaks would include signals for the aromatic carbons and the methyl group carbons.
-
IR Spectroscopy: Expected characteristic peaks would include N-H stretching vibrations (around 3300-3400 cm⁻¹), S=O stretching vibrations (around 1330 and 1150 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Reaction Mechanism
The synthesis proceeds through a two-step mechanism: electrophilic aromatic substitution followed by nucleophilic acyl substitution.
Figure 3: Simplified reaction mechanism for the synthesis of this compound.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1278. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
N-benzyl-N,4-dimethylbenzenesulfonamide (3a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0004983). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
benzenesulfonamide, 3,4-dimethoxy-N-[(4-methylphenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5. (2022). International Journal of Molecular Sciences, 23(15), 8633. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media. (2013). E-Journal of Chemistry, 10(4), 1-5. [Link]
-
benzenesulfonamide, 3,4-dimethoxy-N-[(4-methylphenyl)methyl]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0253322). (n.d.). NP-MRD. Retrieved from [Link]
-
Benzenesulfonamide, N,4-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Preparation method of substituted benzene sulfonyl chloride. (2014). Google Patents.
- A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride. (2018). Google Patents.
- Preparation method of 2,4-disubstituted benzenesulfonyl chloride. (n.d.). Patsnap.
-
Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 118-121. [Link]
-
2,4-Dimethylbenzenesulfonamide. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzenesulfonamide. (n.d.). NIST WebBook. Retrieved from [Link]
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Retrieved from [Link]
-
This compound (C8H11NO2S). (n.d.). PubChemLite. Retrieved from [Link]
-
N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Study on selective chlorination of o-xylene catalyzed by molecular sieve. (2005). Journal of Molecular Catalysis A: Chemical, 234(1-2), 173-179. [Link]
- Method for the nuclear chlorination of ortho-xylene. (2005). Google Patents.
- Synthesis method of 3,4-dimethylaniline. (2013). Google Patents.
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics, 11(1). [Link]
- Chlorosulfonic Acid - A Versatile Reagent. (2003). Royal Society of Chemistry.
-
4-BROMO-o-XYLENE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
INFRARED REFERENCE SPECTRA. (n.d.). Pharmaceutical and Medical Device Regulatory Science Society of Japan. Retrieved from [Link]
- Process for the directed chlorination of xylenes. (1980). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Synthesis of 3,4-Dimethylbenzenesulfonamide
Welcome to the Technical Support Center for the synthesis of 3,4-Dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides in-depth technical guidance in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, o-xylene (1,2-dimethylbenzene) undergoes electrophilic aromatic sulfonation to produce a mixture of dimethylbenzenesulfonic acids. This mixture is then converted to the corresponding sulfonyl chlorides, which are subsequently reacted with an amine (e.g., ammonia or a primary/secondary amine) to yield the final sulfonamide product.
Q2: Why is the purity of the starting o-xylene critical?
A2: The purity of the starting o-xylene is paramount as isomeric xylenes (m-xylene and p-xylene) will also undergo sulfonation, leading to a complex mixture of isomeric dimethylbenzenesulfonamides that can be challenging to separate.
Q3: What are the primary safety precautions for this synthesis?
A3: The reagents used in this synthesis are corrosive and hazardous. Chlorosulfonic acid, thionyl chloride, and phosphorus pentachloride are highly reactive with water and release toxic gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is scrupulously dried to prevent violent reactions.
Troubleshooting Guide: Side Products & Purification Challenges
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Part 1: The Sulfonation of o-Xylene
Q4: My initial sulfonation reaction has produced a mixture of products. What are the likely side products?
A4: The primary side products in the sulfonation of o-xylene are regioisomers of the desired 3,4-dimethylbenzenesulfonic acid. Due to the directing effects of the two methyl groups on the aromatic ring, sulfonation can also occur at the 3-position, leading to the formation of 2,3-dimethylbenzenesulfonic acid. The ratio of these isomers is highly dependent on the reaction conditions.[1]
-
Causality: The methyl groups are ortho-, para-directing activators. In o-xylene, the 4-position is sterically accessible and electronically activated. However, the 3-position is also activated, leading to a mixture of isomers. The choice of sulfonating agent and temperature can influence the kinetic versus thermodynamic product distribution.
Another potential, though often less prevalent, side reaction is di-sulfonation , where a second sulfonic acid group is added to the ring, especially if harsh conditions (e.g., high temperature, excess fuming sulfuric acid) are employed.[1]
Table 1: Common Side Products in o-Xylene Sulfonation
| Side Product Name | Chemical Structure | Formation Conditions |
| 2,3-Dimethylbenzenesulfonic acid | Isomeric with the desired product | Co-formed during mono-sulfonation |
| o-Xylene Disulfonic Acids | A second -SO3H group is added | Excess sulfonating agent, high temperatures |
Q5: How can I control the formation of the 2,3-isomer during sulfonation?
A5: While completely eliminating the formation of the 2,3-isomer is difficult, its proportion can be minimized by carefully controlling the reaction conditions. Lower reaction temperatures generally favor the thermodynamically more stable 3,4-isomer. The choice of sulfonating agent (e.g., concentrated sulfuric acid vs. fuming sulfuric acid vs. chlorosulfonic acid) also plays a critical role in the isomer distribution.[2]
Experimental Protocol: Selective Sulfonation of o-Xylene
-
Ensure all glassware is oven-dried and assembled under a dry atmosphere.
-
To a stirred solution of o-xylene in a suitable solvent (e.g., dichloromethane), slowly add the sulfonating agent (e.g., chlorosulfonic acid) at a controlled low temperature (e.g., 0-5 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.
-
The resulting sulfonic acids can then be isolated.
Q6: How can I confirm the presence of isomeric sulfonic acids?
A6: The presence of isomeric sulfonic acids can be confirmed using chromatographic and spectroscopic techniques. HPLC is an excellent method for separating and quantifying the isomers.[3][4] Characterization of the isolated isomers can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The aromatic proton signals for the 3,4- and 2,3-isomers will have distinct splitting patterns and chemical shifts.
Diagram 1: Sulfonation of o-Xylene
Caption: Formation of isomeric and di-sulfonated side products.
Part 2: Conversion to Sulfonyl Chloride
Q7: I've converted my sulfonic acid mixture to the sulfonyl chloride, but my crude product is an oil and difficult to purify. What are the likely impurities?
A7: The primary "impurity" will be the isomeric 2,3-dimethylbenzenesulfonyl chloride carried over from the sulfonation step. Other potential side products depend on the chlorinating agent used:
-
Using Thionyl Chloride (SOCl₂): Incomplete reaction can leave unreacted sulfonic acid. Excess thionyl chloride should be removed under vacuum, but residual amounts can contaminate the product.[5]
-
Using Phosphorus Pentachloride (PCl₅): This can lead to the formation of phosphorus-based byproducts that need to be carefully removed during workup.[6]
-
Hydrolysis: The sulfonyl chloride product is moisture-sensitive and can hydrolyze back to the sulfonic acid if exposed to water during workup.[6]
Q8: How can I minimize side product formation during the chlorination step?
A8: To minimize side products, ensure the starting sulfonic acid is as dry as possible. Use a slight excess of the chlorinating agent to drive the reaction to completion. The reaction should be performed under anhydrous conditions. Careful quenching of the reaction mixture on ice and rapid extraction into an organic solvent can minimize hydrolysis of the sulfonyl chloride.[6]
Part 3: Amidation to this compound
Q9: My final product shows multiple spots on TLC, even after purification. What are the possible side products from the amidation step?
A9: Several side products can form during the amidation of 3,4-dimethylbenzenesulfonyl chloride:
-
2,3-Dimethylbenzenesulfonamide: This is the most likely side product, arising from the isomeric sulfonyl chloride.
-
Hydrolysis Product: Unreacted 3,4-dimethylbenzenesulfonyl chloride can hydrolyze during aqueous workup to form 3,4-dimethylbenzenesulfonic acid.
-
Di-sulfonylation Product (N,N-bis(3,4-dimethylphenylsulfonyl)amine): If ammonia or a primary amine is used, it is possible for two molecules of the sulfonyl chloride to react with one molecule of the amine, forming a di-sulfonylamine. This is more likely if the sulfonyl chloride is in large excess or if the reaction conditions are forcing.
Q10: My yield is low. What are the common causes?
A10: Low yields in the amidation step are often due to:
-
Hydrolysis of the Sulfonyl Chloride: This is a major competing reaction. Running the reaction under anhydrous conditions until the sulfonamide formation is complete, before introducing water, can improve yields.
-
Incomplete Reaction: Ensure a sufficient amount of the amine is used and that the reaction is allowed to proceed to completion. Monitoring by TLC is crucial.
-
Loss during Workup: The sulfonamide product may have some solubility in the aqueous layer during extraction. Ensure proper pH adjustment to minimize this.
Diagram 2: Amidation and Competing Reactions
Caption: Desired amidation pathway and competing side reactions.
Part 4: Purification
Q11: How can I separate the 3,4- and 2,3-isomers of dimethylbenzenesulfonamide?
A11: The separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is a classical method that relies on slight differences in solubility of the isomers in a particular solvent system. Multiple recrystallizations may be necessary to achieve high purity.
-
Column Chromatography: This is often the most effective method. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the isomers. Careful monitoring of the fractions by TLC is essential.[7]
Experimental Protocol: TLC Analysis of Isomeric Sulfonamides
-
Prepare a TLC plate (silica gel).
-
Spot the crude reaction mixture and, if available, authentic standards of the 3,4- and 2,3-isomers.
-
Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light (254 nm). The two isomers should have slightly different Rf values.
Characterization Data
Q12: What are the expected ¹H NMR signals for this compound?
-
Aromatic Protons: Three protons in the aromatic region (approx. 7.0-8.0 ppm) with a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methyl Protons: Two singlets in the aliphatic region (approx. 2.2-2.5 ppm), each integrating to three protons.
-
Amine Protons (-SO₂NH₂): A broad singlet that may be exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.
The ¹H NMR of the 2,3-isomer would show a different splitting pattern for the aromatic protons, allowing for differentiation.[8]
References
-
The Royal Society of Chemistry.
-
The Royal Society of Chemistry.
-
MDPI.
-
ResearchGate.
-
Organic Syntheses.
-
The Royal Society of Chemistry.
-
Stanford University.
-
ResearchGate.
-
ResearchGate.
-
BenchChem.
-
Organic Syntheses.
-
ChemicalBook.
-
PubMed Central.
-
Organic Syntheses.
-
Baxendale Group.
-
PrepChem.com.
-
Google Patents.
-
Journal of the American Chemical Society.
-
Chemithon.
-
PubMed Central.
-
Organic Syntheses.
-
Google Patents.
-
MPG.PuRe.
-
Google Patents.
-
PubMed Central.
-
Google Patents.
-
The Royal Society of Chemistry.
-
PubMed Central.
-
Organic & Biomolecular Chemistry (RSC Publishing).
-
Quora.
-
ResearchGate.
-
Google Patents.
-
Scimplify.
-
MPG.PuRe.
-
University of Regina.
-
Google Patents.
-
Google Patents.
-
MDPI.
-
Rotachrom Technologies.
-
UCL Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3,4-Dimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 3,4-Dimethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthetic process. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and improve your reaction yields.
Synthesis Overview & Key Control Points
The preparation of this compound is typically achieved in two primary stages:
-
Chlorosulfonation: An electrophilic aromatic substitution where o-xylene (1,2-dimethylbenzene) is reacted with chlorosulfonic acid to form the key intermediate, 3,4-dimethylbenzenesulfonyl chloride.
-
Ammonolysis: The subsequent reaction of the sulfonyl chloride intermediate with an ammonia source to yield the final this compound.
Each stage presents unique challenges and requires precise control over reaction conditions to maximize yield and purity.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Step 1: Chlorosulfonation of o-Xylene
Q1: My yield of 3,4-dimethylbenzenesulfonyl chloride is unexpectedly low. What are the common causes?
A1: Low yields in this step often trace back to three main factors: reagent quality, temperature control, and moisture.
-
Moisture Contamination: Chlorosulfonic acid (ClSO₃H) is extremely reactive towards water. Any moisture in your glassware or the o-xylene starting material will rapidly hydrolyze the reagent to sulfuric acid and HCl, rendering it ineffective for chlorosulfonation. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions.
-
Improper Temperature Control: This reaction is highly exothermic. If the temperature is not strictly controlled (typically between 0-5 °C during addition), side reactions such as oxidation and the formation of sulfones can occur, leading to tarry byproducts and reduced yield.[1] The use of an ice-water or ice-salt bath is critical.
-
Suboptimal Reagent Ratio: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion of the o-xylene. Conversely, a very large excess can promote the formation of di-sulfonated byproducts. A molar ratio of approximately 3-5 equivalents of chlorosulfonic acid to o-xylene is a common starting point.[2]
Q2: My product is a mixture of isomers, primarily the desired 3,4- and the undesired 2,3-dimethylbenzenesulfonyl chloride. How can I improve regioselectivity?
A2: Regioselectivity is governed by the directing effects of the two methyl groups on the benzene ring and the reaction conditions.
-
Electronic and Steric Effects: Both methyl groups are activating and ortho-, para- directors. Sulfonation at the 4-position is electronically favored and sterically less hindered than substitution at the 3-position. Sulfonation at the 2- or 5-position is highly disfavored due to significant steric hindrance from both methyl groups.
-
Kinetic vs. Thermodynamic Control: Sulfonation is often a reversible reaction. Lower temperatures generally favor the kinetically preferred product. In the case of o-xylene, sulfonation with H₂S₂O₇ (present in fuming sulfuric acid or formed from ClSO₃H) can yield a significant amount of the 3-isomer, while the H₃SO₄⁺ entity (in less concentrated acid) strongly favors the 4-isomer.[3] Using chlorosulfonic acid under carefully controlled low temperatures typically maximizes the formation of the 4-sulfonyl chloride product.
Caption: Troubleshooting workflow for low yield in the ammonolysis step.
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions when working with chlorosulfonic acid?
-
A: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, face shield), and add it slowly and carefully to the reaction mixture while cooling.
-
-
Q: Can I use a different sulfonating agent instead of chlorosulfonic acid?
-
A: While other methods exist for preparing aryl sulfonyl chlorides, such as using concentrated sulfuric acid followed by a chlorinating agent like thionyl chloride, the direct use of chlorosulfonic acid on an activated arene like o-xylene is often the most direct and efficient method. [4]
-
-
Q: What is the best way to purify the final this compound?
-
A: Recrystallization is the most common method. The choice of solvent depends on the impurities present, but ethanol/water or isopropanol/water mixtures are often effective. [5]The crude product is dissolved in a minimal amount of hot alcohol, and water is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of the sulfonamide should form.
-
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
-
Setup: Equip a three-necked, oven-dried 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a calcium chloride tube followed by a base trap).
-
Reagent Addition: Place the flask in an ice-salt bath. Add 106 g (1.0 mol) of o-xylene to the flask. Slowly add 350 g (3.0 mol) of chlorosulfonic acid via the dropping funnel over 2-3 hours, ensuring the internal temperature is maintained between 0-5 °C. [2]3. Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour.
-
Workup: Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice (approx. 1 kg) in a large beaker with vigorous stirring. The solid product will precipitate.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with large volumes of ice-cold water until the washings are neutral to pH paper.
-
Drying: Dry the white solid product under vacuum. The crude 3,4-dimethylbenzenesulfonyl chloride is often of sufficient purity to be used directly in the next step.
Protocol 2: Efficient Ammonolysis to this compound
-
Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add the crude 3,4-dimethylbenzenesulfonyl chloride (assuming 1.0 mol theoretical yield from the previous step).
-
Ammonia Addition: Slowly add 500 mL of concentrated aqueous ammonia (28-30%) to the stirred sulfonyl chloride. Maintain the temperature below 10 °C during the addition. A thick white precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.
-
Isolation: Filter the solid product, wash it with cold water, and then with a small amount of cold ethanol to remove any unreacted starting material.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as white crystals. [5]
Data Summary: Key Parameter Effects
| Parameter | Step | Low Setting Effect | Optimal Range | High Setting Effect |
| Temperature | 1 (Chlorosulfonation) | Incomplete reaction | 0-5 °C | Increased side products (sulfones, tar) [1] |
| Temperature | 2 (Ammonolysis) | Slow reaction rate | 0-10 °C (addition) | Hydrolysis of sulfonyl chloride [6][7] |
| ClSO₃H Ratio | 1 (Chlorosulfonation) | Incomplete conversion | 3-5 equivalents | Increased di-sulfonation |
| Ammonia Ratio | 2 (Ammonolysis) | Incomplete conversion | >2 equivalents (excess) | Generally well-tolerated |
| Water Content | Both | N/A (should be zero) | Anhydrous | Drastically reduced yield via hydrolysis |
References
- Minimizing side products in sulfonamide synthesis. (n.d.). BenchChem.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery (Vol. 2). Books.
- Technical Support Center: Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide. (n.d.). BenchChem.
- N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. (n.d.). BenchChem.
- Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5. (2024). PubMed Central.
- Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
- Sulfonamide. (n.d.). Wikipedia.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Source not specified.
- Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis. (n.d.). BenchChem.
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
- Plots of o-xylene removal ratios (Xo-xc) vs. temperature (T) for SG,... (n.d.). ResearchGate.
- Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. (n.d.). ResearchGate.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- 2-Chloro-3-methylbenzene-1-sulfonyl chloride | 1191545-47-7. (n.d.). BenchChem.
- A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride. (2018). Google Patents.
- Sulfonamide purification process. (n.d.). Google Patents.
- Ammonolysis of aryl halides. (n.d.). Google Patents.
- Ammonolysis – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3,4-Dimethylbenzenesulfonamide
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of crude 3,4-Dimethylbenzenesulfonamide. Here, we address common challenges, offer troubleshooting solutions, and present detailed protocols to enhance the purity of your compound, ensuring the reliability of your subsequent experiments.
Introduction to Purification Challenges
The purification of crude this compound (DMBS) presents several challenges stemming from the inherent properties of the molecule and the impurities generated during its synthesis. A common synthetic route involves the reaction of 3,4-dimethylaniline with benzenesulfonyl chloride, or the amination of 3,4-dimethylbenzenesulfonyl chloride. These processes can introduce a variety of impurities that require targeted purification strategies.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 3,4-dimethylaniline or 3,4-dimethylbenzenesulfonyl chloride.
-
Side Products: Isomeric dimethylbenzenesulfonamides (e.g., 2,3- or 2,5-isomers) if the starting materials are not isomerically pure.
-
Hydrolysis Products: 3,4-dimethylbenzenesulfonic acid from the hydrolysis of the corresponding sulfonyl chloride.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
-
Colored Impurities: Often resulting from oxidation or side reactions of the aniline starting material.
The key to successful purification lies in understanding the physicochemical properties of both the desired compound and its contaminants.
Physicochemical Properties of this compound
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₁₁NO₂S[1] | Basic information for characterization. |
| Molecular Weight | 185.24 g/mol [1] | Used in calculations for molarity and reaction stoichiometry. |
| Appearance | White to off-white solid | Color can be an initial indicator of purity. |
| Melting Point | 113-115 °C (reported for a similar isomer) | A sharp melting point close to the literature value is a good indicator of purity. |
| Estimated pKa | ~10.1-10.2 | The weakly acidic nature of the sulfonamide proton is crucial for acid-base extraction.[2][3] |
| Solubility | Generally low in water, soluble in many organic solvents. | Key for selecting appropriate recrystallization solvents and mobile phases for chromatography. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue with sulfonamides if the solvent is not chosen carefully.
-
Probable Cause 1: Inappropriate Solvent. The solvent may be too nonpolar for the sulfonamide.
-
Solution: Switch to a more polar solvent or a solvent mixture. For sulfonamides, mixtures of alcohol (like isopropanol or ethanol) and water are often effective.[2] Start with a higher proportion of alcohol and add hot water until the solution becomes slightly cloudy (the cloud point), then add a few drops of hot alcohol to clarify.
-
-
Probable Cause 2: Cooling Too Rapidly. If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
-
Probable Cause 3: High Impurity Load. A high concentration of impurities can depress the melting point of your compound, leading to oiling out.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a silica plug or an acid-base extraction to remove the bulk of impurities before recrystallization.
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often due to using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.
-
Probable Cause 1: Excessive Solvent. Using too much solvent will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
-
Probable Cause 2: Inefficient Crystal Collection.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Chromatography Issues
Q3: I'm seeing significant peak tailing when analyzing my compound by HPLC. What is causing this?
A3: Peak tailing in HPLC of sulfonamides can be due to interactions with the stationary phase or issues with the mobile phase.
-
Probable Cause 1: Silanol Interactions. Residual silanol groups on the silica-based stationary phase can interact with the sulfonamide group, causing tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Adding a small amount of a competitive base like triethylamine to the mobile phase can also help to block the active silanol sites.
-
-
Probable Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the sulfonamide and any acidic or basic impurities, influencing peak shape.
-
Solution: Adjust the pH of the mobile phase. For sulfonamides, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) often gives better peak shapes.
-
Acid-Base Extraction Issues
Q4: I'm not getting good separation between the organic and aqueous layers during acid-base extraction. Why is this happening?
A4: Poor separation, or the formation of an emulsion, can occur for several reasons.
-
Probable Cause 1: Vigorous Shaking. Shaking the separatory funnel too aggressively can create a stable emulsion.
-
Solution: Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking.
-
-
Probable Cause 2: Similar Densities. If the densities of the organic and aqueous layers are too similar, they will not separate cleanly.
-
Solution: Add brine (a saturated aqueous solution of NaCl) to the aqueous layer to increase its density and "salt out" any dissolved organic compounds, which can help break up emulsions.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting point for choosing a recrystallization solvent for this compound?
A: A good starting point is a mixed solvent system of ethanol and water or isopropanol and water.[2] this compound has both polar (sulfonamide) and nonpolar (dimethylphenyl) regions, making a solvent mixture ideal to achieve the desired solubility profile of high solubility when hot and low solubility when cold.
Q: How can I remove colored impurities from my crude product?
A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, just before the hot filtration step. The charcoal adsorbs the colored compounds, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q: What analytical technique is best for assessing the final purity of my this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the purity of your final product and detecting any remaining impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable for confirming the structure and identifying any structurally similar impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a method for purifying crude this compound using an isopropanol-water solvent system.
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of hot isopropanol. Add hot water dropwise until the solution becomes turbid. Add a few more drops of hot isopropanol until the solution is clear again. This will give you an approximate ratio for your bulk recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the determined volume of isopropanol. Heat the mixture on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Add hot water to the hot isopropanol solution until the cloud point is reached, then add a few drops of hot isopropanol to redissolve the precipitate. Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol-water mixture (at the same ratio used for crystallization).
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing acidic or basic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Base Wash: Add a 5% aqueous sodium bicarbonate solution to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure from CO₂ evolution. Drain the aqueous layer. This step will remove acidic impurities like 3,4-dimethylbenzenesulfonic acid.
-
Acid Wash: Add a 5% aqueous hydrochloric acid solution to the separatory funnel. Gently invert and vent. Drain the aqueous layer. This will remove basic impurities like unreacted 3,4-dimethylaniline.
-
Water Wash: Wash the organic layer with deionized water to remove any residual acid or base.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B) and run a gradient to increase the proportion of B over time (e.g., to 30:70 A:B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified solid in the initial mobile phase composition or acetonitrile.
Visualizations
References
-
PubChem. p-Toluenesulfonamide. National Center for Biotechnology Information. [Link]
-
Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(5), 1845-1849. [Link]
-
ChemWhat. Benzenesulfonamide. [Link]
-
Singh, B., Kumar, R., Kumar, A., & Kumar, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5925. [Link]
-
Samara, V. G., Samanidou, V. F., & Papadoyannis, I. N. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 4(5), 421-426. [Link]
-
Caine, L., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Advances, 9(31), 17758-17770. [Link]
-
ResearchGate. Relative pKa values of the primary sulfonamide group across the series... [Link]
-
Human Metabolome Database. Showing metabocard for Benzenesulfonamide (HMDB0248984). [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]
-
University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Zorraquino, M. A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1050-1058. [Link]
-
ResearchGate. The pK a values of the sulfonamides investigated. [Link]
-
ResearchGate. Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
ResearchGate. Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 210-219. [Link]
-
Montaudo, G., & Puglisi, C. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(10), 1143. [Link]
-
PrepChem. Synthesis of 3,4-dimethylaniline. [Link]
-
Yalkowsky, S. H., & Valvani, S. C. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of pharmaceutical sciences, 83(12), 1735-1740. [Link]
-
Chen, Z., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 607-608, 938-946. [Link]
-
Narimani, M., & da Silva, G. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]
-
ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. [Link]
-
Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1369-1380. [Link]
-
PrepChem. Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. [Link]
- Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
ResearchGate. Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. [Link]
- Google Patents. US2347652A - Method of making 3,4-dimethylaniline.
-
De Benedetti, P. G., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of medicinal chemistry, 32(5), 951-956. [Link]
-
PubChem. Isopropanol. National Center for Biotechnology Information. [Link]
-
Wikipedia. 3,4-Xylidine. [Link]
-
SlideShare. Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]
Sources
- 1. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 2. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,4-Dimethylbenzenesulfonamide
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for the synthesis of 3,4-Dimethylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges and optimize your synthetic protocol.
The standard synthesis of this compound involves a two-step process:
-
Chlorosulfonation: Electrophilic aromatic substitution of o-xylene with chlorosulfonic acid to form the intermediate, 3,4-dimethylbenzenesulfonyl chloride.
-
Amination: Nucleophilic substitution of the sulfonyl chloride intermediate with an ammonia source to yield the final sulfonamide product.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide
Question 1: I'm seeing a very low yield, or no yield at all, of the 3,4-dimethylbenzenesulfonyl chloride intermediate. What's going wrong?
This is a common issue often related to reagent quality or reaction conditions. Let's break down the likely causes.
-
Possible Cause A: Deactivated Chlorosulfonic Acid
-
Explanation: Chlorosulfonic acid is extremely reactive and hygroscopic. It reacts violently with water, hydrolyzing into sulfuric acid and hydrochloric acid.[1] If your chlorosulfonic acid has been exposed to atmospheric moisture, it will be largely converted to sulfuric acid, which is a much weaker sulfonating agent under these conditions and will not produce the desired sulfonyl chloride.
-
Solution: Always use a fresh, unopened bottle of chlorosulfonic acid or a properly stored anhydrous supply. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware to prevent moisture contamination.[2]
-
-
Possible Cause B: Incorrect Reaction Temperature
-
Explanation: Temperature control is critical. The chlorosulfonation of o-xylene is an exothermic reaction. If the temperature is too low, the reaction rate will be impractically slow. If the temperature is too high, you risk the formation of unwanted side products, including isomeric sulfonyl chlorides and potentially dangerous decomposition of the reagent.
-
Solution: The reaction should be performed at a controlled low temperature, typically between 0-10 °C.[3] Use an ice bath to maintain this temperature range, especially during the slow, dropwise addition of o-xylene to the chlorosulfonic acid.
-
-
Possible Cause C: Formation of Isomeric Side Products
-
Explanation: The two methyl groups on o-xylene direct electrophilic substitution primarily to positions 4 and 3. While the 4-sulfonyl chloride (leading to the desired this compound) is the major product, the 3-sulfonyl chloride can also form.[4] The ratio of these isomers is influenced by the reaction conditions.
-
Solution: Strict adherence to the optimal temperature range (0-10 °C) helps maximize the formation of the desired 4-isomer.[3][4] It is important to characterize the intermediate product, for instance by GC-MS or NMR, to confirm its identity and purity before proceeding to the amination step.
-
Question 2: The amination of my sulfonyl chloride intermediate is resulting in a low yield of the final product. Why is this happening?
Low yield in the second step typically points to issues with the nucleophile, hydrolysis of the intermediate, or losses during the workup.
-
Possible Cause A: Hydrolysis of the Sulfonyl Chloride
-
Explanation: The 3,4-dimethylbenzenesulfonyl chloride intermediate is highly susceptible to hydrolysis, which converts it back to the unreactive sulfonic acid.[2][5] This can happen if the intermediate is not properly dried after isolation or if the amination reaction is performed in the presence of excessive water without appropriate pH control.
-
Solution: Ensure the isolated sulfonyl chloride is thoroughly dried before use. When using aqueous ammonia for amination, the reaction should be done quickly and efficiently. Alternatively, performing the reaction in an anhydrous organic solvent like dichloromethane with a non-nucleophilic organic base (e.g., triethylamine or pyridine) can prevent hydrolysis.[2]
-
-
Possible Cause B: Inefficient Amination or Loss During Workup
-
Explanation: The sulfonamide product has some solubility in water, especially at elevated temperatures or non-neutral pH. Significant product loss can occur during aqueous workup and recrystallization if too much solvent is used or if the solution is not cooled sufficiently.[6]
-
Solution: After amination, the product often precipitates from the reaction mixture. Ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration.[6] For recrystallization, use a minimal amount of a suitable hot solvent (e.g., ethanol-water or isopropanol-water mixtures are often effective for sulfonamides) to dissolve the crude product and allow it to cool slowly.[6][7]
-
Question 3: My final product is an oil or a sticky solid that won't crystallize properly. How can I fix this?
This phenomenon, known as "oiling out," is a common problem in crystallization and is almost always due to the presence of impurities.[6]
-
Explanation: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of a crystalline solid. This often happens when the melting point of the impure solid is lower than the boiling point of the recrystallization solvent, or when high levels of impurities are present.[6]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[6]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a tiny seed crystal of pure product to provide a nucleation site.[6][8]
-
Change Solvent System: The chosen solvent may be inappropriate. If the product is oiling out from a nonpolar solvent, try a more polar solvent system. A solvent/anti-solvent crystallization method can also be effective.[8] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble), then slowly add a miscible "anti-solvent" (in which it is insoluble) until the solution becomes persistently cloudy. Allow this to stand and crystallize.[8]
-
Pre-purification: If the product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with chlorosulfonic acid? A1: Chlorosulfonic acid is a highly corrosive and reactive chemical. It causes severe burns upon contact with skin or eyes and its vapor is extremely irritating to the respiratory system.[1][9] It also reacts violently with water.[1] Always handle chlorosulfonic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including an acid-resistant apron, chemical splash goggles, a face shield, and heavy-duty rubber gloves.[9][10] An emergency safety shower and eyewash station must be immediately accessible.[1]
Q2: How can I confirm the identity and purity of my final this compound product? A2: A combination of techniques is recommended. The melting point of the purified solid should be sharp and consistent with literature values. Spectroscopic methods are essential for structural confirmation. Fourier-transform infrared (FTIR) spectroscopy should show characteristic peaks for the sulfonamide group (S=O stretching and N-H stretching).[11] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the substitution pattern on the aromatic ring and the overall structure.
Q3: Can I use a different sulfonating agent instead of chlorosulfonic acid? A3: While chlorosulfonic acid is the most common reagent for this transformation, other methods exist for creating sulfonyl chlorides or sulfonamides, though they may be less direct for this specific substrate.[12][13] These can include reacting organometallic reagents (like Grignard reagents) with sulfur dioxide followed by an oxidant, or diazotization of an appropriate aniline followed by reaction with sulfur dioxide and a copper catalyst.[12][14] However, for the direct synthesis from o-xylene, chlorosulfonation remains the most established industrial and laboratory method.
Q4: My reaction seems complete, but I'm having trouble isolating the product after amination. What should I do? A4: If the product is not precipitating, it may be too soluble in the reaction mixture. First, ensure the solution is cold by placing it in an ice-salt bath. If crystals still do not form, acidification of the solution can sometimes help. Carefully add dilute HCl dropwise to neutralize any remaining ammonia and excess base. The sulfonamide is generally least soluble at a neutral pH. Be cautious not to make the solution too acidic, as this can protonate the sulfonamide and increase its solubility.
Data Summary & Protocols
Key Reaction Parameter Optimization
| Parameter | Stage | Recommendation | Rationale & Potential Issues |
| Reagent Purity | Both | Use anhydrous reagents | Water deactivates chlorosulfonic acid and hydrolyzes the sulfonyl chloride intermediate, leading to low yields.[2][5] |
| Temperature | Chlorosulfonation | 0–10 °C | Highly exothermic reaction. High temperatures lead to side products/decomposition; low temperatures slow the reaction rate. |
| Temperature | Amination | 0 °C to RT | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | Chlorosulfonation | Excess Chlorosulfonic Acid | Ensures complete conversion of o-xylene. |
| Stoichiometry | Amination | Slight excess of Amine | Drives the reaction to completion.[2] |
| Recrystallization | Purification | Minimal hot solvent | Using excessive solvent is the most common cause of low recovery during recrystallization.[6] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas).
-
Charge the flask with chlorosulfonic acid (e.g., 4-5 equivalents) and cool it to 0 °C in an ice bath.
-
Add o-xylene (1 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).
-
Very carefully, pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum.
Protocol 2: Synthesis of this compound
-
In a flask, cool an excess of concentrated aqueous ammonia (e.g., 10 equivalents in 28-30% solution) in an ice bath.
-
Slowly add the crude, dry 3,4-dimethylbenzenesulfonyl chloride (1 equivalent) in portions to the stirred ammonia solution.
-
Stir the resulting slurry vigorously at room temperature for 1-2 hours.
-
Filter the precipitated solid, wash it with cold water, and then a small amount of cold ethanol.
-
Dry the crude product.
Protocol 3: Recrystallization of this compound
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent mixture (e.g., 70% isopropanol-water) and heat the mixture to boiling with stirring until the solid is completely dissolved.[7]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If necessary, perform a hot gravity filtration to remove insoluble impurities or charcoal.[6]
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Visual Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- CSA. Safety Precautions.
- BenchChem. Common issues in sulfonamide synthesis and solutions.
- BenchChem. Technical Support Center: Recrystallization of Sulfonamide Products.
- Veolia North America. Chlorosulfonic Acid.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Atul Ltd. Chlorosulfonic acid.
- BenchChem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- Google Patents. Sulfonamide purification process.
- Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- ResearchGate. Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid.
- Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates.
- BenchChem. Technical Support Center: Regioselective Chlorination of o-Xylene.
- Google Patents. Process for the manufacture of arylsulfonyl chloride.
Sources
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. atul.co.in [atul.co.in]
- 11. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
stability issues of 3,4-Dimethylbenzenesulfonamide in different solvents
Welcome to the technical support center for 3,4-Dimethylbenzenesulfonamide (DMBS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of DMBS in various solvents and experimental conditions. Understanding the stability profile of this compound is critical for developing robust analytical methods, ensuring the integrity of experimental data, and designing stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Like other benzenesulfonamides, this compound is susceptible to degradation through several key pathways. The most significant are hydrolysis, photolysis, and oxidation.
-
Hydrolysis: This involves the cleavage of the sulfonamide (S-N) bond. This process is highly dependent on pH and can be catalyzed by both acids and bases.[1][2] Acid-catalyzed hydrolysis, for instance by refluxing with strong acids like HCl, can be a significant degradation route.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Common photodegradation pathways for sulfonamides include the cleavage of the S-N bond and hydroxylation of the benzene ring.[3][4] The presence of photocatalysts like TiO₂ can accelerate this process significantly.[3][5]
-
Oxidation: Strong oxidizing agents can degrade the molecule. Advanced Oxidation Processes (AOPs) have been shown to effectively degrade sulfonamides, often by attacking the aromatic ring or the attached alkyl groups.[6][7]
Q2: How does pH influence the stability of this compound in aqueous solutions?
A2: The pH of a solution is a critical factor governing the stability of sulfonamides.[8][9][10] Both acidic and alkaline conditions can promote hydrolysis, though the mechanisms differ. For many benzenesulfonamides, acid-catalyzed hydrolysis is a well-documented degradation pathway.[1] The rate of degradation is often lowest near a neutral pH and increases at acidic and alkaline extremes. The specific pH of maximum stability can vary depending on the exact structure of the sulfonamide. It is crucial to buffer solutions to an appropriate pH to maintain stability during experiments.[11][12]
Q3: Is this compound sensitive to light, and what precautions should be taken?
A3: Yes, sulfonamides as a class are known to be susceptible to photodegradation.[4][13] Therefore, it is essential to protect solutions of this compound from light to prevent the formation of photodegradants.
-
Precautionary Measures:
-
Store stock solutions and samples in amber glass vials or containers wrapped in aluminum foil.
-
Minimize exposure to ambient and direct light during sample preparation and analysis.
-
Consider performing a photostability study as part of your forced degradation testing to understand the specific impact of light on your formulation.[14]
-
Q4: What are the recommended solvents for preparing and storing solutions of this compound?
A4: The choice of solvent is critical for ensuring the stability of the compound.
-
Recommended for Stability: Aprotic polar solvents are generally the best choice for long-term storage, as they are less likely to participate in degradation reactions. These include:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
-
Use with Caution: Protic solvents, such as methanol and ethanol, can dissolve the compound but may also lead to solvolysis (a reaction with the solvent) over time, especially if acidic or basic impurities are present.[15] If you must use a protic solvent, prepare solutions fresh and use them immediately.
-
Aqueous Solutions: If working with aqueous solutions, ensure they are buffered to a pH that minimizes hydrolysis and protect them from light. The stability of compounds in DMSO can be affected by the presence of water and exposure to oxygen.[16][17][18]
Q5: What is a forced degradation study and why is it necessary for this compound?
A5: A forced degradation (or stress testing) study is an essential part of the drug development process, as mandated by regulatory agencies like the ICH.[19][20] It involves intentionally subjecting the compound to harsh conditions—such as high/low pH, oxidation, high temperature, and intense light—to accelerate its degradation.[21]
-
Purpose and Importance:
-
Identify Degradation Pathways: It helps elucidate the likely degradation products and pathways of the molecule.[7][22]
-
Develop Stability-Indicating Methods: The data is used to develop and validate analytical methods (like HPLC) that can separate and quantify the active ingredient from all its potential degradation products.[20][23] This ensures the method can accurately measure the drug's purity and stability over time.
-
Formulation & Storage: It provides critical information for developing a stable formulation and determining appropriate storage conditions.
-
Troubleshooting Guide: Common Stability Issues
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Rapid decrease in purity or appearance of new peaks in chromatograms of freshly prepared solutions. | Solvent-Induced Degradation (Solvolysis). | Switch to a high-purity, dry aprotic solvent like acetonitrile or THF. Protic solvents (e.g., methanol) can react with the sulfonamide group, especially if stored for extended periods. Prepare solutions fresh before use. |
| Inconsistent assay results between different sample preparations. | Photodegradation. | Protect all solutions from light by using amber vials and minimizing exposure to ambient light during handling. This prevents the formation of light-induced degradants that can interfere with analysis. |
| Significant degradation observed in samples stored in the freezer over several weeks. | Freeze-Thaw Instability or Instability in DMSO. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. While many compounds are stable in DMSO, some can degrade, especially if water is present.[16][17] Confirm stability over the intended storage duration. |
| Formation of unexpected impurities during method development. | Interaction with acidic or basic mobile phase components. | Evaluate the pH of your mobile phase. Adjust the pH to a range where the compound is most stable (often near neutral). Ensure the mobile phase is prepared fresh and degassed to prevent oxidative degradation. |
| Low recovery after exposure to oxidative stress conditions (e.g., H₂O₂). | High susceptibility to oxidation. | Reduce the concentration of the oxidizing agent or the exposure time. The goal of forced degradation is to achieve 5-20% degradation, not complete loss of the compound.[21][23] This allows for the proper identification of primary degradants. |
Data Presentation: Solvent Suitability
The selection of an appropriate solvent is crucial for both reaction chemistry and long-term storage. The following table provides a qualitative guide to the solubility and stability of this compound in common laboratory solvents, inferred from the behavior of structurally similar sulfonyl compounds.[15]
| Solvent Class | Example Solvents | Expected Solubility | Stability & Remarks |
| Aprotic Polar | Acetonitrile, DMF, DMSO | High | Excellent. Recommended for stock solutions and long-term storage. Ensure use of anhydrous grade to minimize water-related degradation. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Good. Suitable for reactions and short-term storage. Ensure they are free of acidic impurities. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Good. THF is a better solvent than diethyl ether. Check for and remove peroxides, which can cause oxidative degradation. |
| Ketones | Acetone, MEK | Moderate | Fair. Generally suitable, but the potential for reactions under basic conditions should be considered. |
| Protic | Methanol, Ethanol, Water | Soluble (with reaction) | Poor. These solvents can react with the sulfonamide group (solvolysis/hydrolysis). Use only for immediate applications and prepare solutions fresh. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Good. Stability is high, but lower polarity makes them less effective solvents for this compound. |
Experimental Protocols & Visualizations
Protocol: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, consistent with ICH guidelines.[20]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Analytical Method: A reverse-phase HPLC method with UV detection is recommended. The method should be capable of resolving the parent peak from all degradation products.
1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stable aprotic solvent like acetonitrile. b. Prepare working solutions by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL) for each stress condition.
2. Application of Stress Conditions:
- Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.
- Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8-24 hours.
- Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the solid compound and a solution in amber vials at 80°C for 7 days.
- Photolytic Degradation: Expose the solid compound and a solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[14] A control sample should be wrapped in foil and stored under the same conditions.
3. Sample Analysis: a. At appropriate time points, withdraw an aliquot of each stressed sample. b. Neutralize the acid and base-stressed samples to approximately pH 7 using an equimolar amount of base or acid, respectively. c. Dilute all samples to the target concentration with the mobile phase. d. Analyze by HPLC alongside an unstressed control solution. e. Calculate the percentage degradation and the relative retention times of any new peaks.
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways of this compound
The following diagram illustrates the primary chemical transformations that this compound may undergo under stress conditions.
Caption: Potential degradation pathways for this compound.
References
-
Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. [Link]
-
Chen, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology. [Link]
-
Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society. [Link]
-
Cox, R. A., & de Meijere, A. (2009). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides,N-nitrobenzamides and some other N-nitro amides inaqueous sulfuric acid1. Canadian Journal of Chemistry. [Link]
-
Adamek, E., et al. (2016). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Water, Air, & Soil Pollution. [Link]
-
Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water. [Link]
-
Zheng, Y., et al. (2018). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. RSC Advances. [Link]
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. [Link]
-
Tommila, E., & Hirsjärvi, P. (1953). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Acta Chemica Scandinavica. [Link]
-
Kim, H., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere. [Link]
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. [Link]
-
Unold, M., et al. (2009). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality. [Link]
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. [Link]
-
Grout, R. J., & Partridge, M. W. (1953). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]
-
Wagenaar, A., Kirby, A. J., & Engberts, J. B. F. N. (1995). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry. [Link]
-
Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International. [Link]
-
Rodriguez-Mozaz, S., et al. (2019). Degradation of sulfonamides as a microbial resistance mechanism. Water Research. [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Patel, K., & Roy, J. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]
-
NIST. Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook. [Link]
-
Schleheck, D., et al. (2000). The missing link in linear alkylbenzenesulfonate surfactant degradation: 4-sulfoacetophenone as a transient intermediate in the degradation of 3-(4-sulfophenyl)butyrate by Comamonas testosteroni KF-1. Applied and Environmental Microbiology. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
Baggi, G., et al. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research. [Link]
-
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
Bagle, S. V., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
-
Guha, R. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]
-
Li, H., et al. (2008). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. [Link]
-
Akash, M. S. H., & Rehman, K. (2021). Analytical Techniques for the Assessment of Drug Stability. Open Chemistry. [Link]
-
Gao, Y., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Bioresource Technology. [Link]
-
PubChem. Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-. National Center for Biotechnology Information. [Link]
-
ResearchGate. How long can a compound be stable in DMSO for?. [Link]
-
PubChem. N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. ijsdr.org [ijsdr.org]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
how to avoid common pitfalls in sulfonamide synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for sulfonamide synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and common pitfalls encountered in the lab. This resource is built on a foundation of chemical principles to help you not only solve problems but also understand their root causes, leading to more robust and successful syntheses.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Category 1: Reagent & Starting Material Issues
Question: My reaction is sluggish or fails to start. I've combined my amine, sulfonyl chloride, and base. What's the first thing I should check?
Answer: The primary suspect is often the sulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding and unreactive sulfonic acid. This is especially true for arylsulfonyl chlorides activated by electron-withdrawing groups.
Immediate Troubleshooting Steps:
-
Check the Reagent: Open the bottle of sulfonyl chloride. A pungent, acidic smell (like HCl) and a solid that appears "clumpy" or "wet" are strong indicators of hydrolysis.
-
Confirm with a Quench Test: Add a small amount of the suspect sulfonyl chloride to a test tube with water. If you see vigorous bubbling (HCl gas evolution) and the solid dissolves to form a clear solution (sulfonic acid), the reagent has likely degraded.
-
Solution: Use a fresh bottle of sulfonyl chloride or purify the existing stock. For solid sulfonyl chlorides, this can sometimes be achieved by recrystallization from a non-polar, aprotic solvent, but purchasing a fresh batch is often more reliable. Always store sulfonyl chlorides in a desiccator.
Question: I'm seeing a significant amount of a double-sulfonated side product, R-N(SO₂R')₂. How do I prevent this?
Answer: The formation of a bis-sulfonamide product occurs when the newly formed sulfonamide's nitrogen is deprotonated by the base, turning it into a nucleophile that reacts with a second molecule of sulfonyl chloride. This is more common with primary amines and when using strong, non-hindered bases.
Preventative Measures:
-
Stoichiometry Control: Avoid using a large excess of the sulfonyl chloride. A slight excess (1.05 to 1.1 equivalents) is usually sufficient.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Base Selection: Use a sterically hindered or a non-nucleophilic base. Pyridine is a classic choice as it acts as both a base and a nucleophilic catalyst without promoting N-deprotonation as aggressively as stronger bases like triethylamine in some contexts.
Category 2: Reaction Condition & Side Reactions
Question: My reaction is complete by TLC, but after work-up, I have a low yield and a complex mixture. I used triethylamine as the base.
Answer: While triethylamine (TEA) is a common and effective acid scavenger, it is not always inert. In the presence of highly reactive sulfonyl chlorides, TEA can undergo a reaction to form a highly electrophilic sulfonylammonium species ([RSO₂NEt₃]⁺). This intermediate can be attacked by other nucleophiles in the mixture, including the chloride counter-ion, leading to decomposition pathways and the formation of complex impurities.
Workflow for Troubleshooting Reaction Conditions
Caption: Troubleshooting low yields when using triethylamine.
Question: I am trying to synthesize a sulfonamide from an aniline, but the reaction is very slow and gives poor yields. Why?
Answer: The nucleophilicity of the amine is a critical factor. Anilines, particularly those bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), are significantly less nucleophilic than aliphatic amines. Their lone pair of electrons is delocalized into the aromatic ring, making them less available to attack the sulfonyl chloride.
Strategies to Improve Reaction with Poorly Nucleophilic Amines:
-
Catalysis: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic and reacts more readily with the weakly nucleophilic aniline.
-
Change of Base/Solvent: Switching from a standard base like pyridine to a stronger, non-nucleophilic base like DBU or a proton sponge in an aprotic polar solvent (like acetonitrile or DMF) can sometimes accelerate the reaction.
-
Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy, but must be balanced against the risk of reagent decomposition.
Category 3: Work-up & Purification Challenges
Question: My product is soluble in both aqueous and organic layers during extraction. How can I effectively purify my sulfonamide?
Answer: This is a common issue, especially for sulfonamides with polar functional groups or low molecular weight. The acidic nature of the N-H proton (pKa ≈ 10-11) makes these compounds susceptible to deprotonation and salt formation, increasing their aqueous solubility.
Purification Decision Tree
Caption: Decision workflow for sulfonamide purification.
Detailed Acid-Base Extraction Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution or dilute (e.g., 1M) NaOH. The sulfonamide will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.
-
Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1-2M) until the product precipitates out. The pH should be well below the pKa of the sulfonamide, typically pH 2-4.
-
Extract the precipitated product back into an organic solvent or collect it by filtration if it is a solid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of pyridine in sulfonamide synthesis? Pyridine plays a dual role. First, it acts as a stoichiometric base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Second, it can act as a nucleophilic catalyst, similar to DMAP but less potent. It attacks the sulfonyl chloride to form an N-sulfonylpyridinium salt, which is more reactive than the parent sulfonyl chloride. This catalytic role is why pyridine is often more effective than non-nucleophilic bases of similar strength.
General Reaction Mechanism
Caption: Generalized mechanism of sulfonamide formation.
Q2: Are there greener alternatives to using sulfonyl chlorides? Yes, environmental concerns regarding the use of chlorinated reagents have spurred the development of alternative methods. One prominent approach is the direct reaction of amines with sulfonic acids or their salts, often facilitated by coupling agents or catalysts. Another method involves the three-component reaction of an amine, sulfur dioxide (SO₂), and an oxidant. While these methods can be effective, they come with their own sets of challenges, such as catalyst sensitivity, substrate scope limitations, and the handling of gaseous SO₂.
Q3: How can I monitor the progress of my sulfonamide synthesis? Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point (e.g., 7:3 Hexanes:EtOAc).
-
Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds. Staining with potassium permanganate (KMnO₄) is also effective, as amines are readily oxidized and show up as yellow spots on a purple background.
-
Interpretation: A successful reaction will show the consumption of the starting amine spot and the appearance of a new, typically less polar, product spot (the sulfonamide). The sulfonyl chloride may also be visible, but it often hydrolyzes to a very polar sulfonic acid spot on the silica plate, which remains at the baseline.
| TLC Observation | Potential Problem | Suggested Action |
| Strong starting amine spot remains | Reaction is stalled or slow | Add catalyst (DMAP), gently warm, or check reagent quality. |
| Multiple new spots appear | Side reactions are occurring | Lower the temperature, slow the addition of reagents. |
| Product spot is streaking | Product may be too acidic/basic | Add a small amount of acetic acid or triethylamine to the mobile phase. |
Key Experimental Protocol: General Synthesis of a Sulfonamide
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Pyridine (2-3 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and dissolve it in the chosen solvent (e.g., DCM).
-
Base Addition: Add the base (e.g., pyridine, 2.0 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-30 minutes using an addition funnel.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride as sulfonic acid), and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by recrystallization or silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
References
-
Title: On the stability of sulfonyl chlorides Source: Organic Process Research & Development URL: [Link]
-
Title: The Synthesis of Sulfonamides Source: Organic Chemistry Portal URL: [Link]
-
Title: Pyridine and Its Derivatives Source: Ullmann's Encyclopedia of Industrial Chemistry (via Wiley Online Library) URL: [Link]
-
Title: The Vilsmeier-Haack Reaction: Scope and Synthetic Applications Source: Chemical Reviews URL: [Link]
-
Title: Nucleophilicity Source: IUPAC Gold Book URL: [Link]
-
Title: 4-Dialkylaminopyridines as Acylation and Sulfonylation Catalysts Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A metal-free and scalable synthesis of sulfonamides from sulfonic acids and amines Source: Green Chemistry URL: [Link]
Technical Support Center: Refinement of Experimental Protocols for 3,4-Dimethylbenzenesulfonamide
Welcome to the Technical Support Center for the synthesis and purification of 3,4-Dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. The information herein is structured to offer practical, field-proven insights to ensure the successful execution of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and direct method for the synthesis of this compound is the reaction of 3,4-dimethylbenzenesulfonyl chloride with an ammonia source. This is a classic nucleophilic substitution reaction where ammonia, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: What are the critical parameters to control for maximizing the yield of this compound?
Maximizing the yield of this synthesis hinges on several key factors:
-
Anhydrous Conditions: 3,4-Dimethylbenzenesulfonyl chloride is highly susceptible to hydrolysis. The presence of moisture will lead to the formation of the unreactive 3,4-dimethylbenzenesulfonic acid, significantly reducing the yield.[1][2] Therefore, it is imperative to use thoroughly dried glassware and anhydrous solvents.
-
Choice of Base: A suitable base is crucial to neutralize the HCl byproduct.[3] The base should be non-nucleophilic to avoid competing with the ammonia source. Tertiary amines, such as triethylamine or pyridine, are commonly employed for this purpose.
-
Temperature Control: The reaction is often exothermic. Maintaining a low temperature, particularly during the addition of the sulfonyl chloride, helps to control the reaction rate and minimize the formation of side products.
-
Stoichiometry: Careful control of the reactant ratios is important. While a slight excess of the ammonia source can be used to ensure complete consumption of the sulfonyl chloride, a large excess should be avoided to prevent purification challenges.
Q3: What are the potential side reactions that can occur during the synthesis?
The primary side reaction of concern is the hydrolysis of the 3,4-dimethylbenzenesulfonyl chloride starting material to 3,4-dimethylbenzenesulfonic acid.[1][2] Another potential, though less common, issue with primary amines is the formation of a bis-sulfonated product, where two sulfonyl groups react with the amine. However, with ammonia as the nucleophile, this is less of a concern. Polymerization or the formation of tar-like substances can also occur, especially under harsh acidic conditions or at elevated temperatures.[4]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the 3,4-dimethylbenzenesulfonyl chloride starting material on a TLC plate, you can visually track the consumption of the starting material and the appearance of the this compound product spot. This allows for the determination of the optimal reaction time and prevents unnecessary heating or extended reaction times that could lead to byproduct formation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiment in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the work-up, the isolated yield of this compound is significantly lower than expected, or no product is obtained.
Probable Causes & Solutions:
| Probable Cause | Explanation | Solution |
| Hydrolysis of Sulfonyl Chloride | 3,4-Dimethylbenzenesulfonyl chloride is moisture-sensitive and will readily react with water to form the unreactive sulfonic acid.[1][2] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. | Monitor the reaction closely using TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring throughout the reaction. |
| Loss During Work-up | Significant product loss can occur during aqueous washes and extractions if the product has some water solubility or if phase separation is poor. | Minimize the number of aqueous washes. Ensure complete phase separation during extractions. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Inefficient Purification | Using an excessive amount of solvent during recrystallization can lead to a significant portion of the product remaining in the mother liquor. | During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to ensure maximum recovery upon cooling. |
Problem 2: Presence of Multiple Spots on TLC After Reaction
Symptom: The TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product spot.
Probable Causes & Solutions:
| Probable Cause | Explanation | Solution |
| Unreacted Starting Material | A spot corresponding to 3,4-dimethylbenzenesulfonyl chloride may be present if the reaction is incomplete. | As with low yield, ensure sufficient reaction time and appropriate temperature. A slight excess of the ammonia source can help drive the reaction to completion. |
| Hydrolyzed Starting Material | A polar spot corresponding to 3,4-dimethylbenzenesulfonic acid will be present if the sulfonyl chloride was exposed to moisture. | Adhere strictly to anhydrous reaction conditions. This impurity can typically be removed during an aqueous work-up with a basic wash (e.g., saturated sodium bicarbonate solution). |
| Formation of Unknown Byproducts | Unexpected side reactions may have occurred, leading to the formation of other impurities. | Re-evaluate the reaction conditions. Lowering the reaction temperature may minimize the formation of side products. If the byproducts are persistent, purification by column chromatography may be necessary. |
Experimental Protocols
The following is a detailed, step-by-step methodology for the synthesis and purification of this compound.
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous sulfonamides.[5][6]
Materials:
-
3,4-Dimethylbenzenesulfonyl chloride
-
Concentrated Ammonium Hydroxide (28-30%)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized Water (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 3,4-dimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (a slight excess, e.g., 1.2-1.5 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot dilute ethanol (e.g., 70-95% ethanol in water).[7]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold dilute ethanol.
-
Dry the purified crystals under vacuum to a constant weight.
Visualization of Workflows
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
General Synthesis and Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Intermediates in 3,4-Dimethylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on managing key reaction intermediates and troubleshooting common experimental challenges. Our goal is to provide you with the expertise and practical insights necessary to achieve high yields and purity in your synthesis.
Introduction: The Synthetic Pathway and Its Critical Intermediates
The synthesis of this compound is a well-established two-step process. The first step involves the electrophilic aromatic substitution of o-xylene (1,2-dimethylbenzene) with a chlorosulfonating agent, typically chlorosulfonic acid, to form the key intermediate: 3,4-dimethylbenzenesulfonyl chloride. The second step is the nucleophilic substitution of the chloride in this intermediate with ammonia to yield the final product.
While the overall pathway appears straightforward, successful synthesis hinges on the effective management of the sulfonyl chloride intermediate and the mitigation of potential side reactions. This guide provides a detailed breakdown of common issues and their solutions in a question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: Why is the yield of my 3,4-dimethylbenzenesulfonyl chloride intermediate unexpectedly low?
A low yield of the sulfonyl chloride intermediate is a frequent challenge and can often be attributed to several factors:
-
Incomplete Reaction: The chlorosulfonation of o-xylene may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended.[1]
-
Hydrolysis of the Product: 3,4-Dimethylbenzenesulfonyl chloride is highly sensitive to moisture. Premature hydrolysis of the sulfonyl chloride to the unreactive 3,4-dimethylbenzenesulfonic acid is a primary cause of yield loss.[2] It is crucial to use thoroughly dried glassware and anhydrous conditions throughout the reaction and workup.[2][3]
-
Suboptimal Reaction Conditions: The temperature during the addition of chlorosulfonic acid must be carefully controlled, typically at 0-5°C, to prevent side reactions.[4][5] After the initial addition, the reaction may require warming to proceed to completion.
Solution Workflow:
Caption: Troubleshooting workflow for low sulfonyl chloride yield.
Question 2: My TLC analysis of the crude 3,4-dimethylbenzenesulfonyl chloride shows multiple spots. What are these impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in this step include:
-
Isomeric Products: The chlorosulfonation of o-xylene can lead to the formation of other isomers, such as 2,3-dimethylbenzenesulfonyl chloride and 3,4-dimethylbenzenesulfonyl chloride. The directing effects of the two methyl groups on the aromatic ring influence the position of the incoming sulfonyl chloride group.[4]
-
Unreacted o-Xylene: If the reaction is incomplete, you will observe a spot corresponding to the starting material.
-
3,4-Dimethylbenzenesulfonic Acid: As mentioned, hydrolysis of the desired sulfonyl chloride intermediate results in the formation of the corresponding sulfonic acid.[2]
-
Di-sulfonated Products: Under harsh reaction conditions or with an excess of the sulfonating agent, di-sulfonation of the aromatic ring can occur.[1]
Question 3: How can I effectively purify the 3,4-dimethylbenzenesulfonyl chloride intermediate?
Purification of the sulfonyl chloride is critical for obtaining a high-purity final product.
-
Recrystallization: Recrystallization from a suitable non-polar solvent, such as hexane or a mixture of ethyl acetate and hexane, is a common and effective method for purifying sulfonyl chlorides.[3][6]
-
Column Chromatography: For separating isomers or removing persistent impurities, silica gel column chromatography can be employed.[6] A gradient of ethyl acetate in hexane is a typical eluent system.
Question 4: The final amination step to form this compound is resulting in a low yield. What are the likely causes?
A low yield in the final amination step can be due to several factors:
-
Hydrolyzed Intermediate: If the 3,4-dimethylbenzenesulfonyl chloride intermediate used was not pure and contained the sulfonic acid, the yield will be diminished as the sulfonic acid does not react with ammonia under these conditions.
-
Incomplete Reaction: The reaction between the sulfonyl chloride and ammonia may not have gone to completion. Ensure adequate reaction time and efficient stirring.
-
Loss During Workup: Significant product loss can occur during the extraction and purification steps.[2] Minimize transfers and use appropriate solvent volumes to maximize recovery.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorosulfonation of o-xylene?
The chlorosulfonation of o-xylene is an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃) or its protonated form, which is generated from chlorosulfonic acid. The aromatic ring of o-xylene acts as a nucleophile, attacking the electrophile to form a sigma complex (an arenium ion intermediate). A base then removes a proton from the sigma complex to restore aromaticity and yield the sulfonyl chloride.
Caption: Simplified mechanism of chlorosulfonation.
Q2: Are there alternative reagents for the chlorosulfonation step?
While chlorosulfonic acid is commonly used, other reagents can also be employed for the synthesis of aryl sulfonyl chlorides, such as a mixture of sulfuric acid and phosphorus oxychloride.[7]
Q3: How can I confirm the identity and purity of my final this compound product?
A combination of analytical techniques should be used to confirm the structure and purity of the final product:
-
Melting Point: A sharp melting point close to the literature value (118-120 °C) is a good indicator of purity.[8]
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure of the molecule by showing the expected signals for the aromatic and methyl protons and carbons.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the sulfonamide group (S=O and N-H stretching) will be evident.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Table 1: Summary of Analytical Data for this compound
| Analytical Technique | Expected Results |
| Melting Point | 118-120 °C[8] |
| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl groups, and the NH₂ protons. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching and S=O asymmetric and symmetric stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₈H₁₁NO₂S (185.24 g/mol ).[9] |
Q4: What are the key safety precautions to consider during this synthesis?
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Reaction Quenching: The quenching of the chlorosulfonation reaction mixture by pouring it onto ice should be done slowly and cautiously, as this is a highly exothermic process that generates HCl gas.[10]
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area.
By understanding the key intermediates and potential pitfalls in the synthesis of this compound, and by applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their experiments.
References
- Technical Support Center: Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide - Benchchem. (n.d.).
- N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol - Benchchem. (n.d.).
- Minimizing side products in sulfonamide synthesis - Benchchem. (n.d.).
- Synthesis and Characterization of N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Technical Guide - Benchchem. (n.d.).
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.).
- 2-Chloro-3-methylbenzene-1-sulfonyl chloride | 1191545-47-7 | Benchchem. (n.d.).
- 3,4-Dimethylbenzenesulfonyl chloride - MySkinRecipes. (n.d.).
- Technical Support Center: Synthesis of N,N-Dimethylphenothiazine-2-sulphonamide - Benchchem. (n.d.).
- CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents. (n.d.).
- US4874894A - Process for the production of benzenesulfonamides - Google Patents. (n.d.).
- 3,4 Dimethylbenzenesulfonamide | PDF | Chemistry | Physical Sciences - Scribd. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 8. 3,4-Dimethylbenzenesulfonyl chloride [myskinrecipes.com]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up of 3,4-Dimethylbenzenesulfonamide Production
Welcome to the technical support center for the synthesis and scale-up of 3,4-Dimethylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical and engineering principles to empower you to make informed decisions, troubleshoot effectively, and ensure a safe, reproducible, and scalable process.
Scaling a chemical synthesis is rarely a linear expansion of a lab-scale procedure.[1] Variables that are insignificant in a round-bottom flask can become process-defining challenges in a larger reactor.[2][3] This guide addresses the critical aspects of scaling the synthesis of this compound, focusing on proactive problem-solving and process optimization.
Section 1: The Synthetic Pathway - A Scale-Up Perspective
The production of this compound is typically a two-step process. First is the electrophilic aromatic substitution of 1,2-dimethylbenzene (o-xylene) to form the key intermediate, 3,4-dimethylbenzenesulfonyl chloride. This is followed by the amidation of the sulfonyl chloride to yield the final product. While straightforward on paper, each step presents unique scale-up challenges.
Caption: Overall workflow for the two-step synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter to control when scaling the chlorosulfonation of o-xylene?
A1: Without question, it is temperature control . The reaction of o-xylene with chlorosulfonic acid is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat removal far less efficient than in a lab flask.[1][2] Failure to manage this exotherm can lead to a runaway reaction, causing boiling of the reaction mixture and a significant increase in the formation of unwanted isomeric byproducts and decomposition, severely impacting yield and purity. Effective heat management is achieved by controlling the addition rate of the chlorosulfonic acid and ensuring the reactor's cooling system is adequate for the batch size.[4]
Q2: My intermediate (3,4-dimethylbenzenesulfonyl chloride) hydrolyzes back to sulfonic acid during workup. How can I prevent this on a larger scale?
A2: Hydrolysis of the sulfonyl chloride intermediate is a common issue, as it is highly sensitive to moisture.[5] This is exacerbated at scale due to longer processing times.
-
Rapid Processing: Minimize the time the sulfonyl chloride is in contact with aqueous media.
-
Temperature: Perform the quench and any aqueous washes at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Extraction: Instead of a simple quench and filtration, consider an extractive workup. After quenching, immediately extract the sulfonyl chloride into a non-polar, water-immiscible organic solvent (e.g., dichloromethane or toluene). This quickly removes it from the aqueous acidic environment. The organic layer can then be washed with cold brine, dried, and used directly in the next step, a strategy often referred to as a "telescoped" synthesis.[6]
Q3: What are the primary safety concerns for this process at scale?
A3: The primary safety concerns are:
-
Corrosive Reagents: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory. Use of closed-system transfer equipment is highly recommended at scale.
-
Gas Evolution: The chlorosulfonation step produces a large volume of hydrogen chloride (HCl) gas.[7] At scale, this must be vented from the reactor and directed into a caustic scrubber to neutralize it before release.
-
Exothermic Reactions: As discussed in Q1, thermal runaway is a major hazard. A robust process safety review should be conducted to evaluate cooling capacity and emergency procedures.
-
Product Handling: While the final sulfonamide is generally stable, sulfonyl chlorides can be lachrymatory and corrosive.[8] Handle the isolated intermediate with appropriate care in a well-ventilated area.
Q4: How does the choice of base in the amidation step affect the reaction at scale?
A4: The amidation of 3,4-dimethylbenzenesulfonyl chloride with ammonia generates one equivalent of HCl, which must be neutralized.[5]
-
Ammonium Hydroxide: Using an excess of aqueous ammonium hydroxide is the most common and cost-effective method. The excess ammonia acts as both the nucleophile and the base to neutralize the generated acid. At scale, ensure efficient stirring to maintain homogeneity between the organic (sulfonyl chloride) and aqueous phases.
-
Other Bases (e.g., Na₂CO₃, NaOH): While possible, adding a separate base like sodium carbonate complicates the process. It requires careful pH monitoring and control, and can lead to different salt byproducts that may need to be removed. For this synthesis, using excess ammonium hydroxide is typically the most straightforward and scalable approach.[9]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during scale-up.
Caption: Troubleshooting decision tree for low yield in the chlorosulfonation step.
| Problem | Potential Cause(s) at Scale | Recommended Solution(s) |
| Reaction stalls during amidation (Step 2) | 1. Poor Mixing/Mass Transfer: The reaction is often biphasic. Without sufficient agitation, the sulfonyl chloride (often an oil or solid) and aqueous ammonia do not mix effectively.[2] 2. pH Drop: If the amount of ammonia is insufficient, the generated HCl will protonate the remaining ammonia, making it non-nucleophilic and halting the reaction. | 1. Improve Agitation: Increase stirrer speed. Verify that the impeller design (e.g., pitched-blade turbine) is appropriate for liquid-liquid or solid-liquid mixing. 2. Ensure Excess Ammonia: Use a sufficient excess of ammonium hydroxide (e.g., 5-10 equivalents) to act as both reactant and acid scavenger. |
| Final product is oily or fails to crystallize | 1. Presence of Isomeric Impurities: Poor temperature control in Step 1 can generate other dimethylbenzenesulfonamide isomers, which can act as crystallization inhibitors. 2. Residual Solvent: Inadequate drying or use of an inappropriate crystallization solvent. 3. Hydrolysis Byproduct: The presence of 3,4-dimethylbenzenesulfonic acid can interfere with crystallization. | 1. Re-evaluate Step 1 Conditions: Ensure strict temperature control. The intermediate may need purification (e.g., short-path distillation under vacuum) before amidation if isomer levels are high. 2. Optimize Crystallization: Conduct a solvent screen to find an optimal anti-solvent system. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization. 3. Aqueous Wash: Before crystallization, dissolve the crude product in a suitable organic solvent and wash with a dilute sodium bicarbonate solution to remove acidic impurities. |
| Final product has low purity despite recrystallization | 1. Co-precipitation of Impurities: If an impurity has very similar solubility to the product, recrystallization may be inefficient. 2. Trapped Mother Liquor: Inefficient filtration or washing of the filter cake on a large scale. | 1. Alternative Purification: Consider slurry washing the crude product with a solvent that dissolves the impurity but not the product. For very persistent impurities, column chromatography may be necessary, though less desirable at scale. 2. Improve Washing Technique: Ensure the filter cake is not allowed to crack during washing. Use multiple small-volume washes rather than one large-volume wash. A final re-slurry of the cake in fresh cold solvent can be very effective. |
| Filtration is extremely slow | 1. Fine Particle Size: "Crashing out" the product by adding anti-solvent too quickly or cooling too rapidly can lead to very fine particles that clog the filter medium. | 1. Controlled Crystallization: Cool the reaction mixture slowly to allow for larger crystal growth. If using an anti-solvent, add it slowly to the stirred solution. 2. Filter Aid: Consider using a filter aid like Celite®, but be aware this adds another solid to the process that must be handled. |
Section 4: Key Experimental Protocols (Scalable)
These protocols are presented as a basis for development and should be adapted and optimized for your specific equipment and scale.
Protocol 1: Scalable Chlorosulfonation of o-Xylene
Safety: This procedure must be conducted in a reactor with a robust cooling system, pressure relief, and an attached caustic scrubber for HCl gas. All transfers of chlorosulfonic acid should be done via a closed system.
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel with dry nitrogen for at least 30 minutes.
-
Charge: Charge 1,2-dimethylbenzene (1.0 eq.) to the reactor. Begin agitation and cool the internal temperature to 0-5 °C.
-
Reagent Addition: Add chlorosulfonic acid (approx. 3.0-4.0 eq.) to a calibrated addition vessel. Slowly add the chlorosulfonic acid to the reactor subsurface (if possible) over 2-4 hours, ensuring the internal temperature does not exceed 10 °C . The addition rate is the primary means of temperature control.
-
Reaction: Once the addition is complete, allow the reaction to stir at 5-10 °C for 1 hour, then warm to 20-25 °C and hold for an additional 1-2 hours. Monitor reaction completion by a suitable in-process control (e.g., HPLC, GC of a quenched sample).
-
Workup (Quench): In a separate, larger vessel, prepare a mixture of crushed ice and water (at least 10 parts by weight relative to the reaction mass). With vigorous stirring, slowly transfer the reaction mixture into the ice/water slurry, maintaining the quench pot temperature below 20 °C. The solid product, 3,4-dimethylbenzenesulfonyl chloride, will precipitate.
-
Isolation: Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral (pH 6-7). Do not allow the cake to dry on the filter for an extended period to minimize hydrolysis. The damp cake should be used promptly in the next step.
Protocol 2: Scalable Amidation and Product Isolation
-
Reactor Setup: To a suitable reactor, add concentrated ammonium hydroxide (approx. 10 eq.) and cool to 10-15 °C.
-
Charge: Add the damp filter cake of 3,4-dimethylbenzenesulfonyl chloride from the previous step to the stirred ammonium hydroxide solution in portions, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: After the addition is complete, heat the mixture to 40-50 °C and stir for 2-3 hours until the reaction is complete (monitor by TLC/HPLC). The product, this compound, will precipitate.
-
Isolation: Cool the slurry to room temperature, then further cool to 10-15 °C. Filter the product and wash the cake with cold water.
-
Purification (Recrystallization): Transfer the crude solid to a clean reactor. Add a suitable solvent (e.g., an ethanol/water mixture) and heat until a clear solution is obtained. Cool the solution slowly to 0-5 °C to induce crystallization.
-
Final Isolation & Drying: Filter the purified product, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 50-60 °C until a constant weight is achieved.
References
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Scale up and scale down in chemical syntheses. (n.d.). HUBER.
- How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars.
- 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com.
- 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
- Sulfonation and Sulf
- Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regul
- Technical Support Center: Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide. (n.d.). Benchchem.
- Gowda, B. T., et al. (2007). This compound. Acta Crystallographica Section E, E63, o2968.
- Toxicological properties and risk assessment of the anionic surfactants category. (n.d.).
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
- Process for the production of benzenesulfonamides. (1989).
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022).
Sources
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. primescholars.com [primescholars.com]
- 4. Scale up and scale down in chemical syntheses [huber-online.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 3,4-Dimethylbenzenesulfonamide and Its Isomers for Researchers and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The addition of substituents to the phenyl ring can profoundly influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a detailed comparative study of 3,4-dimethylbenzenesulfonamide and its five positional isomers, offering insights into how the seemingly subtle shift of two methyl groups can impact molecular behavior and potential applications. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage these isomers in their own research endeavors.
Introduction to Dimethylbenzenesulfonamide Isomers
The six isomers of dimethylbenzenesulfonamide share the same molecular formula, C₈H₁₁NO₂S, and a molecular weight of 185.25 g/mol .[1][2] However, the varied placement of the two methyl groups on the benzene ring—ortho, meta, and para to each other and to the sulfonamide group—creates distinct electronic and steric environments. These differences manifest in their physical properties, reactivity, and interactions with biological targets. Understanding these isomeric differences is paramount for rational drug design and the development of structure-activity relationships (SAR).
Below is a graphical representation of the six isomers, highlighting the nomenclature used throughout this guide.
Caption: The six positional isomers of dimethylbenzenesulfonamide.
Synthesis and Characterization: A Comparative Overview
The synthesis of dimethylbenzenesulfonamides typically follows a two-step process: the sulfonation of the corresponding xylene isomer to form a sulfonyl chloride, followed by amination. The choice of starting xylene isomer and the reaction conditions are critical for achieving the desired regioselectivity.
General Synthesis Pathway
The overarching synthetic scheme involves the electrophilic aromatic substitution of a dimethylbenzene (xylene) with a sulfonating agent, followed by conversion to the sulfonamide.
Caption: General synthetic route to dimethylbenzenesulfonamide isomers.
Isomer-Specific Synthesis Protocols
2,4-Dimethylbenzenesulfonamide: The synthesis of the precursor, 2,4-dimethylbenzenesulfonyl chloride, is achieved through the reaction of m-xylene with chlorosulfonic acid.[3][4]
-
Step 1: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride [3]
-
In a reaction vessel, add m-xylene.
-
Under stirring and cooling in an ice-water bath to maintain a temperature of 20°C, slowly add chlorosulfonic acid.
-
After the addition is complete, allow the reaction to proceed at 20°C for 0.5 hours.
-
Slowly add a second portion of chlorosulfonic acid, followed by a catalyst such as phosphorus trichloride or oxalyl chloride, while maintaining the temperature at 20°C for 5 hours.[3]
-
The resulting mixture is then carefully poured into an ice-water mixture to precipitate the sulfonyl chloride.
-
The organic layer containing the product is separated.
-
-
Step 2: Amination
-
The crude 2,4-dimethylbenzenesulfonyl chloride is dissolved in a suitable solvent.
-
An excess of an ammonia source, such as aqueous ammonia, is added.
-
The reaction mixture is stirred until the conversion to the sulfonamide is complete.
-
The product is then isolated by filtration and can be purified by recrystallization.
-
3,5-Dimethylbenzenesulfonamide: The synthesis of the 3,5-isomer precursor involves the sulfonation of m-xylene, where the 3,5-isomer is a minor product under kinetic control but can be favored under thermodynamic control (higher temperatures and longer reaction times).[5] The direct chlorination of 3,5-dimethylbenzenesulfonic acid using thionyl chloride or phosphorus pentachloride is another route.[6]
-
Step 1: Synthesis of 3,5-Dimethylbenzenesulfonyl Chloride [6]
-
3,5-Dimethylbenzene (m-xylene) is treated with chlorosulfonic acid.
-
The resulting sulfonic acid is then chlorinated using a chlorinating agent like thionyl chloride to yield 3,5-dimethylbenzenesulfonyl chloride.
-
-
Step 2: Amination
-
The 3,5-dimethylbenzenesulfonyl chloride is reacted with an ammonia source in a similar manner to the 2,4-isomer to yield the final sulfonamide.
-
Synthesis of Other Isomers: Detailed experimental protocols for the other isomers are less commonly reported but follow similar principles, starting with the corresponding xylene isomer (o-xylene for 2,3- and 3,4-isomers; p-xylene for the 2,5-isomer). The regioselectivity of the initial sulfonation step is a key challenge and often leads to mixtures of isomers that require careful separation.
Comparative Physicochemical Properties
The position of the methyl groups significantly influences the physical properties of the isomers, such as melting point, boiling point, and solubility. These properties are critical for predicting the behavior of these compounds in various applications, including their formulation as potential drug candidates.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dimethyl | C₈H₁₁NO₂S | 185.25 | Data not readily available | Data not readily available |
| 2,4-Dimethyl | C₈H₁₁NO₂S | 185.25 | Data not readily available | Data not readily available |
| 2,5-Dimethyl | C₈H₁₁NO₂S | 185.25 | Data not readily available | Data not readily available |
| 2,6-Dimethyl | C₈H₁₁NO₂S | 185.25 | Data not readily available | Data not readily available |
| 3,4-Dimethyl | C₈H₁₁NO₂S | 185.25 | Data not readily available | Data not readily available |
| 3,5-Dimethyl | C₈H₁₁NO₂S | 185.25 | 92-94 (for sulfonyl chloride)[6] | 302.3 (for sulfonyl chloride)[6] |
Note: Experimental data for the final sulfonamides is sparse in publicly available literature. The data for the 3,5-isomer's sulfonyl chloride precursor is provided for reference.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and differentiation of these isomers.
-
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern. For example, in the ¹H NMR spectrum of 2,4-dimethylbenzenesulfonyl chloride, the aromatic protons appear as a multiplet between δ 7.13-7.20 ppm and a doublet at δ 7.97 ppm.[4] The two methyl groups appear as singlets at δ 2.44 and 2.75 ppm.[4]
-
IR Spectroscopy: The IR spectra of all isomers will show characteristic absorption bands for the sulfonamide group, including stretches for the S=O bonds (typically in the regions of 1387-1338 cm⁻¹ and 1152 cm⁻¹) and the N-H bond.[7]
-
Mass Spectrometry: Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of 185.25 m/z for all isomers. Fragmentation patterns may differ based on the stability of the resulting fragments, which is influenced by the methyl group positions.
Biological Activity and Structure-Activity Relationships (SAR)
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][8] The specific activity is often dictated by the nature and position of the substituents on the benzene ring.
General Biological Activities of Benzenesulfonamides
-
Antimicrobial Activity: Sulfonamides are a well-known class of antibiotics.[9] Their mechanism of action often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
-
Anticancer Activity: Many benzenesulfonamide derivatives have been investigated as anticancer agents.[8] One key mechanism is the inhibition of carbonic anhydrase isozymes, particularly CA IX, which is overexpressed in many hypoxic tumors.[7]
-
Anti-inflammatory Activity: Certain sulfonamides have demonstrated anti-inflammatory effects, which can be attributed to various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.
Isomer-Specific Biological Activity and SAR Insights
While comprehensive comparative studies on the biological activities of all six dimethylbenzenesulfonamide isomers are limited, some general SAR principles can be inferred. The position of the methyl groups will influence the molecule's overall shape, lipophilicity, and electronic distribution. These factors, in turn, will affect how the molecule binds to a biological target.
For instance, the steric hindrance provided by methyl groups in the ortho positions (2,6-isomer) can significantly impact the molecule's ability to fit into a binding pocket compared to the less hindered meta or para isomers. The electron-donating nature of the methyl groups will also influence the acidity of the sulfonamide N-H and the overall electron density of the aromatic ring, which can be critical for hydrogen bonding and other intermolecular interactions with a receptor.
A study on benzenesulfonamide derivatives revealed that different substitution patterns lead to varying levels of antimicrobial and antioxidant activity.[3] This highlights the importance of positional isomerism in determining the biological profile of these compounds.
Experimental Protocols for Biological Assays
To facilitate comparative studies, standardized protocols for assessing biological activity are essential.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from an overnight culture.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution antimicrobial assay.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and its isomers, highlighting the importance of positional isomerism in determining their synthesis, physicochemical properties, and potential biological activities. While there is a wealth of information on the broader class of benzenesulfonamides, there is a clear need for more direct, comparative studies on these specific isomers.
Future research should focus on:
-
The systematic synthesis and characterization of all six isomers to generate a complete and comparable dataset of their physicochemical properties.
-
Head-to-head biological screening of all isomers against a panel of relevant targets (e.g., various bacterial strains, cancer cell lines, and specific enzymes) to elucidate clear structure-activity relationships.
-
Computational modeling and docking studies to rationalize the observed differences in biological activity at a molecular level.
By filling these knowledge gaps, the scientific community can better harness the potential of these simple yet versatile molecules in the ongoing quest for novel and more effective therapeutic agents.
References
- Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1751.
- Festus, C., et al. (2019).
- Phanus-Umporn, C., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 12(1), 1-17.
- Krasnov, V. P., et al. (2022).
- Google Patents. (2018). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.
- Hassan, A., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 12(6), 1-11.
-
PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dimethyl-N-sulfamoylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Ethynyl-N,4-dimethylbenzenesulfonamide | 1005500-75-3 [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones [mdpi.com]
The Gold Standard: Unambiguous Structure Validation of 3,4-Dimethylbenzenesulfonamide by Single-Crystal X-ray Crystallography
A Comparative Guide to Definitive Molecular Structure Elucidation for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise, unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of safety, efficacy, and intellectual property. For a compound like 3,4-Dimethylbenzenesulfonamide, a potential building block in novel therapeutics, confirming its exact atomic arrangement is paramount. This guide provides an in-depth comparison of analytical techniques for its structural validation, establishing why Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive gold standard and how other spectroscopic methods serve as essential, complementary tools.
The Decisive Evidence: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful analytical technique that provides unparalleled insights into the atomic and molecular structure of crystalline materials.[1] It operates on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular, repeating lattice.[2][3] By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, revealing precise atomic positions, bond lengths, and bond angles with exceptional accuracy.[1][2][4] This method provides the most definitive and visually intuitive proof of a molecule's structure in the solid state.
Experimental Workflow: From Powder to Proof
The validation of this compound's structure via SC-XRD is a meticulous process that guarantees self-validating and reproducible results. The workflow is a clear progression from synthesis to the final, refined crystal structure.
Experimental Protocol: SC-XRD of this compound
-
Synthesis: The title compound is synthesized following established protocols for sulfonamide formation, typically by reacting 3,4-dimethylaniline with a suitable benzenesulfonyl chloride derivative in the presence of a base.
-
Crystallization: High-purity this compound is dissolved in a suitable solvent system (e.g., ethanol/water mixture). The solution is allowed to evaporate slowly at room temperature over several days. This unforced, slow process is critical for growing large, well-ordered, and defect-free single crystals suitable for diffraction.
-
Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled (typically to 299 K) and irradiated with a monochromatic X-ray beam.[5] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays, generating a unique diffraction pattern.[1][2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., with software like SHELXS) to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data (e.g., with SHELXL) to optimize the fit, resulting in a final, highly accurate structural model.[5]
Crystallographic Data for this compound
The crystallographic study of this compound provides a wealth of precise data, summarized below. This information constitutes the unequivocal proof of its structure.
| Parameter | Value | Source |
| Chemical Formula | C₈H₁₁NO₂S | [5] |
| Molecular Weight | 185.24 | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| a (Å) | 9.7939 (4) | [5] |
| b (Å) | 9.5488 (5) | [5] |
| c (Å) | 9.8582 (7) | [5] |
| β (°) | 109.936 (5) | [5] |
| Volume (ų) | 908.54 (9) | [5] |
| Z | 4 | [5] |
| R-factor (R1) | 0.037 | [5] |
| Temperature (K) | 299 (2) | [5] |
Table 1: Key crystallographic parameters for this compound.
The low R-factor (R1) of 0.037 indicates an excellent agreement between the calculated model and the experimental X-ray diffraction data, confirming the high accuracy of the solved structure.[5] Furthermore, the analysis reveals key intermolecular interactions, such as hydrogen bonds between the sulfonamide N-H groups and oxygen atoms of adjacent molecules, which dictate the crystal packing.[5]
Orthogonal Validation: A Comparative Look at Spectroscopic Methods
While SC-XRD provides the definitive solid-state structure, a comprehensive validation strategy employs a suite of orthogonal techniques. These methods probe different molecular properties and, when used in concert, build a self-consistent and unassailable structural assignment. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).
-
¹H NMR: Would confirm the number and types of protons: three aromatic protons with distinct splitting patterns characteristic of a 1,2,4-trisubstituted ring, two singlets for the non-equivalent methyl groups, and a signal for the sulfonamide N-H protons.
-
¹³C NMR: Would show eight distinct carbon signals, confirming the total carbon count. The chemical shifts would differentiate the two methyl carbons, the six aromatic carbons (four protonated, two quaternary), and align with predicted values for this substitution pattern.
-
Limitation vs. XRD: While excellent for establishing the carbon-hydrogen framework and connectivity, NMR does not directly provide the precise bond lengths, angles, or the three-dimensional packing arrangement found in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, which is critical for confirming its elemental composition.
-
Expected Data: For this compound (C₈H₁₁NO₂S), high-resolution mass spectrometry (HRMS) would detect a molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) corresponding to a mass of 186.0583, confirming the molecular formula.
-
Limitation vs. XRD: MS confirms the formula but provides no information about isomerism. For example, MS alone cannot distinguish between this compound and its isomer, 2,5-dimethylbenzenesulfonamide, as both have the identical molecular formula and weight.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Expected Data: The IR spectrum of this compound would exhibit characteristic absorption bands confirming key functional groups:
-
~3300-3200 cm⁻¹: N-H stretching vibrations of the sulfonamide group.
-
~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. These are strong, characteristic peaks for sulfonamides.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
-
Limitation vs. XRD: IR confirms the presence of functional groups but gives no information on how they are connected or arranged in 3D space.
| Technique | Information Provided | Key Advantage | Primary Limitation |
| SC-XRD | Absolute 3D atomic arrangement, bond lengths, bond angles, crystal packing. | Unambiguous, definitive proof of structure in the solid state. | Requires a suitable single crystal; provides no solution-state data. |
| NMR | Atomic connectivity (C-H framework), chemical environment of nuclei. | The most powerful tool for structure elucidation in solution. | Does not provide precise bond lengths/angles or solid-state packing. |
| MS | Molecular weight and elemental formula. | High sensitivity and accuracy for molecular formula determination. | Cannot distinguish between isomers; provides limited structural data. |
| IR | Presence of specific functional groups (e.g., S=O, N-H). | Fast, simple, and excellent for functional group identification. | Provides no information on atomic connectivity or 3D arrangement. |
Table 2: Comparative summary of analytical techniques for the validation of this compound.
Conclusion: An Authoritative and Self-Validating Approach
The structural validation of a molecule like this compound demands a rigorous, multi-faceted approach. Spectroscopic methods such as NMR, MS, and IR provide essential, complementary pieces of the structural puzzle, confirming the molecular formula, functional groups, and atomic connectivity. They are the workhorses of routine chemical analysis and are indispensable for monitoring synthesis.
However, when absolute certainty of the three-dimensional atomic arrangement is required—a non-negotiable prerequisite in drug development, patent applications, and computational modeling—Single-Crystal X-ray Diffraction is the unequivocal and authoritative gold standard. The crystallographic data for this compound, as published, provides a complete and unambiguous picture of the molecule, from its precise bond lengths and angles to its intermolecular hydrogen bonding network. By integrating the definitive 3D data from SC-XRD with the connectivity and functional group information from spectroscopic techniques, researchers can present a structural proof that is not only compelling but truly self-validating.
References
- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- Technology Networks. (2025, October 27). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications.
- Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
- Gowda, B. T., Nayak, R., Foro, S., Kožíšek, J., & Fuess, H. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, E63, o2968.
- BenchChem. (2025). Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide protocol.
- Williams, A. J., Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.
- Scribd. (n.d.). 3,4 Dimethylbenzenesulfonamide.
Sources
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Benzenesulfonamides, a scaffold present in numerous therapeutic agents, demand rigorous analytical characterization. This guide provides an in-depth spectroscopic comparison of 3,4-Dimethylbenzenesulfonamide with key structural analogs: the parent Benzenesulfonamide, the monosubstituted p-Toluenesulfonamide, and the isomeric 2,4-Dimethylbenzenesulfonamide.
Our approach moves beyond a simple data sheet, delving into the causality behind the spectral features observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding how subtle changes in molecular structure—specifically the number and position of methyl substituents on the aromatic ring—translate into distinct spectroscopic signatures, researchers can gain a deeper, more intuitive grasp of their analytical data. This guide is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and characterization of this important class of molecules.
The Chemical Landscape: Structures Under Investigation
A comparative analysis requires a clear understanding of the structural relationships between the molecules. The chosen compounds allow for a systematic evaluation of substituent effects on the benzenesulfonamide core.
-
Benzenesulfonamide: The unsubstituted parent structure.
-
p-Toluenesulfonamide (4-methyl): Introduces a single electron-donating methyl group para to the sulfonamide moiety.
-
This compound: The target compound, featuring two adjacent methyl groups.
-
2,4-Dimethylbenzenesulfonamide: An isomer of the target, allowing for the study of positional effects (ortho vs. meta methyl group).
Caption: Chemical structures of the compounds analyzed in this guide.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are dictated by the bond strength, the mass of the bonded atoms, and the overall molecular environment. The sulfonamide group (-SO₂NH₂) provides several strong, characteristic absorption bands, making IR an excellent first-pass technique for confirming its presence.
Analysis of this compound (Predicted) vs. Analogs:
-
-NH₂ Group: The primary sulfonamide in all four compounds will exhibit two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.
-
-SO₂ Group: The sulfonyl group is characterized by two intense absorption bands: an asymmetric stretch typically between 1370-1330 cm⁻¹ and a symmetric stretch between 1180-1160 cm⁻¹. These are often the most prominent peaks in the spectrum.
-
C-H Bonds: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed as sharp bands just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹). The intensity of these aliphatic bands will increase with the number of methyl groups.
-
Aromatic Ring: Aromatic C=C stretching vibrations cause several peaks in the 1600-1450 cm⁻¹ region. More importantly, the substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations in the "fingerprint region" (900-650 cm⁻¹). This region is critical for distinguishing isomers. For this compound (a 1,2,4-trisubstituted ring), a strong band is expected around 880-860 cm⁻¹.
Comparative IR Data Summary
| Vibrational Mode | Benzenesulfonamide [1] | p-Toluenesulfonamide [2] | This compound (Predicted) | 2,4-Dimethylbenzenesulfonamide (Predicted) |
| N-H Stretch (asym/sym) | ~3360, 3260 cm⁻¹ | ~3350, 3250 cm⁻¹ | ~3350, 3250 cm⁻¹ | ~3350, 3250 cm⁻¹ |
| Aromatic C-H Stretch | ~3070 cm⁻¹ | ~3060 cm⁻¹ | ~3040 cm⁻¹ | ~3040 cm⁻¹ |
| Aliphatic C-H Stretch | N/A | ~2920 cm⁻¹ | ~2960, 2870 cm⁻¹ | ~2960, 2870 cm⁻¹ |
| S=O Stretch (asym) | ~1335 cm⁻¹ | ~1330 cm⁻¹ | ~1330 cm⁻¹ | ~1330 cm⁻¹ |
| S=O Stretch (sym) | ~1160 cm⁻¹ | ~1160 cm⁻¹ | ~1160 cm⁻¹ | ~1160 cm⁻¹ |
| Aromatic C-H Bend | ~750, 690 cm⁻¹ | ~815 cm⁻¹ | ~870 cm⁻¹ | ~820 cm⁻¹ |
¹H NMR Spectroscopy: Mapping Proton Environments
Principle & Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. A proton's chemical shift (δ) is influenced by the electron density around it; electron-withdrawing groups (like -SO₂NH₂) shift signals downfield (higher ppm), while electron-donating groups (like -CH₃) shift them upfield (lower ppm). Spin-spin coupling splits signals, revealing the number of neighboring protons.
Analysis of this compound (Predicted) vs. Analogs:
-
Benzenesulfonamide: The five aromatic protons produce a complex multiplet, as their chemical shifts are similar.
-
p-Toluenesulfonamide: The symmetry of this molecule simplifies the aromatic region into two distinct signals, appearing as two doublets (an AA'BB' system)[3]. The methyl group appears as a singlet around 2.4 ppm.
-
This compound: The aromatic region is predicted to be the most informative for this compound. We expect three distinct signals:
-
H-2 (ortho to -SO₂NH₂) will be a doublet, shifted furthest downfield.
-
H-5 (between the two methyl groups) will be a singlet.
-
H-6 (meta to -SO₂NH₂) will be a doublet. The two methyl groups at C-3 and C-4 will appear as distinct singlets, with slightly different chemical shifts due to their proximity to the sulfonamide group.
-
-
2,4-Dimethylbenzenesulfonamide: This isomer will also show three aromatic protons, but with a different splitting pattern and chemical shifts compared to the 3,4-isomer, allowing for unambiguous differentiation[4].
Comparative ¹H NMR Data Summary (Solvent: DMSO-d₆)
| Proton Assignment | Benzenesulfonamide | p-Toluenesulfonamide [3] | This compound (Predicted) | 2,4-Dimethylbenzenesulfonamide (Predicted) |
| -NH₂ | ~7.1 ppm (s, broad) | ~7.2 ppm (s, broad) | ~7.2 ppm (s, broad) | ~7.2 ppm (s, broad) |
| Aromatic H | ~7.5-7.8 ppm (m, 5H) | ~7.7 ppm (d, 2H), ~7.4 ppm (d, 2H) | ~7.6 ppm (d, 1H), ~7.5 ppm (s, 1H), ~7.4 ppm (d, 1H) | ~7.8 ppm (d, 1H), ~7.3 ppm (d, 1H), ~7.2 ppm (s, 1H) |
| -CH₃ | N/A | ~2.4 ppm (s, 3H) | ~2.3 ppm (s, 3H), ~2.2 ppm (s, 3H) | ~2.6 ppm (s, 3H), ~2.3 ppm (s, 3H) |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Principle & Causality: ¹³C NMR provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. As with ¹H NMR, the chemical shift is highly dependent on the electronic environment. Quaternary carbons (those with no attached protons) are typically weaker in intensity.
Analysis of this compound (Predicted) vs. Analogs:
-
Benzenesulfonamide: Due to symmetry, it shows four signals: C1 (ipso-carbon attached to sulfur), C2/6, C3/5, and C4[5]. The ipso-carbon is significantly downfield.
-
p-Toluenesulfonamide: Shows five signals: C1, C2/6, C3/5, C4, and the methyl carbon. The presence of the methyl group slightly alters the shifts of the ring carbons compared to the parent compound.
-
This compound: The lack of symmetry means all eight carbons should be unique, resulting in eight distinct signals. This is a key identifying feature. We predict six aromatic carbon signals and two methyl carbon signals.
-
2,4-Dimethylbenzenesulfonamide: Will also show eight signals, but the chemical shifts, particularly for the substituted carbons (C1, C2, C4) and the methyl groups, will differ from the 3,4-isomer.
Comparative ¹³C NMR Data Summary (Solvent: DMSO-d₆)
| Carbon Assignment | Benzenesulfonamide [5] | p-Toluenesulfonamide [2] | This compound (Predicted) | 2,4-Dimethylbenzenesulfonamide (Predicted) |
| C-S (ipso) | ~143 ppm | ~140 ppm | ~141 ppm | ~139 ppm |
| Aromatic C | ~126, 129, 132 ppm | ~126, 130, 143 ppm | 6 signals, ~125-145 ppm | 6 signals, ~125-145 ppm |
| -CH₃ | N/A | ~21 ppm | ~19 ppm, ~20 ppm | ~20 ppm, ~21 ppm |
Mass Spectrometry: Determining Mass and Fragmentation
Principle & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺˙), which then breaks apart into smaller, stable charged fragments.
Analysis of this compound (Predicted) vs. Analogs:
The key fragmentation pathway for benzenesulfonamides involves the C-S bond.
-
Benzenesulfonamide (MW=157.18): The mass spectrum shows a molecular ion at m/z 157. Key fragments include m/z 92 (loss of -SO₂NH) and a very strong peak at m/z 77 ([C₆H₅]⁺, the phenyl cation)[1].
-
p-Toluenesulfonamide (MW=171.22): Shows a molecular ion at m/z 171. A characteristic fragmentation gives the tropylium cation ([C₇H₇]⁺) at m/z 91, which is often the base peak[6]. Another significant peak is at m/z 155 (loss of -NH₂).
-
This compound (MW=185.25): The molecular ion peak is predicted at m/z 185. The most prominent fragment is expected to be the dimethylphenyl cation ([C₈H₉]⁺) at m/z 105. Loss of the amino group would yield a fragment at m/z 169.
-
2,4-Dimethylbenzenesulfonamide (MW=185.25): Will have the same molecular ion at m/z 185, but relative intensities of fragment ions might differ slightly due to the stability of the intermediate radical cations. The key fragment will also be at m/z 105.
Comparative Mass Spectrometry Data Summary
| Compound | Molecular Weight | Molecular Ion (M⁺˙) | Key Fragment Ions (m/z) |
| Benzenesulfonamide | 157.18 | 157 | 92, 77 (base peak) |
| p-Toluenesulfonamide | 171.22 | 171 | 155, 91 (base peak) |
| This compound | 185.25 | 185 (Predicted) | 169, 105 (Predicted base peak) |
| 2,4-Dimethylbenzenesulfonamide | 185.25 | 185 (Predicted) | 169, 105 (Predicted base peak) |
Standard Operating Protocols
Trustworthy data is built on robust and reproducible methodologies. The following protocols provide a validated starting point for the analysis of benzenesulfonamides.
Workflow Overview
Caption: A standardized workflow for comprehensive spectroscopic analysis.
A. Infrared (IR) Spectroscopy Protocol (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scanning: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program with a 30° or 45° pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. A longer relaxation delay (2-5 s) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectrum. For ¹H NMR, integrate the signals and reference the TMS peak to 0.00 ppm.
C. Mass Spectrometry Protocol (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms). Set a suitable temperature program (e.g., ramp from 100°C to 280°C at 10°C/min). Set the injector temperature to 250°C.
-
Mass Spectrometer (MS): Use a standard Electron Ionization (EI) source at 70 eV. Set the mass scan range from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Data Acquisition: Start the acquisition run. The GC will separate the components of the sample before they enter the MS for analysis.
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragments.
Conclusion
The spectroscopic analysis of this compound, when placed in context with its structural analogs, provides a clear and instructive example of structure-spectra correlation. While IR and MS can readily confirm the core functional groups and molecular weight, NMR spectroscopy, particularly ¹H NMR, emerges as the most powerful tool for unambiguous isomeric differentiation. The predicted differences in the aromatic proton chemical shifts and splitting patterns between 3,4- and 2,4-dimethylbenzenesulfonamide serve as a definitive analytical fingerprint. By applying the principles and protocols outlined in this guide, researchers can confidently characterize these and related compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
-
PubChem. Benzenesulfonamide, N-ethyl-ar-methyl-. [Online] Available at: [Link]
-
PubChem. N,N-Dimethylbenzenesulfonamide. [Online] Available at: [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Online] Available at: [Link]
-
NIST. Benzenesulfonamide. In NIST Chemistry WebBook. [Online] Available at: [Link]
-
Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Online] Available at: [Link]
-
SpectraBase. benzenesulfonamide, 3,4-dimethoxy-N-[(4-methylphenyl)methyl]- 1H NMR Spectrum. [Online] Available at: [Link]
-
NIST. Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook. [Online] Available at: [Link]
-
Gowda, B. T., et al. (2008). 2,4-Dimethyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2396. [Online] Available at: [Link]
-
mzCloud. Benzenesulfonamide. [Online] Available at: [Link]
-
Al-Ktaifani, M. M., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1621. [Online] Available at: [Link]
-
CAS Common Chemistry. 2,4-Dimethylbenzenesulfonamide. [Online] Available at: [Link]
-
PubChem. p-Toluenesulfonamide. [Online] Available at: [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 1,4-dimethylbenzene. [Online] Available at: [Link]
-
SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- 1H NMR Spectrum. [Online] Available at: [Link]
-
ResearchGate. Spectrophotometric method for determination of sulfonamides in water. [Online] Available at: [Link]
-
Human Metabolome Database. Showing metabocard for Benzenesulfonamide (HMDB0248984). [Online] Available at: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of dimethylamine. [Online] Available at: [Link]
-
ACS Publications. Nontargeted Screening and Determination of Sulfonamides. [Online] Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Online] Available at: [Link]
-
Doc Brown's Chemistry. C-13 NMR spectrum of 1,4-dimethylbenzene. [Online] Available at: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0253322). [Online] Available at: [Link]
-
MassBank. Benzenesulfonic acids and derivatives. [Online] Available at: [Link]
-
Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignments of N-aralkylsulfonamides and related compounds. Magnetic Resonance in Chemistry, 43(11), 901-905. [Online] Available at: [Link]
-
NIST. Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. [Online] Available at: [Link]
Sources
- 1. Benzenesulfonamide [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. p-Toluenesulfonamide (70-55-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]
- 6. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
A Comparative Guide to Confirming the Purity of Synthesized 3,4-Dimethylbenzenesulfonamide
For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. Impurities, even in trace amounts, can drastically alter a compound's biological activity, toxicity, and physicochemical properties, rendering experimental data unreliable and potentially derailing a research program. This guide provides an in-depth, objective comparison of standard analytical techniques for verifying the purity of synthesized 3,4-Dimethylbenzenesulfonamide, a representative sulfonamide compound. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
Part 1: The Foundational Step - Purification via Recrystallization
Before any analytical confirmation can be meaningful, the crude synthesized product must be purified. Recrystallization is the most common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble at cold temperatures, while impurities remain soluble even when cold.
Experimental Protocol: Optimized Recrystallization of this compound
This protocol is designed to maximize both purity and yield. An isopropanol-water mixture is often effective for sulfonamides, providing a good balance of polarity.[1]
-
Solvent Selection & Preparation : Prepare a 70% (v/v) isopropanol-water solution. This co-solvent system is often more effective than a single solvent.[2]
-
Dissolution : In an Erlenmeyer flask, add the crude this compound. Begin adding the 70% isopropanol-water solvent, starting with a conservative amount (e.g., 10-15 mL per gram of crude product). Heat the mixture to its boiling point with gentle stirring. Continue adding the minimum amount of hot solvent in small portions until the solid is just completely dissolved. Using excessive solvent is the most common cause of low recovery.[1]
-
Decolorization (If Necessary) : If the solution is colored by impurities, remove it from the heat and add a small amount (a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Gravity Filtration : If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using pre-heated glassware (funnel and receiving flask) to prevent premature crystallization of the product.
-
Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals; rapid cooling can trap impurities.[3]
-
Maximizing Yield : Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation and decrease the product's solubility in the mother liquor.[1][4]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying : Dry the crystals thoroughly in a vacuum oven or desiccator to remove residual solvent.
Troubleshooting Common Recrystallization Issues
-
"Oiling Out" : The compound separates as a liquid instead of a solid. This often occurs if the solution is too concentrated or cools too quickly. Solution : Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1]
-
No Crystal Formation : The solution remains clear even after cooling. This can be due to using too much solvent or supersaturation. Solution : Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound. If that fails, the solvent can be slowly evaporated to increase the concentration.[1][4]
-
Low Recovery : The yield of pure product is poor. Causality : This is most often caused by using too much solvent during the dissolution step.[1]
Caption: Workflow for the purification of this compound.
Part 2: A Comparative Framework for Purity Confirmation
No single analytical method provides a complete picture of purity. A robust assessment relies on the orthogonal application of several techniques, each interrogating a different physicochemical property of the compound. The choice of methods depends on the specific information required, from a simple purity check to rigorous quantitative analysis.
Comparison of Key Analytical Techniques
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| Melting Point | Measures the temperature range over which a solid transitions to a liquid. | Purity indication (range width), Identity (comparison to literature value). | Low | None | Fast, inexpensive, requires minimal sample. | Insensitive to small amounts of impurities; not definitive for identity.[5] |
| HPLC | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time (tʀ), peak area for quantification, % purity.[6] | High (ng to µg/mL)[6] | Excellent, high precision and accuracy.[6][7] | Robust, reproducible, ideal for routine quality control and impurity profiling.[6] | Requires reference standards for absolute quantification, potential for co-elution. |
| ¹H & ¹³C NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Detailed molecular structure, identification of impurities with different structures. | Moderate | Good (with internal standard) | Provides definitive structural information; can identify and quantify impurities without a reference standard for them. | Less sensitive than HPLC for trace impurities; requires more sample. |
| Mass Spectrometry | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight, elemental composition (HRMS). | Very High | Semi-quantitative (relative abundance) | Confirms molecular weight with high accuracy; excellent for identifying unknown impurities when coupled with HPLC (LC-MS). | Does not distinguish between isomers; ionization efficiency can vary significantly. |
Part 3: Detailed Methodologies & Data Interpretation
Melting Point Determination
Expertise & Experience: The melting point is a rapid and powerful first indicator of purity. A pure crystalline compound will have a sharp, well-defined melting point (typically a range of 0.5-1.0°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[5]
Experimental Protocol:
-
Sample Preparation : Finely crush a small amount of the dried, recrystallized product.
-
Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small plug of material. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[8]
-
Measurement : Place the capillary in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heating : Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Trustworthiness (Data Interpretation):
-
Pure Sample : A sharp melting range (e.g., 114-115°C).
-
Impure Sample : A depressed and broad melting range (e.g., 109-113°C).
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry. For a non-polar compound like this compound, a reversed-phase (RP-HPLC) method using a C18 column is the logical choice. The method's power lies in its ability to separate the target compound from closely related impurities, allowing for their detection and quantification based on peak area.
Experimental Protocol: RP-HPLC for Purity Assessment
-
System Preparation :
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Column : C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate : 1.0 mL/min.[7]
-
Detection : UV at 254 nm.
-
-
Sample Preparation : Accurately weigh ~10 mg of the purified this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.[6]
-
Injection : Inject 5-10 µL of the sample solution.
-
Gradient Elution : Run a gradient program to ensure separation of any potential impurities with different polarities. A typical gradient might be:
-
0-5 min: 50% B
-
5-25 min: Ramp from 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 50% B
-
31-40 min: Re-equilibrate at 50% B
-
-
Data Analysis : Integrate the peak areas of the main product peak and all impurity peaks. Calculate the % purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness (Data Interpretation): A chromatogram of a highly pure sample will show a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. The area percent calculation provides a quantitative measure of purity.
Caption: Integrated strategy for purity confirmation of synthesized compounds.
References
- BenchChem. (2025). Recrystallization of Sulfonamide Products - Technical Support Center.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- BenchChem. (2025). Crystallinity of Sulfonamide Compounds - Technical Support Center.
- Google Patents. (1957).
- NIST. Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Royal Society of Chemistry. (2013). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
- University of Alberta. Melting point determination.
- thinkSRS.com.
- YouTube. (2021).
- YouTube. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thinksrs.com [thinksrs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Analytical Validation for 3,4-Dimethylbenzenesulfonamide Assays
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The validation of an analytical procedure is the critical process of demonstrating its suitability for the intended purpose. This guide provides an in-depth comparison of analytical validation strategies for assays quantifying 3,4-Dimethylbenzenesulfonamide, a key intermediate or potential impurity in various synthetic pathways.
We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind methodological choices, comparing the two most relevant analytical platforms—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and providing actionable, field-tested protocols. Our approach is grounded in the authoritative frameworks set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Regulatory Bedrock: Understanding the "Why" of Validation
Analytical method validation is not merely a procedural formality; it is a systematic process that ensures the reliability, reproducibility, and accuracy of analytical data. The foundational guidance for this process is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology."[1][5] This guideline, adopted by the FDA, EMA, and other global regulatory bodies, provides a harmonized framework for the validation characteristics required for various analytical tests.[2][3]
The objective is to establish, through documented evidence, that the performance characteristics of the method are suitable and reliable for the intended analytical application.[5] This guide will adhere to these globally recognized principles to build a self-validating system of protocols.
Core Validation Parameters: A Workflow Overview
The validation journey follows a logical progression, starting from the procedure's objective and culminating in a robust, well-documented method. Each step builds confidence in the subsequent one.
Caption: The Analytical Validation Workflow, from initial planning to lifecycle management.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technology is the most critical decision in assay development. For a small molecule like this compound, the primary candidates are HPLC-UV and LC-MS/MS. The selection depends on the intended application, required sensitivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Measures UV absorbance of the analyte.[6][7] | Measures the mass-to-charge ratio (m/z) of the analyte and its fragments.[6][8] |
| Selectivity | Moderate. Vulnerable to interferences from co-eluting compounds with similar UV spectra.[6][9] | Excellent. Highly specific due to the unique molecular weight and fragmentation pattern of the analyte.[6][8] |
| Sensitivity | Parts Per Million (ppm, µg/mL) range.[6] | Parts Per Billion (ppb, ng/mL) to Parts Per Trillion (ppt, pg/mL) range.[6] |
| Application | Ideal for purity assays, content uniformity, and quantification of the main component in simple matrices (e.g., drug substance). | The gold standard for bioanalysis (plasma, urine), trace impurity analysis, and complex matrices where specificity is critical. |
| Cost & Complexity | Lower initial investment, less complex operation and maintenance. | Higher capital cost, requires specialized expertise and more expensive reagents (e.g., LC-MS grade solvents).[6] |
Expert Insight: For early-stage drug substance characterization where this compound is the primary component, HPLC-UV is often sufficient, cost-effective, and robust. However, if the goal is to quantify it as a trace-level impurity or as a metabolite in a biological fluid, the superior sensitivity and selectivity of LC-MS/MS are non-negotiable.[6][10] An LC-MS/MS method can often distinguish the analyte from interferences even with shorter chromatographic run times.[9]
The Validation Master Plan: Protocols and Rationale
Here, we detail the experimental protocols for the key validation parameters as prescribed by ICH Q2(R1).[1][5]
Specificity / Selectivity
Scientific Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[11] For chromatography, this means demonstrating that the peak for this compound is free from any co-eluting peaks.
Caption: Comparison of selectivity between HPLC-UV and LC-MS/MS platforms.
Experimental Protocol (Specificity):
-
Prepare Samples:
-
Blank Matrix (e.g., placebo formulation, plasma from an untreated subject).
-
Reference Standard of this compound.
-
Reference Standard spiked into the blank matrix.
-
Samples of known related substances or potential impurities, if available.
-
-
Analysis:
-
Inject the blank matrix to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Inject the spiked sample to confirm the retention time and peak shape.
-
For HPLC-UV: Perform peak purity analysis using a Diode Array Detector (DAD) to check for spectral homogeneity across the analyte peak.
-
For LC-MS/MS: Monitor at least two specific mass transitions (MRMs) for the analyte. The ratio of these transitions should remain constant across the peak and match that of the reference standard.
-
-
Acceptance Criteria: The blank matrix should show no significant interference (e.g., <20% of the LOQ response) at the analyte's retention time. For HPLC-UV, the peak purity angle should be less than the threshold angle. For LC-MS/MS, the ion ratio must be within ±20% of the reference standard's average ratio.
Linearity and Range
Scientific Rationale: Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol (Linearity):
-
Prepare Calibration Standards: Prepare a minimum of five concentration levels by diluting a high-concentration stock solution of the reference standard. The range should span from the Limit of Quantitation (LOQ) to at least 120% of the expected working concentration.
-
Analysis: Analyze each concentration level in triplicate.
-
Data Evaluation: Plot the mean response (e.g., peak area) against the known concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.995 (or r² ≥ 0.99). The calibration curve should be visually inspected for linearity. The residuals for each point should be randomly distributed around the x-axis.
Accuracy and Precision
Scientific Rationale:
-
Accuracy is the closeness of the test results to the true value. It is assessed using a minimum of three concentration levels (low, medium, high) across the specified range.
-
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Experimental Protocol (Accuracy & Precision):
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the relevant matrix at a minimum of three concentrations: Low QC (near the LOQ), Medium QC, and High QC.
-
Analysis (Repeatability): Analyze six replicates of each QC level on the same day, with the same analyst and instrument.
-
Analysis (Intermediate Precision): Repeat the analysis of the QC samples on a different day with a different analyst or instrument.
-
Data Evaluation:
-
Accuracy: Calculate the percent recovery for each replicate against its nominal concentration. (Mean Measured Conc. / Nominal Conc.) * 100%.
-
Precision: Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level within each run (repeatability) and between runs (intermediate precision).
-
-
Acceptance Criteria (Typical):
| Parameter | Acceptance Criteria (for drug substance/product) | Acceptance Criteria (for bioanalysis) |
| Accuracy | Mean recovery of 98.0% to 102.0% | Mean recovery of 85.0% to 115.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20.0% at LOQ) |
Note: These criteria are typical and should be defined in the validation protocol based on the application.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Scientific Rationale:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (LOD & LOQ):
-
Method 1 (Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This is often done by analyzing progressively more dilute solutions.
-
-
Method 2 (Based on the Standard Deviation of the Response and the Slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (can be estimated from the y-intercept of the regression line or from blank injections) and S is the slope of the calibration curve.
-
-
Confirmation: The claimed LOQ must be experimentally verified by analyzing at least six replicates of a sample at that concentration and demonstrating that the precision and accuracy criteria are met.
Robustness
Scientific Rationale: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol (Robustness):
-
Identify Key Parameters: Select critical method parameters to vary. For an HPLC method, this could include:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Analysis: Analyze a sample (e.g., Mid QC) under each of the modified conditions.
-
Data Evaluation: Evaluate the impact of the changes on key system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions. The quantitative result should not deviate significantly from the result obtained under normal conditions (e.g., % difference ≤ 5%).
Conclusion and Recommendations
The validation of an analytical method for this compound is a rigorous but essential process for ensuring data quality in a regulated environment.
-
For routine quality control of a drug substance where the analyte is the major component, a well-validated HPLC-UV method is typically robust, reliable, and cost-effective.
-
For the quantification of trace-level impurities or for bioanalytical applications in complex matrices like plasma, an LC-MS/MS method is the authoritative choice, offering unparalleled selectivity and sensitivity that are necessary to ensure accurate results.[6][8][10]
Ultimately, the choice of platform must be justified and the validation experiments must be meticulously planned, executed, and documented. This guide provides the scientific framework and practical protocols to achieve a robust and defensible analytical method, ensuring that the data generated can be trusted throughout the drug development lifecycle.
References
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology (November 2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Q2(R2) Validation of Analytical Procedures (March 2024). U.S. Food and Drug Administration (FDA). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation (October 2025). Lab Manager. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider . Sapio Sciences. [Link]
-
Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS . LCGC International. [Link]
-
3 reasons why you should upgrade from UV detection to Mass Spectrometry . Advion, Inc. (2019). [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. quora.com [quora.com]
- 8. microsaic.com [microsaic.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to 3,4-Dimethylbenzenesulfonamide and Other Sulfonamides in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group remains a cornerstone. Its prevalence in pharmaceuticals and its versatility as a synthetic tool underscore the importance of selecting the appropriate sulfonamide for a given application.[1][2][3][4] This guide provides an in-depth comparison of 3,4-dimethylbenzenesulfonamide with other commonly employed sulfonamides, focusing on their performance in key chemical transformations. By examining the interplay of electronic and steric effects, we aim to provide a rational basis for the selection of these critical reagents and protecting groups.
Introduction: The Sulfonamide Moiety - More Than Just a Functional Group
The utility of sulfonamides extends far beyond their intrinsic biological activities. In the realm of chemical synthesis, they serve two primary and powerful roles: as directing groups for C-H functionalization and as protecting groups for amines. The electronic properties of the sulfonyl group and the nature of its substituents dictate its efficacy in these roles. Electron-withdrawing groups on the aryl ring, for instance, can increase the acidity of the sulfonamide N-H bond, influencing its reactivity and cleavage conditions.[5] Conversely, electron-donating groups can modulate the coordinating ability of the sulfonamide, impacting its performance as a directing group.[6]
This guide will focus on a comparative analysis of this compound against two widely used archetypes: the electron-neutral p-toluenesulfonamide (Ts) and the electron-deficient 2-nitrobenzenesulfonamide (Nosyl).
I. Sulfonamides as Directing Groups in C-H Functionalization
The ability to selectively functionalize otherwise inert C-H bonds has revolutionized synthetic chemistry, and sulfonamides have emerged as reliable directing groups in this field.[7][8][9][10] They coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond and enabling its selective activation. The electronic nature of the sulfonamide can significantly influence the efficiency of this process.
Comparative Analysis:
While direct comparative studies quantitatively benchmarking this compound against other sulfonamides in a single C-H activation reaction are not extensively documented in the readily available literature, we can infer performance differences based on established principles of electronic and steric effects in catalysis.[11][12]
The two methyl groups on the aromatic ring of This compound are electron-donating. This increased electron density on the sulfonyl group, compared to the unsubstituted benzenesulfonamide, can enhance its coordination to the metal center, potentially leading to a more efficient catalytic cycle. In contrast, the single methyl group of p-toluenesulfonamide (Ts) offers a moderate electron-donating effect. The electron-withdrawing nitro group in 2-nitrobenzenesulfonamide (Nosyl) , however, can diminish the coordinating ability of the sulfonamide, potentially leading to lower catalytic efficiency in some C-H activation scenarios.
Table 1: Predicted Relative Performance of Sulfonamides as Directing Groups in C-H Activation
| Sulfonamide | Key Structural Feature | Expected Impact on Directing Group Ability |
| This compound | Two electron-donating methyl groups | Enhanced coordination to the metal catalyst may lead to higher reaction rates and yields. |
| p-Toluenesulfonamide (Ts) * | One electron-donating methyl group | Good coordinating ability, widely used as a reliable directing group. |
| 2-Nitrobenzenesulfonamide (Nosyl) | Strong electron-withdrawing nitro group | Reduced coordinating ability may lead to lower efficiency in some catalytic systems. |
It is important to note that the optimal directing group is often reaction-specific, and factors such as the choice of metal catalyst, oxidant, and substrate also play a crucial role.[7]
Experimental Workflow: Rhodium-Catalyzed C-H Olefination
The following is a representative experimental protocol for a rhodium-catalyzed C-H olefination using a sulfonamide as a directing group. This protocol can be adapted to compare the efficacy of this compound, p-toluenesulfonamide, and 2-nitrobenzenesulfonamide.
Caption: General workflow for a Rh(III)-catalyzed C-H olefination.
II. Sulfonamides as Protecting Groups for Amines
Protecting group chemistry is fundamental to multi-step organic synthesis. Sulfonamides are a robust class of protecting groups for amines, offering stability to a wide range of reaction conditions.[5] The choice of sulfonamide is dictated by the desired balance between stability and the ease of cleavage.
Comparative Analysis and Experimental Data:
The stability of the sulfonamide protecting group and the conditions required for its removal are directly related to the electronic properties of the aryl substituent.
-
p-Toluenesulfonamide (Ts) *: The tosyl group is known for its high stability, making it suitable for protecting amines during harsh reaction conditions. However, its removal often requires strong reducing agents or harsh acidic conditions, limiting its applicability in the synthesis of complex molecules with sensitive functional groups.[5]
-
2-Nitrobenzenesulfonamide (Nosyl) : The electron-withdrawing nitro group in the nosyl group significantly facilitates its cleavage. Deprotection can be achieved under mild conditions using a thiol and a base, proceeding through a nucleophilic aromatic substitution mechanism.[13] This makes the nosyl group a more versatile protecting group for complex syntheses.[5][13] However, the nitro group itself can be sensitive to certain reagents, such as reducing agents.[5]
-
This compound : The electron-donating methyl groups in this compound would be expected to increase the stability of the sulfonamide bond compared to the unsubstituted benzenesulfonamide. Its cleavage would likely require conditions intermediate in harshness between those needed for tosyl and nosyl groups, though specific, direct comparative studies are not widely reported. A study on a novel sulfonamide protecting group, Nms, demonstrated superior performance in terms of stability and ease of cleavage compared to both Ts and Ns groups in specific case studies.[5] While not a direct comparison with this compound, this highlights the ongoing efforts to fine-tune the properties of sulfonamide protecting groups.
Table 2: Comparison of Cleavage Conditions for Common Sulfonamide Protecting Groups
| Protecting Group | Typical Cleavage Conditions | Advantages | Disadvantages |
| Tosyl (Ts) | Strong acid (e.g., HBr/AcOH), dissolving metal reduction (e.g., Na/NH3) | High stability to a wide range of reagents. | Harsh cleavage conditions can limit functional group tolerance. |
| Nosyl (Ns) | Thiol (e.g., thiophenol) and a base (e.g., K2CO3) in DMF or CH3CN.[13] | Mild cleavage conditions, orthogonal to many other protecting groups. | The nitro group is sensitive to reducing agents. |
| This compound | Expected to be more stable than unsubstituted benzenesulfonamide, requiring conditions potentially milder than for Ts but harsher than for Ns. | Potentially offers a balance of stability and cleavability. | Lack of extensive comparative data on cleavage conditions. |
Experimental Protocol: Deprotection of a Nosyl-Protected Amine
The following protocol outlines the mild cleavage of a nosyl-protected amine, a key advantage of this protecting group.
Caption: General procedure for the deprotection of a nosyl-protected amine.
III. Application in Drug Discovery and Development
The sulfonamide moiety is a well-established pharmacophore found in a wide array of approved drugs.[1][2][7] The choice of sulfonamide can influence not only the synthetic accessibility of a drug candidate but also its biological activity and pharmacokinetic properties. For example, in the development of celecoxib analogues, a well-known COX-2 inhibitor, the sulfonamide group plays a crucial role in binding to the active site of the enzyme.[7] The ability to use the sulfonamide as a directing group for late-stage C-H functionalization allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.[7]
The electronic properties imparted by the substituents on the benzenesulfonamide ring can modulate the pKa of the sulfonamide N-H, which in turn can affect its binding affinity to the target protein. While specific advantages of this compound in drug design are not extensively detailed in comparative studies, its electron-rich nature could offer a different electronic profile compared to the more commonly used p-toluenesulfonamide, potentially leading to altered biological activity or improved pharmacokinetic properties.
Conclusion
The selection of a sulfonamide in a chemical reaction is a nuanced decision that requires careful consideration of its intended role.
-
As a directing group , the electron-donating nature of This compound may offer advantages in certain metal-catalyzed C-H functionalization reactions by enhancing coordination to the catalyst.
-
As a protecting group , it is expected to be more robust than the easily cleaved nosyl group but potentially more readily removed than the highly stable tosyl group, offering a potential compromise in stability and lability.
While direct quantitative comparisons are not always available, a thorough understanding of the electronic and steric effects of the substituents on the benzenesulfonamide ring can guide the rational selection of the optimal sulfonamide for a given synthetic challenge. Further head-to-head comparative studies under standardized conditions would be invaluable to the scientific community for making more informed decisions in the design and execution of complex chemical syntheses.
References
-
Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 2011 . [Link]
-
Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 2024 . [Link]
-
Access to sultams by rhodium(III)-catalyzed directed C-H activation. Angewandte Chemie, 2012 . [Link]
-
Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 2022 . [Link]
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Chemistry, 2025 . [Link]
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate, n.d. . [Link]
-
Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society, 2003 . [Link]
-
Rh(III)-catalyzed synthesis of sultones through C-H activation directed by a sulfonic acid group. Chemical Communications, 2014 . [Link]
-
Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Publishing, 2020 . [Link]
-
or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Angewandte Chemie International Edition, n.d. . [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv, n.d. . [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 2012 . [Link]
-
Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. Chemical Society Reviews, 2024 . [Link]
-
Photolytic cleavage of sulfonamide bonds. Science, 1964 . [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ResearchGate, n.d. . [Link]
-
Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 2019 . [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 2022 . [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 2023 . [Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 2021 . [Link]
-
Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1, 1998 . [Link]
-
Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 2000 . [Link]
-
Steric and electronic effects in latent S-chelated olefin metathesis catalysts. Catalysis Science & Technology, 2016 . [Link]
-
Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K2S2O5 as a Sulfur Dioxide Surrogate. Organic Letters, 2020 . [Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 2021 . [Link]
-
Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. eLife, 2017 . [Link]
-
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 2015 . [Link]
-
4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 2017 . [Link]
-
Steric and electronic effects induced by metal–organic interfaces on... ResearchGate, n.d. . [Link]
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery, n.d. . [Link]
-
Electronic and Steric Effects on Catalysts for CO2/epoxide Polymerization: Subtle Modifications Resulting in Superior Activities. Angewandte Chemie International Edition, 2002 . [Link]
-
Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters, 2023 . [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 2018 . [Link]
-
4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate, n.d. . [Link]
-
N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Molecules, 2021 . [Link]
-
Electronic Structure Effects in Transition Metal Surface Chemistry. ResearchGate, n.d. . [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 2008 . [Link]
-
N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2010 . [Link]
-
Fukuyama Amine Synthesis. Chem-Station, 2014 . [Link]
-
Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. ACS Catalysis, 2019 . [Link]
Sources
- 1. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Access to sultams by rhodium(III)-catalyzed directed C-H activation. | Semantic Scholar [semanticscholar.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric and electronic effects in latent S-chelated olefin metathesis catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Electronic and steric effects on catalysts for CO2/epoxide polymerization: subtle modifications resulting in superior activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3,4-Dimethylbenzenesulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding a compound's selectivity is paramount. For derivatives of 3,4-Dimethylbenzenesulfonamide, a scaffold with potential for diverse biological activities, a thorough evaluation of cross-reactivity is not merely a regulatory hurdle but a critical step in defining its therapeutic window and anticipating potential off-target effects. This guide provides an in-depth technical overview of the principles, experimental design, and data interpretation for assessing the cross-reactivity of this class of compounds.
The Rationale Behind Cross-Reactivity Assessment: Beyond the Primary Target
The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] This promiscuity, while offering broad therapeutic potential, also brings an inherent risk of cross-reactivity. The primary concern often revolves around two key areas: hypersensitivity reactions and off-target pharmacological effects.
Historically, much of the discussion around sulfonamide cross-reactivity has centered on allergic reactions, particularly the potential for cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.[3] However, from a drug development perspective, understanding the interaction of a novel sulfonamide derivative with a panel of unintended biological targets is equally crucial for predicting its safety and efficacy profile.
This guide will focus on the pharmacological cross-reactivity of this compound derivatives, with a particular emphasis on their interactions with two major classes of enzymes known to be inhibited by sulfonamides: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs).
Understanding the Landscape: Potential Off-Targets for Sulfonamide Derivatives
The biological activity of sulfonamide-based compounds is often dictated by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. For this compound derivatives, modifications at the sulfonamide nitrogen would be the primary route for generating analogues with diverse properties. These modifications will significantly influence the compound's affinity for various targets.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] With at least 15 different isoforms in humans, they play crucial roles in various physiological processes.[2] The primary sulfonamide group is a classic zinc-binding group, making CAs a major potential off-target for any new sulfonamide-containing drug. Inhibition of different CA isoforms can lead to a range of physiological effects, some of which may be undesirable. For instance, while inhibition of certain CA isoforms is the therapeutic basis for some diuretics and anti-glaucoma medications, off-target inhibition of other isoforms can lead to side effects. A series of novel benzenesulfonamide-triazole conjugates, for example, showed varied inhibitory activity against hCA I, hCA II, hCA IV, and hCA IX, with the tumor-associated hCA IX being the most sensitive.[4]
Cyclooxygenases (COXs)
Cyclooxygenases are key enzymes in the prostaglandin biosynthesis pathway and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[3] There are two main isoforms, COX-1 and COX-2. Some COX-2 selective inhibitors, such as celecoxib, contain a sulfonamide moiety. Therefore, novel sulfonamide derivatives should be evaluated for their potential to inhibit COX enzymes. Unintended COX inhibition could lead to gastrointestinal or cardiovascular side effects. The removal of the sulfonamide group from analogues of the selective COX-2 inhibitor valdecoxib was shown to reverse their selectivity towards COX-1, highlighting the critical role of this functional group in target recognition.[3]
Comparative Analysis of Benzenesulfonamide Derivatives
While direct comparative cross-reactivity data for a series of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from studies on other substituted benzenesulfonamides. The following table summarizes the inhibitory activities of various benzenesulfonamide derivatives against different isoforms of Carbonic Anhydrase, a common off-target. This data illustrates how modifications to the benzenesulfonamide scaffold can significantly impact potency and selectivity.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Hydrazonobenzenesulfonamides | hCA I | 18.5 - 800 nM | [2] |
| hCA II | Low nM range | [2] | |
| hCA IX | Low nM range | [2] | |
| hCA XII | Low nM range | [2] | |
| 2-Oxindole benzenesulfonamide conjugates | hCA I | 90.2 - 97.6 nM | |
| hCA II | 3.0 - 8.0 nM | ||
| hCA IX | 13.9 - 21.4 nM | ||
| Benzenesulfonamide-triazole conjugates | hCA IX | Low nM range | [4] |
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA I | 41.5 - 1500 nM | [5] |
| hCA II | 30.1 - 755 nM | [5] | |
| hCA IX | 1.5 - 38.9 nM | [5] | |
| hCA XII | 0.8 - 12.4 nM | [5] |
This table is a synthesis of data from multiple sources to illustrate the range of activities observed for different benzenesulfonamide derivatives against various carbonic anhydrase isoforms.
The data clearly indicates that even subtle changes to the benzenesulfonamide scaffold can lead to significant differences in inhibitory activity and isoform selectivity. For instance, the 2-oxindole benzenesulfonamide conjugates show potent inhibition of hCA II and hCA IX, with Kᵢ values in the low nanomolar range. Similarly, the hydrazonobenzenesulfonamide series also demonstrates potent inhibition of hCA II, IX, and XII.[2] This underscores the necessity of a broad screening panel when evaluating novel this compound derivatives.
Experimental Design for a Cross-Reactivity Study
A robust cross-reactivity study should be designed to provide a comprehensive profile of the test compounds against a panel of relevant biological targets.
Target Selection
The selection of targets for a cross-reactivity panel should be based on the chemical structure of the test compounds and their intended therapeutic target. For this compound derivatives, a primary panel should include:
-
Carbonic Anhydrase Isoforms: A representative panel should include cytosolic isoforms (hCA I and II) and transmembrane isoforms (e.g., hCA IX and XII).
-
Cyclooxygenase Isoforms: Both COX-1 and COX-2 should be included to assess selectivity.
-
Other Relevant Targets: Depending on the intended therapeutic application, other targets could include kinases, phosphatases, or G-protein coupled receptors. For example, some benzenesulfonamide analogs have been investigated as kinase inhibitors.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new chemical entity (NCE).
Caption: Experimental workflow for cross-reactivity assessment.
Step-by-Step Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a representative stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound derivatives against human carbonic anhydrase II (hCA II).
Materials:
-
Recombinant human carbonic anhydrase II (hCA II)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
HEPES buffer (20 mM, pH 7.4)
-
CO₂-saturated water
-
Phenol Red pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of hCA II in HEPES buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a stopped-flow instrument, one syringe will contain the hCA II solution with Phenol Red indicator.
-
The second syringe will contain the CO₂-saturated water.
-
-
Reaction Initiation and Measurement:
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the Phenol Red indicator at 557 nm.
-
The initial rate of the reaction is determined from the linear portion of the absorbance change over time.
-
-
Inhibition Measurement:
-
Pre-incubate the hCA II solution with various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
Repeat the stopped-flow measurement to determine the inhibited reaction rates.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Structure-Activity Relationships and Predictive Modeling
Systematic modifications of the this compound scaffold and subsequent cross-reactivity profiling can reveal valuable structure-activity relationships (SAR). For example, the introduction of bulky substituents on the sulfonamide nitrogen may decrease affinity for the compact active site of some CA isoforms while potentially increasing affinity for other targets. Computational modeling and docking studies can be employed to rationalize the observed SAR and to predict the cross-reactivity profiles of novel derivatives, thereby guiding the design of more selective compounds.
Conclusion
A thorough and early assessment of cross-reactivity is indispensable for the successful development of this compound derivatives. By employing a rationally designed panel of off-target assays and leveraging the insights from structure-activity relationships, researchers can identify compounds with the most favorable selectivity profiles, ultimately leading to safer and more effective therapeutic agents. The principles and methodologies outlined in this guide provide a robust framework for navigating the complexities of cross-reactivity and making informed decisions in the drug discovery process.
References
-
PubMed. (n.d.). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]
-
MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
-
MDPI. (n.d.). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Retrieved from [Link]
-
ScienceDirect. (2019). Synthesis and selective inhibitory effects of some 2-oxindole benzenesulfonamide conjugates on human carbonic anhydrase isoforms. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link]
Sources
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,4-Dimethylbenzenesulfonamide as a Versatile Synthetic Intermediate
For researchers, scientists, and professionals in drug development, the strategic selection of foundational chemical scaffolds is paramount. This guide provides an in-depth analysis of 3,4-Dimethylbenzenesulfonamide, not as an end-product, but as a versatile synthetic intermediate. While direct performance data in specific downstream applications is not extensively documented in publicly available literature, this document will elucidate its synthetic utility and compare its potential to other common benzenesulfonamide-based building blocks. We will explore its synthesis, potential reactivity, and provide detailed, validated protocols for its preparation and subsequent derivatization, grounded in established chemical principles.
The Benzenesulfonamide Scaffold: A Cornerstone in Medicinal Chemistry
The benzenesulfonamide moiety is a well-established pharmacophore, forming the structural basis for a multitude of therapeutic agents. Its prevalence is attributed to its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to orient substituents in a defined three-dimensional space, thereby facilitating interactions with biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. A significant portion of these activities stems from the inhibition of key enzymes, such as carbonic anhydrases.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be reliably achieved through the sulfonylation of 3,4-dimethylaniline. This reaction is a cornerstone of sulfonamide synthesis and proceeds via the nucleophilic attack of the aniline's amino group on the electrophilic sulfur atom of a sulfonyl chloride derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 3,4-dimethylaniline and a suitable sulfonylating agent, such as benzenesulfonyl chloride, as the key starting materials.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol is based on established methods for the synthesis of analogous N-arylbenzenesulfonamides.[1][2]
Objective: To synthesize this compound from 3,4-dimethylaniline and benzenesulfonyl chloride.
Materials:
-
3,4-Dimethylaniline
-
Benzenesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes unreacted aniline and pyridine, while the bicarbonate wash neutralizes any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield pure this compound.
Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and characterizing its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectra should be consistent with the structure of this compound.
Benchmarking this compound as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate can be benchmarked against other common benzenesulfonamide building blocks, such as benzenesulfonamide and p-toluenesulfonamide. The key points of comparison are the influence of the substituents on the reactivity of the sulfonamide nitrogen and the aromatic ring.
| Feature | Benzenesulfonamide | p-Toluenesulfonamide | This compound |
| Substituent Effect | Unsubstituted | Electron-donating methyl group at the para position | Two electron-donating methyl groups at the meta and para positions |
| Acidity of N-H | Most acidic | Less acidic due to the +I effect of the methyl group | Least acidic due to the additive +I effect of two methyl groups |
| Reactivity of N-H | Highest reactivity for N-alkylation/arylation | Moderate reactivity | Lowest reactivity |
| Aromatic Ring Reactivity | Standard reactivity for electrophilic aromatic substitution | Activated ring, ortho-directing | Highly activated ring, directing to positions 2, 5, and 6 |
| Solubility | Moderate | Lower in polar solvents | Lowest in polar solvents |
Interpretation: The two methyl groups in this compound have a significant impact on its chemical properties. The increased electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution. Conversely, the electron-donating nature of the methyl groups slightly reduces the acidity of the sulfonamide proton, which may require slightly more forcing conditions for N-alkylation or N-arylation reactions compared to unsubstituted benzenesulfonamide.
Potential Applications in Drug Discovery and Organic Synthesis
The structure of this compound offers several avenues for the synthesis of more complex molecules with potential biological activity.
N-Functionalization
The sulfonamide nitrogen can be functionalized through various reactions, such as N-alkylation and N-arylation, to introduce diverse substituents. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Caption: General workflow for N-functionalization of this compound.
Aromatic Ring Functionalization
The activated aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. These modifications can be used to introduce additional pharmacophoric features or to serve as handles for further synthetic transformations.
Comparative Experimental Workflow: N-Alkylation
To provide a practical comparison, the following is a detailed protocol for a representative N-alkylation reaction using this compound.
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise. Causality: NaH is a strong base that deprotonates the sulfonamide to form the corresponding anion, which is a more potent nucleophile. The reaction is performed under an inert atmosphere to prevent quenching of the NaH by atmospheric moisture.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Causality: The quench neutralizes any unreacted NaH.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Conclusion
While direct, comparative performance data for this compound in specific applications remains elusive in the current body of scientific literature, its value as a versatile synthetic intermediate is clear. The presence of the 3,4-dimethyl substitution pattern provides a unique combination of electronic and steric properties that can be strategically exploited in the synthesis of novel, more complex molecules. This guide has provided a comprehensive overview of its synthesis, a comparative analysis of its properties relative to other common benzenesulfonamide building blocks, and detailed experimental protocols for its preparation and derivatization. For researchers and drug development professionals, this compound represents a valuable and readily accessible scaffold for the exploration of new chemical space in the quest for novel therapeutic agents.
References
-
Gowda, B. T., et al. (2009). N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1123. [Link]
-
Khan, I. U., et al. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1983. [Link]
-
Sharif, S., et al. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1983. [Link]
-
Gowda, B. T., et al. (2010). N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1150. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-Dimethylbenzenesulfonamide for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-Dimethylbenzenesulfonamide (CAS No. 6326-18-7), a compound whose precise toxicological profile is not yet fully understood. Adherence to these procedures is not just a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Hazard Identification and Risk Assessment: A Cautious Approach
The foundational principle of chemical safety is a thorough understanding of the potential hazards. For this compound, a complete hazard profile has not been established. However, existing data points to a significant risk that must be addressed.
A Safety Data Sheet (SDS) for a similar compound indicates that it may cause long-lasting harmful effects to aquatic life. This ecotoxicity is a critical consideration for its disposal. The precautionary statement to "Avoid release to the environment" underscores the importance of preventing this chemical from entering drains or waterways. The lack of comprehensive toxicological data necessitates treating this compound with a high degree of caution, assuming it may possess other uninvestigated hazards.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 6326-18-7 | [1] |
| Molecular Formula | C8H11NO2S | [1] |
| Molecular Weight | 185.24 g/mol | [1] |
| Known Hazards | May cause long-lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure that waste streams are managed correctly.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas[2].
-
Solid Waste: Collect uncontaminated solid this compound and any materials contaminated with it (e.g., weighing papers, gloves, absorbent pads) in the designated solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, designated liquid hazardous waste container.
-
Incompatibility: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility[2][3]. Aromatic sulfonamides can be reactive, and mixing with incompatible materials can lead to unforeseen hazards.
The Disposal Workflow: A Systematic Approach
The disposal of this compound must be handled by a licensed hazardous waste management company. On-site treatment or disposal down the drain is not a permissible option due to its aquatic toxicity and incompletely characterized hazard profile[4][5].
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Sources
A Strategic Guide to Personal Protective Equipment for Handling 3,4-Dimethylbenzenesulfonamide
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 3,4-Dimethylbenzenesulfonamide. Our focus extends beyond simple directives to elucidate the rationale behind each protective measure, ensuring a comprehensive understanding that fosters a culture of safety and precision in the laboratory.
Hazard Profile of this compound: Understanding the Risks
Before detailing the necessary protective equipment, it is imperative to understand the hazard profile of this compound. This aromatic sulfonamide is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
-
Harmful if Swallowed: Ingestion can be harmful to health.[1]
A thorough understanding of these risks, as outlined in the Safety Data Sheet (SDS), is the first line of defense and informs every subsequent decision regarding PPE.[2]
Core Principles of PPE Selection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all protocol. It is a dynamic process contingent on the specific laboratory operation being performed. The guiding principle is to establish a barrier between the handler and the chemical, mitigating the risk of exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).
| Hazard Classification | Potential Route of Exposure | Primary PPE Control |
| Harmful if Swallowed | Ingestion | Procedural controls (e.g., no eating/drinking in the lab), Hand hygiene |
| Causes Skin Irritation | Dermal Contact | Chemical-resistant gloves, Lab coat |
| Causes Serious Eye Irritation | Ocular Contact | Safety goggles or face shield |
| May Cause Respiratory Irritation | Inhalation | Engineering controls (fume hood), Respiratory protection (if necessary) |
Operational PPE Protocols: A Step-by-Step Guide
These activities present a significant risk of generating airborne particles (dust) and potential for splashes.
Step 1: Engineering Controls
-
All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Step 2: Donning Primary PPE
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[4] Always inspect gloves for any signs of degradation or puncture before use.[5]
-
Body Protection: A flame-resistant lab coat or gown should be worn and fully buttoned to protect the skin and personal clothing from potential contamination.[4]
-
Eye and Face Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes.[6] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6][7]
While the risk of dust inhalation is lower when handling solutions, the potential for splashes and direct skin contact remains.
Step 1: Sustained PPE Usage
-
Continue to wear the full complement of primary PPE as described above (gloves, lab coat, and eye protection).
Step 2: Glove Management
-
If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact and dispose of them as hazardous waste.[5] Wash hands thoroughly before donning a new pair.[2] It is good practice to change gloves periodically, for instance, every 30 to 60 minutes during extended operations.[7]
For scenarios involving larger quantities of this compound or in the event of a spill, enhanced respiratory protection may be necessary.
Step 1: Respiratory Protection
-
If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator is required.[8][9] For dusty conditions, a particulate respirator (e.g., N95) may be adequate. In situations with potential for high vapor concentrations, an air-purifying respirator with appropriate chemical cartridges should be used.[7] Proper fit-testing and training are essential for effective respirator use.[7]
Step 2: Enhanced Body Protection
-
In the case of a significant spill, consider using a chemical-resistant apron or coveralls for added protection.[10]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for appropriate PPE selection when handling this compound.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
